Kistrin
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(aR,1R,2bR,3aS,6R,6aS,9S,9aS,11bS,12aS,14bR,15S,15aS,21R,21aS,24S,24aS,27S,27aR,30aS,33S,33aS,39S,39aS,42S,42aS,45S,48R,48aS,51S,51aS,54S,57S,57aS,60S,60aS,63R,63aS,66aS,68R,71S,71aS,74S,77aS,80S,80aS,83S,83aS,86S,86aS,89aR,92S,95R,96aS,99aS)-3a,21a,45-tris(4-aminobutyl)-86-(2-amino-2-oxoethyl)-24,77a,96a-tris(3-amino-3-oxopropyl)-6a-benzyl-24a,33a-bis[(2S)-butan-2-yl]-89a-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-12a,30a,39,42a,66a-pentakis(3-carbamimidamidopropyl)-15,83,99a-tris(2-carboxyethyl)-11b,48a,60,60a,63a,86a-hexakis(carboxymethyl)-51,71a-bis[(1R)-1-hydroxyethyl]-9a,71,74,80a-tetrakis(hydroxymethyl)-15a,27,54,57,83a-pentamethyl-9,42-bis(2-methylpropyl)-51a-(2-methylsulfanylethyl)-1a,1b,4a,7a,7b,8,10a,10b,11,13a,13b,14,16a,17,19a,20,20b,22a,23,25a,26,28a,29,31a,32,34a,38,40a,41,43a,44,46a,47,49a,50,52a,53,56,58a,59,61a,62,64a,67a,69,69a,72,72a,75,75a,78a,81,81a,84,84a,87,87a,93,95a,98a-hexacontaoxo-3,4,4b,5b,16b,17b,65,66,91a,92a,97,98-dodecathia-b,2a,5a,7,8a,8b,9b,10,11a,12b,13,14a,16,17a,19,19b,20a,22,23a,25,26a,28,29a,31,32a,35a,37,40,41a,43,44a,46,47a,49,50a,52,53a,55,58,59a,61,62a,65a,68a,70,70a,73,73a,76,76a,79a,82,82a,85,85a,88,88a,94,94a,97a-hexacontazaundecacyclo[125.41.25.1321,100.1048,68.263,95.033,37.076,80.088,92.0135,139.0153,157.26,202]icosadictan-14b-yl]amino]-4-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C291H458N96O100S13/c1-17-135(7)221-277(478)375-190-128-499-500-131-193(283(484)386-93-40-56-196(386)271(472)348-155(51-33-86-317-289(307)308)237(438)355-169(99-145-60-62-147(394)63-61-145)250(451)361-177(285(486)487)100-146-109-313-132-326-146)377-256(457)172(104-217(418)419)352-228(429)140(12)331-257(458)178(116-388)362-239(440)158(64-71-200(297)395)335-208(403)115-325-276(477)223(142(14)392)381-269(470)192(369-238(439)154(50-32-85-316-288(305)306)339-253(454)173(105-218(420)421)356-254(455)175(107-220(424)425)359-274(475)197-57-37-90-383(197)280(481)165(78-95-488-16)351-252(453)170(102-215(414)415)337-210(405)114-321-230(431)148(48-30-83-314-286(301)302)347-273(474)199-59-41-94-387(199)284(485)222(136(8)18-2)379-246(447)156(343-262(190)463)52-34-87-318-290(309)310)130-498-495-126-188-267(468)372-184-122-490-489-120-182(232(433)323-112-207(402)334-157(67-74-211(406)407)231(432)322-113-209(404)336-166(96-133(3)4)248(449)370-188)366-242(443)159(65-72-201(298)396)338-227(428)138(10)327-205(400)110-324-270(471)194-54-36-89-382(194)279(480)164(53-35-88-319-291(311)312)350-249(450)167(97-134(5)6)353-235(436)151(46-24-28-81-294)342-263(464)191-129-497-492-123-185(368-244(445)162(69-76-213(410)411)345-234(435)149(44-22-26-79-292)332-204(399)108-296)264(465)358-174(106-219(422)423)255(456)371-187-125-494-493-124-186(265(466)357-171(103-216(416)417)247(448)330-139(11)226(427)328-141(13)229(430)380-224(143(15)393)278(479)376-191)373-268(469)189(374-275(476)198-58-38-91-384(198)281(482)176(101-203(300)398)360-241(442)163(70-77-214(412)413)349-272(473)195-55-39-92-385(195)282(483)181(119-391)365-259(460)180(118-390)364-266(187)467)127-496-491-121-183(367-243(444)160(66-73-202(299)397)344-240(441)161(346-261(184)462)68-75-212(408)409)260(461)341-152(47-25-29-82-295)236(437)354-168(98-144-42-20-19-21-43-144)251(452)363-179(117-389)258(459)340-153(49-31-84-315-287(303)304)233(434)329-137(9)225(426)320-111-206(401)333-150(245(446)378-221)45-23-27-80-293/h19-21,42-43,60-63,109,132-143,148-199,221-224,388-394H,17-18,22-41,44-59,64-108,110-131,292-296H2,1-16H3,(H2,297,395)(H2,298,396)(H2,299,397)(H2,300,398)(H,313,326)(H,320,426)(H,321,431)(H,322,432)(H,323,433)(H,324,471)(H,325,477)(H,327,400)(H,328,427)(H,329,434)(H,330,448)(H,331,458)(H,332,399)(H,333,401)(H,334,402)(H,335,403)(H,336,404)(H,337,405)(H,338,428)(H,339,454)(H,340,459)(H,341,461)(H,342,464)(H,343,463)(H,344,441)(H,345,435)(H,346,462)(H,347,474)(H,348,472)(H,349,473)(H,350,450)(H,351,453)(H,352,429)(H,353,436)(H,354,437)(H,355,438)(H,356,455)(H,357,466)(H,358,465)(H,359,475)(H,360,442)(H,361,451)(H,362,440)(H,363,452)(H,364,467)(H,365,460)(H,366,443)(H,367,444)(H,368,445)(H,369,439)(H,370,449)(H,371,456)(H,372,468)(H,373,469)(H,374,476)(H,375,478)(H,376,479)(H,377,457)(H,378,446)(H,379,447)(H,380,430)(H,381,470)(H,406,407)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,422,423)(H,424,425)(H,486,487)(H4,301,302,314)(H4,303,304,315)(H4,305,306,316)(H4,307,308,317)(H4,309,310,318)(H4,311,312,319)/t135-,136-,137-,138-,139-,140-,141-,142+,143+,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,221-,222-,223-,224-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYNVDHJNRIRLL-FWZKYCSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(CSSCC3C(=O)NC4CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CC(C)C)CCC(=O)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C5CCCN5C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C6CSSCC(C(=O)NC(C(=O)NC7CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)C(C)O)C)C)CC(=O)O)NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CCCCN)C)CCCNC(=N)N)CO)CC8=CC=CC=C8)CCCCN)NC(=O)C(NC(=O)C(NC4=O)CCC(=O)O)CCC(=O)N)NC(=O)C9CCCN9C(=O)C(NC(=O)C(NC(=O)C1CCCN1C(=O)C(NC(=O)C(NC7=O)CO)CO)CCC(=O)O)CC(=O)N)CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)CN)CCCCN)CC(C)C)CCCNC(=N)N)C)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C1CCCN1C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C1CCCN1C(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC)CCCNC(=N)N)CC(=O)O)CCSC)CC(=O)O)CC(=O)O)CCCNC(=N)N)C(C)O)CCC(=O)N)CO)C)CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CN=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H]3C(=O)N[C@H]4CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CC(C)C)CCC(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]7CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N6)[C@@H](C)O)C)C)CC(=O)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CCCCN)C)CCCNC(=N)N)CO)CC8=CC=CC=C8)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCC(=O)O)CCC(=O)N)NC(=O)[C@@H]9CCCN9C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C(=O)[C@@H](NC(=O)[C@@H](NC7=O)CO)CO)CCC(=O)O)CC(=O)N)CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN)CCCCN)CC(C)C)CCCNC(=N)N)C)CCC(=O)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC)CCCNC(=N)N)CC(=O)O)CCSC)CC(=O)O)CC(=O)O)CCCNC(=N)N)[C@@H](C)O)CCC(=O)N)CO)C)CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C291H458N96O100S13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7318 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127829-86-1 | |
| Record name | Kistrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127829861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Kistrin Protein Family: A Technical Guide to Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kistrin protein family, a subgroup of the disintegrin family of polypeptides found in viper venom, represents a class of potent antagonists of integrin receptors. This compound and its homologs are characterized by the presence of a conserved Arg-Gly-Asp (RGD) sequence, a key recognition motif for many integrins. Their ability to potently inhibit platelet aggregation by targeting the abundant platelet integrin αIIbβ3 has made them a subject of intense research for the development of novel anti-thrombotic agents. This technical guide provides an in-depth overview of the this compound protein family, its homologs, their mechanism of action, and the experimental methodologies used to characterize their function.
The this compound Protein Family and its Homologs
This compound is a 68-amino acid polypeptide originally isolated from the venom of the Malayan pit viper, Calloselasma rhodostoma (formerly Agkistrodon rhodostoma).[1] It belongs to the "long" class of disintegrins, characterized by a higher number of cysteine residues compared to their "short" and "medium" counterparts. These cysteines form multiple disulfide bonds that are crucial for maintaining the protein's tertiary structure and biological activity.
Amino Acid Sequence and Homology
The primary structure of this compound reveals the canonical RGD sequence, which is located at the apex of a flexible loop. This presentation is critical for its high-affinity binding to integrin receptors. Several other disintegrins share significant sequence homology with this compound, including echistatin, eristostatin, and flavoridin. A comparison of their amino acid sequences highlights conserved regions, particularly the cysteine backbone and the RGD motif.
Table 1: Amino Acid Sequence Alignment of this compound and Homologs
| Protein | Sequence |
| This compound | GECDCGSPSN PCCDNCKFLK EGTECKRARG DDMNDYCNGK TCDCPRNPHK GPAT |
| Echistatin | ECESGPCCRN CKFLKEGTIC KRARGDNPDD RCTQSCCPEY HKGPPAT |
| Eristostatin | EPCNSPPFQC DNCKFLKEGT ICKRARGDNP DDYCNGKLCD CPRNPHKGPAT |
| Flavoridin | GPRCQSPPFL CDNCKFLKEG TFCKRARGDN PNDYCNGKSC DCPRNPHKGPAT |
Note: The RGD motif is highlighted in bold.
Mechanism of Action: Integrin Antagonism
This compound and its homologs exert their biological effects by directly binding to integrins, a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions. The primary target of this compound is the platelet integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), which plays a pivotal role in platelet aggregation.
Upon vascular injury, platelets are activated, leading to a conformational change in αIIbβ3 that increases its affinity for its primary ligand, fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet plug. This compound, by virtue of its RGD motif, competitively inhibits the binding of fibrinogen to activated αIIbβ3, thereby preventing platelet aggregation.[1]
Quantitative Analysis of Inhibitory Potency
The inhibitory potency of this compound and its homologs is typically quantified by their half-maximal inhibitory concentration (IC50) in platelet aggregation assays. These values represent the concentration of the disintegrin required to inhibit platelet aggregation by 50%.
Table 2: Inhibitory Potency (IC50) of this compound and Homologs on Platelet Aggregation
| Disintegrin | Agonist | IC50 (nM) | Reference |
| This compound | ADP | 14.8 - 23.5 | [2] |
| This compound | Collagen | 27.2 - 41.5 | [2] |
| Echistatin | ADP | 30 - 33 | [3][4] |
| Eristostatin | - | Not specified | |
| Flavoridin | - | Not specified |
Note: IC50 values can vary depending on the experimental conditions and the platelet donor.
Binding Kinetics and Affinity
Surface Plasmon Resonance (SPR) is a powerful technique used to measure the real-time binding kinetics of proteins. While specific SPR data for this compound is limited in the public domain, studies on its homolog echistatin provide valuable insights into the binding dynamics. The binding of echistatin to integrin αIIbβ3 is characterized by a rapid association rate (k_on) and a slow dissociation rate (k_off), resulting in a high-affinity interaction with a low dissociation constant (K_d).[5][6] It is highly probable that this compound exhibits similar high-affinity binding kinetics.
Table 3: Inferred Binding Kinetics of this compound to Integrin αIIbβ3 (based on homolog data)
| Parameter | Description | Inferred Value Range |
| K_d (nM) | Dissociation Constant | Low nanomolar |
| k_on (M⁻¹s⁻¹) | Association Rate Constant | 10⁵ - 10⁶ |
| k_off (s⁻¹) | Dissociation Rate Constant | 10⁻³ - 10⁻⁴ |
Signaling Pathways Modulated by this compound
By blocking the interaction of fibrinogen with integrin αIIbβ3, this compound effectively inhibits "outside-in" signaling in platelets. This signaling cascade is initiated upon ligand binding to the integrin and leads to a series of intracellular events that stabilize the platelet aggregate and promote clot retraction.
Inhibition of Outside-In Signaling
Binding of fibrinogen to αIIbβ3 triggers the clustering of integrins and the recruitment of signaling proteins to the cytoplasmic tails of the integrin subunits. This leads to the activation of tyrosine kinases such as Src and Focal Adhesion Kinase (FAK).[7][8] Activated FAK and Src then phosphorylate a number of downstream targets, leading to cytoskeleton reorganization, which is essential for platelet spreading and clot retraction. This compound's blockade of fibrinogen binding prevents the initiation of this entire cascade.
Impact on Inside-Out Signaling
"Inside-out" signaling refers to the intracellular signaling pathways that lead to the activation of integrins, increasing their affinity for extracellular ligands. This process is crucial for platelet activation and is primarily mediated by the proteins talin and kindlin, which bind to the cytoplasmic tail of the integrin β-subunit. While this compound's primary role is to block the already activated integrin, by preventing the initial platelet aggregation and the subsequent amplification of activation signals, it indirectly dampens the overall "inside-out" signaling response in a thrombotic event.
Experimental Protocols
Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Agonists: Adenosine diphosphate (ADP), collagen.
-
This compound or homolog at various concentrations.
-
Light Transmission Aggregometer.
-
Saline (0.9% NaCl).
Procedure:
-
PRP and PPP Preparation: Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. Transfer the supernatant (PRP) to a new tube. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Assay: a. Pipette 450 µL of adjusted PRP into a cuvette with a stir bar. b. Add 50 µL of saline (control) or this compound at the desired final concentration. c. Incubate for 2-5 minutes at 37°C with stirring. d. Add 50 µL of the agonist (e.g., 10 µM ADP or 2 µg/mL collagen) to initiate aggregation. e. Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Echistatin. A potent platelet aggregation inhibitor from the venom of the viper, Echis carinatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical synthesis of echistatin, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entropy drives integrin alphaIIbbeta3:echistatin binding--evidence from surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Src and FAK Kinases Cooperate to Phosphorylate Paxillin Kinase Linker, Stimulate Its Focal Adhesion Localization, and Regulate Cell Spreading and Protrusiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Disintegrin Kistrin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kistrin is a potent 68-amino acid polypeptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] Isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma), this compound is a member of the disintegrin family of proteins, which are characterized by their ability to inhibit platelet aggregation and cell-matrix interactions.[2] Its high affinity and specificity for the GPIIb/IIIa receptor have made it a valuable tool in hematology and a lead compound in the development of anti-thrombotic therapies. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers and professionals in drug development.
Discovery and Isolation
This compound was first identified and purified from the venom of Agkistrodon rhodostoma.[2] The isolation process typically involves a multi-step chromatographic procedure to separate the various protein components of the snake venom.
Experimental Protocol: Isolation of this compound from Agkistrodon rhodostoma Venom
This protocol is a generalized representation of the techniques commonly used for the purification of proteins from snake venom and would require optimization for this compound.
Materials:
-
Lyophilized Agkistrodon rhodostoma venom
-
Buffer A: 0.05 M Tris-HCl, pH 7.5
-
Buffer B: 0.05 M Tris-HCl, 1.0 M NaCl, pH 7.5
-
Gel filtration column (e.g., Sephadex G-75)
-
Ion-exchange chromatography column (e.g., DEAE-Sephacel)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) column (e.g., C18)
-
Spectrophotometer
-
Fraction collector
-
Lyophilizer
Procedure:
-
Crude Venom Preparation: Dissolve lyophilized Agkistrodon rhodostoma venom in Buffer A and centrifuge to remove insoluble material.
-
Gel Filtration Chromatography:
-
Equilibrate the gel filtration column with Buffer A.
-
Apply the venom supernatant to the column.
-
Elute the proteins with Buffer A, collecting fractions.
-
Monitor the protein content of the fractions by measuring absorbance at 280 nm.
-
Pool fractions exhibiting platelet aggregation inhibitory activity.
-
-
Ion-Exchange Chromatography:
-
Equilibrate the ion-exchange column with Buffer A.
-
Apply the active fractions from the gel filtration step to the column.
-
Elute the bound proteins using a linear gradient of NaCl (from 0 M to 1.0 M) in Buffer A.
-
Collect fractions and assay for platelet aggregation inhibitory activity.
-
-
Reverse-Phase HPLC:
-
Further purify the active fractions from the ion-exchange step using an RP-HPLC system.
-
Equilibrate the C18 column with a solution of 0.1% trifluoroacetic acid (TFA) in water.
-
Elute the bound peptides with a gradient of acetonitrile containing 0.1% TFA.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the peak corresponding to this compound.
-
-
Verification and Storage:
-
Verify the purity of the isolated this compound using SDS-PAGE and mass spectrometry.
-
Lyophilize the purified this compound and store at -20°C or below.
-
Figure 1: Experimental workflow for the isolation of this compound.
Structure of this compound
This compound is a single-chain polypeptide consisting of 68 amino acids, with a molecular weight of approximately 7.5 kDa.[1] Its structure is characterized by a series of tightly packed loops stabilized by six disulfide bonds. A key feature of this compound is the presence of an Arg-Gly-Asp (RGD) sequence at the apex of a flexible loop, which is crucial for its binding to the GPIIb/IIIa receptor.[1]
Amino Acid Sequence:
Synthesis of this compound
The limited availability of this compound from its natural source has driven the development of synthetic and recombinant production methods.
Chemical Synthesis
Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides like this compound. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound (Illustrative)
This protocol provides a general outline for the synthesis of a 68-amino acid peptide and would need significant optimization for the specific sequence and disulfide bond formation of this compound.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solvents (DMF, DCM)
-
Automated peptide synthesizer (optional)
-
HPLC system for purification
Procedure:
-
Resin Preparation: Swell the Rink amide resin in DMF.
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin.
-
Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Activate the next Fmoc-protected amino acid with coupling reagents and couple it to the deprotected N-terminus.
-
Washing: Wash the resin with DMF.
-
Repeat this cycle for all 68 amino acids in the this compound sequence.
-
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by RP-HPLC.
-
Disulfide Bond Formation: Induce the formation of the six disulfide bonds through oxidation, for example, by air oxidation in a dilute aqueous solution at a slightly alkaline pH.
-
Final Purification and Verification: Purify the correctly folded this compound by RP-HPLC and verify its identity and purity by mass spectrometry and amino acid analysis.
Figure 2: Workflow for solid-phase peptide synthesis of this compound.
Recombinant Production
Recombinant expression of this compound, typically in Escherichia coli, offers a cost-effective method for producing large quantities of the protein.
Experimental Protocol: Recombinant Production of this compound in E. coli (Illustrative)
This is a generalized protocol and would require optimization of the expression vector, host strain, and purification conditions for this compound.
Materials:
-
Expression vector (e.g., pET vector) containing the synthetic gene for this compound, possibly with a fusion tag (e.g., His-tag) for purification.
-
E. coli expression host (e.g., BL21(DE3)).
-
LB medium and appropriate antibiotic.
-
IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Lysis buffer.
-
Sonciator or high-pressure homogenizer.
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged protein).
-
Cleavage enzyme to remove the fusion tag (if applicable).
-
RP-HPLC system for final purification.
Procedure:
-
Transformation: Transform the expression vector into the E. coli host strain.
-
Expression:
-
Grow the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to an affinity chromatography column.
-
Wash the column to remove non-specifically bound proteins.
-
Elute the this compound fusion protein.
-
-
Tag Cleavage (if applicable): If a fusion tag was used, cleave it from this compound using a specific protease.
-
Final Purification: Purify the this compound to homogeneity using RP-HPLC.
-
Verification: Confirm the identity and purity of the recombinant this compound by SDS-PAGE, mass spectrometry, and functional assays.
Figure 3: Workflow for recombinant production of this compound.
Mechanism of Action and Quantitative Data
This compound exerts its antiplatelet effect by binding with high affinity to the GPIIb/IIIa receptor on the surface of platelets. This binding is mediated by the RGD sequence, which mimics the recognition site of natural ligands like fibrinogen. By competitively inhibiting the binding of fibrinogen to GPIIb/IIIa, this compound prevents the final common pathway of platelet aggregation, regardless of the initial stimulus.
GPIIb/IIIa Signaling Pathway
The binding of agonists such as ADP, thrombin, or collagen to their respective receptors on the platelet surface initiates an "inside-out" signaling cascade that activates GPIIb/IIIa. This activation involves a conformational change in the receptor, increasing its affinity for fibrinogen. The binding of fibrinogen then triggers "outside-in" signaling, leading to platelet spreading, granule release, and the formation of a stable thrombus. This compound blocks this process by preventing fibrinogen binding.
Figure 4: Simplified GPIIb/IIIa signaling pathway and the inhibitory action of this compound.
Quantitative Data
The potency of this compound as a platelet aggregation inhibitor is quantified by its half-maximal inhibitory concentration (IC50).
| Assay | Agonist | IC50 (nM) | Reference |
| Platelet Aggregation | ADP | 10-30 | [3] |
| Platelet Aggregation | Collagen | 10-30 | [3] |
Note: IC50 values can vary depending on the experimental conditions, such as the concentration of the agonist and the source of the platelets.
Conclusion
This compound remains a cornerstone in the study of integrin biology and the development of antiplatelet therapeutics. Its well-defined structure and potent, specific mechanism of action make it an invaluable research tool. The methods for its isolation, chemical synthesis, and recombinant production, while requiring optimization, provide pathways for obtaining this important compound for further investigation and potential therapeutic development. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their work with this compound.
References
Kistrin biological function and pathways
An In-depth Technical Guide on the Biological Function and Pathways of Sestrins
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the Sestrin family of proteins, their core biological functions, and their intricate involvement in key cellular signaling pathways. Sestrins are highly conserved, stress-inducible proteins that play a pivotal role in maintaining cellular homeostasis. Their functions are primarily centered on the regulation of the mTORC1 signaling pathway in response to amino acid availability, particularly leucine, and the suppression of reactive oxygen species (ROS). This guide details the molecular mechanisms underlying these functions, summarizes key quantitative data, provides an overview of relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction to Sestrins
The Sestrin family of proteins consists of three paralogs in mammals: Sestrin1 (SESN1), Sestrin2 (SESN2), and Sestrin3 (SESN3). These proteins are induced by a variety of cellular stressors, including genotoxic stress, oxidative stress, hypoxia, and nutrient deprivation. They act as crucial regulators of metabolic homeostasis and have been implicated in a wide range of physiological and pathological processes, including aging, metabolic diseases, and cancer.
Core Biological Functions
The primary biological functions of Sestrins revolve around two key cellular processes:
-
Inhibition of mTORC1 Signaling: Sestrins are critical negative regulators of the mechanistic target of rapamycin complex 1 (mTORC1), a central kinase that governs cell growth, proliferation, and metabolism. This inhibition is primarily mediated through two distinct but interconnected pathways.
-
Suppression of Reactive Oxygen Species (ROS): Sestrins possess antioxidant properties, helping to mitigate cellular damage caused by the accumulation of ROS.
Sestrin Signaling Pathways
Sestrins exert their regulatory functions through complex signaling networks. The most well-characterized of these are the mTORC1 and AMPK pathways.
The Sestrin-GATOR-Rag GTPase Pathway for mTORC1 Regulation
In the absence of amino acids, particularly leucine, Sestrins bind to the GATOR2 protein complex. This interaction relieves GATOR2's inhibition of GATOR1, a GTPase-activating protein (GAP) for the RagA/B GTPases. Activated GATOR1 then promotes the hydrolysis of GTP on RagA/B, leading to the inactivation of the Rag GTPase heterodimer. Inactive Rag GTPases are unable to recruit mTORC1 to the lysosomal surface, its site of activation, thereby inhibiting mTORC1 signaling.
When intracellular leucine levels are high, leucine binds directly to Sestrins, causing a conformational change that leads to the dissociation of the Sestrin-GATOR2 complex. This allows GATOR2 to inhibit GATOR1, resulting in the activation of Rag GTPases and subsequent mTORC1 activation.
The Sestrin-AMPK-TSC2 Pathway for mTORC1 Regulation
Sestrins can also inhibit mTORC1 through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Sestrins can act as scaffold proteins, facilitating the phosphorylation and activation of AMPK by its upstream kinase, LKB1. Activated AMPK then phosphorylates and activates the tuberous sclerosis complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a direct activator of mTORC1.
Data Presentation: Quantitative Insights into Sestrin Interactions
Quantitative data on Sestrin interactions is crucial for understanding the sensitivity and dynamics of its signaling pathways. The most well-characterized quantitative interaction is the binding of leucine to Sestrins.
| Sestrin Isoform | Ligand | Binding Affinity (Kd) | Method | Reference(s) |
| Human Sestrin2 | Leucine | ~20 µM | Equilibrium binding assay | [1][2] |
| Drosophila Sestrin | Leucine | ~100 µM | Equilibrium binding assay | [3] |
| Human Sestrin1 | Leucine | Higher affinity than Sestrin2 | Leucine-induced dissociation from GATOR2 | [4][5] |
| Human Sestrin3 | Leucine | Lower affinity than Sestrin2 | Leucine-induced dissociation from GATOR2 | [4][5] |
Note: Specific Kd values for human Sestrin1 and Sestrin3 binding to leucine, and for Sestrin interactions with other proteins like GATOR2 and AMPK, are not yet well-defined in the literature.
Experimental Protocols
A variety of experimental techniques are employed to investigate the biological functions and signaling pathways of Sestrins. Below are detailed methodologies for key experiments cited in Sestrin research.
Co-Immunoprecipitation of Sestrin2 and GATOR2
This protocol is used to demonstrate the physical interaction between Sestrin2 and the GATOR2 complex in cells.
Objective: To immunoprecipitate endogenous or overexpressed Sestrin2 and detect the co-precipitation of GATOR2 components.
Methodology:
-
Cell Culture and Lysis:
-
Culture HEK293T or other suitable cells to 80-90% confluency.
-
For amino acid starvation experiments, incubate cells in amino acid-free medium for 50 minutes, followed by stimulation with a complete amino acid medium for 10 minutes if required.
-
Wash cells with ice-cold PBS and lyse in Triton-based lysis buffer (e.g., 1% Triton X-100, 40 mM HEPES pH 7.4, 10 mM β-glycerophosphate, 10 mM pyrophosphate, 2.5 mM MgCl2) supplemented with protease inhibitors.
-
Clarify the cell lysates by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with an anti-Sestrin2 antibody or an anti-FLAG antibody (for FLAG-tagged Sestrin2) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads three to five times with lysis buffer (a high-salt wash with 500 mM NaCl can be included to reduce non-specific binding).
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against GATOR2 components (e.g., Mios, WDR24) and Sestrin2.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
CRISPR-Cas9 Mediated Knockout of Sestrin
This protocol describes the generation of Sestrin knockout cell lines to study the loss-of-function phenotypes.
Objective: To create a stable cell line lacking the expression of a specific Sestrin isoform.
Methodology:
-
gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the Sestrin gene of interest using online tools (e.g., Benchling, CRISPR Design Tool).
-
Synthesize and anneal complementary oligonucleotides for the chosen sgRNA sequence.
-
Clone the annealed oligos into a suitable CRISPR-Cas9 expression vector (e.g., pX458, which co-expresses Cas9 and a fluorescent marker like GFP).
-
-
Transfection and Single-Cell Sorting:
-
Transfect the gRNA/Cas9 plasmid into the target cell line (e.g., HEK293T, HeLa) using a suitable transfection reagent.
-
48 hours post-transfection, harvest the cells and perform fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.
-
-
Clonal Expansion and Screening:
-
Culture the single-cell clones until they form visible colonies.
-
Expand the clones and screen for Sestrin knockout by Western blot analysis of protein expression and by sequencing the genomic DNA at the target locus to identify insertions or deletions (indels).
-
References
- 1. The Emerging Role of Sestrin2 in Cell Metabolism, and Cardiovascular and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sestrin Regulation of TORC1: Is Sestrin a Leucine Sensor? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sestrin mediates detection of and adaptation to low-leucine diets in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Evidence for a role for Sestrin1 in mediating leucine-induced activation of mTORC1 in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Kistrin Receptor Binding Affinity Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data related to the binding affinity of Kistrin, a potent disintegrin, to its primary receptor targets. Discovered in the venom of the Malayan pit viper (Agkistrodon rhodostoma), this compound is a 68-amino acid polypeptide that functions as a high-affinity antagonist of several integrin receptors, most notably the platelet integrin αIIbβ3 (also known as GPIIb/IIIa). Its ability to inhibit platelet aggregation makes it a subject of significant interest in the development of anti-thrombotic therapies.
This guide details the quantitative binding affinities of this compound, provides step-by-step experimental protocols for key binding assays, and visualizes the associated signaling pathways, offering a valuable resource for researchers in pharmacology, cell biology, and drug discovery.
This compound Receptor Binding Affinity
This compound primarily exerts its biological effects by binding to integrin receptors, a family of heterodimeric transmembrane proteins crucial for cell-cell and cell-matrix interactions. The binding specificity of this compound is dictated by its Arg-Gly-Asp (RGD) sequence, a common recognition motif for many integrins.
Primary Integrin Targets
The principal target of this compound is the αIIbβ3 integrin , which is highly expressed on the surface of platelets and plays a central role in hemostasis and thrombosis. By binding to αIIbβ3, this compound effectively blocks the binding of fibrinogen, thereby inhibiting platelet aggregation.
This compound also demonstrates binding affinity for other integrins, including:
-
αvβ3 integrin: Involved in angiogenesis, tumor metastasis, and bone resorption.
-
α5β1 integrin: A key receptor for fibronectin, playing roles in cell adhesion and migration.
Quantitative Binding Data
The binding affinity of this compound and related disintegrins to various integrin receptors has been quantified using several experimental approaches. The most common metrics reported are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd).
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Platelet αIIbβ3 | Platelet Aggregation (ADP-induced) | IC50 | 10 - 30 nM | [1] |
| This compound | Platelet αIIbβ3 | Platelet Aggregation (Collagen-induced) | IC50 | 10 - 30 nM | [1] |
| Native this compound | α5β1 | Cell Spreading on Fibronectin | IC50 | 2 pM | [2] |
| Recombinant this compound | α5β1 | Cell Spreading on Fibronectin | IC50 | 7 pM | [2] |
Experimental Protocols for Binding Affinity Studies
This section provides detailed methodologies for three key experiments used to characterize the binding of this compound to its receptor targets.
Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
This assay is the gold standard for assessing the functional effect of this compound on its primary target, the platelet αIIbβ3 integrin.
Principle: Light transmission through a suspension of platelet-rich plasma (PRP) is measured. In a resting state, the PRP is turbid. Upon addition of an agonist (e.g., ADP or collagen), platelets aggregate, causing the turbidity to decrease and light transmission to increase. This compound, as an inhibitor, will prevent this aggregation in a dose-dependent manner.
Detailed Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from a healthy, consenting donor into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
-
-
Assay Procedure:
-
Pre-warm the aggregometer to 37°C.
-
Use a cuvette with PPP to set the 100% aggregation baseline (maximum light transmission).
-
Use a cuvette with PRP to set the 0% aggregation baseline (minimum light transmission).
-
For the inhibition assay, pre-incubate 450 µL of PRP with various concentrations of this compound (or a vehicle control) for 5 minutes at 37°C in an aggregometer cuvette with a stir bar.
-
Add a platelet agonist (e.g., 10 µM ADP or 2 µg/mL collagen) to the cuvette to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of this compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (Max Aggregation of Control - Max Aggregation with this compound) / Max Aggregation of Control ] x 100
-
The IC50 value, the concentration of this compound that causes 50% inhibition of platelet aggregation, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Platelet Aggregation Inhibition Assay Workflow
Solid-Phase Integrin Binding Assay
This assay directly measures the binding of this compound to purified integrin receptors immobilized on a solid surface. It is a versatile method to determine binding affinity and specificity.
Principle: Purified integrin receptors are coated onto the wells of a microtiter plate. Biotinylated this compound is then added, and the amount of bound this compound is quantified using a streptavidin-enzyme conjugate that generates a colorimetric or chemiluminescent signal.
Detailed Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with a solution of purified integrin (e.g., αIIbβ3, αvβ3) in a suitable buffer (e.g., PBS) overnight at 4°C.
-
Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the remaining protein-binding sites in the wells by incubating with a blocking buffer (e.g., PBS containing 1% BSA) for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Binding Reaction:
-
Add serial dilutions of biotinylated this compound to the wells and incubate for 2-3 hours at room temperature to allow binding to reach equilibrium.
-
For competition assays, add a fixed concentration of biotinylated this compound along with increasing concentrations of unlabeled this compound or other competitors.
-
-
Detection:
-
Wash the wells three times to remove unbound this compound.
-
Add a solution of streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and incubate for 1 hour at room temperature.
-
Wash the wells thoroughly.
-
Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.
-
-
Data Analysis:
-
Measure the absorbance (for colorimetric assays) or luminescence at the appropriate wavelength using a plate reader.
-
For direct binding, plot the signal against the concentration of biotinylated this compound and fit the data to a one-site binding model to determine the Kd.
-
For competition assays, plot the signal against the concentration of the unlabeled competitor to determine the IC50, from which the inhibition constant (Ki) can be calculated.
-
Solid-Phase Integrin Binding Assay Workflow
Competitive Radioligand Binding Assay
This is a highly sensitive method to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Principle: A radiolabeled ligand with known affinity for the integrin receptor is incubated with a preparation of cells or membranes expressing the receptor, in the presence of varying concentrations of unlabeled this compound. The amount of bound radioactivity is measured, and the displacement of the radioligand by this compound is used to calculate its binding affinity.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target integrin in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-cilengitide for αvβ3), and a range of concentrations of unlabeled this compound.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Plot the bound radioactivity against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This compound-Integrin Signaling Pathways
The binding of this compound to integrin receptors, particularly αIIbβ3 on platelets, initiates a cascade of intracellular signaling events known as "outside-in" signaling. This signaling is critical for various cellular responses, including cell spreading, cytoskeletal reorganization, and, in the context of platelets, the stabilization of thrombi.
Upon this compound binding, integrins cluster and recruit a complex of signaling proteins to their cytoplasmic tails. Key initial events include the activation of non-receptor tyrosine kinases such as Focal Adhesion Kinase (FAK) and Src family kinases .
The activation of FAK and Src leads to the phosphorylation of numerous downstream substrates, propagating the signal through several interconnected pathways:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This cascade, often involving ERK, JNK, and p38, regulates gene expression and a wide range of cellular processes.
-
Rho Family GTPases: These small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton, controlling cell shape, adhesion, and motility.
The diagram below illustrates the general outside-in signaling pathway initiated by this compound binding to an integrin receptor.
This compound-Integrin Outside-In Signaling Pathway
Conclusion
This compound remains a valuable tool for studying integrin biology and a promising lead compound for the development of novel therapeutics. This guide provides a foundational understanding of its binding characteristics and the experimental approaches used for its study. The detailed protocols and pathway diagrams serve as a practical resource for researchers aiming to investigate the intricate interactions of this compound with its cellular receptors and the subsequent signaling cascades. Further research into the specific downstream effects of this compound in different cellular contexts will continue to unravel its full therapeutic potential.
References
In Vitro Characterization of Kistrin's Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Kistrin, a disintegrin from the venom of the Malayan pit viper (Agkistrodon rhodostoma). This compound is a potent antagonist of integrin receptors, primarily targeting the platelet integrin GPIIb/IIIa (αIIbβ3), and as such, serves as a valuable tool for studying platelet aggregation, cell adhesion, and integrin-mediated signaling. This document details the experimental protocols for key assays, presents quantitative data on this compound's inhibitory effects, and visualizes the associated signaling pathways.
Quantitative Data: Inhibitory Effects of this compound
This compound's primary in vitro effect is the potent inhibition of platelet aggregation. The half-maximal inhibitory concentration (IC50) of this compound has been determined for platelet aggregation induced by various agonists. The following table summarizes these findings.
| Agonist | Platelet Phenotype | IC50 (nmol/l) | Reference |
| ADP | Pl A2-positive | 23.5 ± 1.9 | [1] |
| ADP | Pl A2-negative | 14.8 ± 1.9 | [1] |
| Collagen | Pl A2-positive | 41.5 ± 6.0 | [1] |
| Collagen | Pl A2-negative | 27.2 ± 3.8 | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound's effects are provided below.
Platelet Aggregation Assay
This protocol is adapted from standard light transmission aggregometry (LTA) methods and is designed to measure the inhibitory effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound (various concentrations).
-
Platelet agonists (e.g., ADP, collagen).
-
Saline solution (0.9% NaCl).
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation: Pipette 450 µL of adjusted PRP into a cuvette with a stir bar. Add 50 µL of the desired concentration of this compound or saline (for control) and incubate for 5 minutes at 37°C with stirring.
-
Aggregation Induction: Add a specific concentration of a platelet agonist (e.g., 10 µM ADP or 2 µg/mL collagen) to the cuvette.
-
Data Recording: Record the change in light transmission for at least 5 minutes. The percentage of aggregation is calculated based on the extent of light transmission change relative to the PPP control.
-
IC50 Determination: To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the this compound concentration.
Cell Adhesion Assay
This protocol describes a method to assess the inhibitory effect of this compound on cell adhesion to an extracellular matrix (ECM) protein-coated surface.
Materials:
-
96-well microtiter plates.
-
ECM protein (e.g., fibrinogen, fibronectin, vitronectin) solution (e.g., 10 µg/mL in PBS).
-
Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking.
-
Cell suspension (e.g., human umbilical vein endothelial cells - HUVECs) in serum-free medium.
-
This compound (various concentrations).
-
Crystal violet solution (0.5% in 20% methanol).
-
Solubilization buffer (e.g., 1% SDS).
-
Plate reader.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the ECM protein solution overnight at 4°C.
-
Blocking: Wash the wells with PBS and then block with 1% BSA solution for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Incubation: Wash the wells again with PBS. Add cell suspension (e.g., 1 x 10⁵ cells/well) pre-incubated with various concentrations of this compound or control buffer for 30 minutes.
-
Adhesion: Incubate the plate for 1-2 hours at 37°C in a humidified incubator to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with methanol for 10 minutes, then stain with crystal violet solution for 10-15 minutes.
-
Quantification: Wash the wells with water to remove excess stain and allow to dry. Solubilize the stain by adding a solubilization buffer to each well. Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Competitive Integrin Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for a specific integrin receptor.
Materials:
-
96-well microtiter plates.
-
Purified integrin receptor (e.g., αIIbβ3, αvβ3).
-
Biotinylated ligand for the integrin (e.g., biotinylated fibrinogen for αIIbβ3).
-
This compound (various concentrations).
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., 1 M H₂SO₄).
-
Plate reader.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the purified integrin receptor overnight at 4°C.
-
Blocking: Wash the wells and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Competitive Binding: Add a fixed concentration of the biotinylated ligand along with varying concentrations of this compound to the wells. Incubate for 2-3 hours at room temperature to allow for competitive binding.
-
Detection: Wash the wells to remove unbound reagents. Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Signal Development: Wash the wells again and add the HRP substrate. Allow the color to develop.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader. A decrease in signal indicates that this compound is competing with the biotinylated ligand for binding to the integrin. The IC50 for binding can then be calculated.
Signaling Pathways and Visualizations
This compound's binding to integrins, particularly αIIbβ3, disrupts the normal "outside-in" and "inside-out" signaling cascades that are crucial for platelet activation and cell adhesion. This interference primarily affects the activation of downstream signaling molecules such as Focal Adhesion Kinase (FAK) and Src family kinases. The tyrosine phosphorylation of FAK in platelets is a key event that requires coordinated signaling through both occupied integrins and agonist receptors[2].
This compound's Mechanism of Action
The following diagram illustrates the general mechanism by which this compound inhibits integrin-mediated cell adhesion and signaling.
Experimental Workflow for Platelet Aggregation Assay
The workflow for assessing this compound's inhibitory effect on platelet aggregation is depicted below.
Downstream Signaling Pathway Inhibition by this compound
This compound's antagonism of integrin αIIbβ3 prevents the activation of key intracellular signaling molecules, including Src family kinases and Focal Adhesion Kinase (FAK). The phosphorylation of these kinases is essential for the cytoskeletal reorganization required for platelet spreading and aggregation.
References
Kistrin's Role in Cellular Signaling Cascades: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kistrin, a 68-amino acid polypeptide isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma), is a potent member of the disintegrin family of proteins.[1] Disintegrins are characterized by their ability to interfere with cellular adhesion processes by targeting integrin receptors. This compound, in particular, is a high-affinity antagonist of the platelet integrin αIIbβ3 (also known as GPIIb/IIIa), thereby potently inhibiting platelet aggregation.[2][3][4] Its mechanism of action, primarily centered on the competitive inhibition of ligand binding to integrins, has significant implications for cellular signaling cascades, making it a valuable tool in hematology, cancer biology, and angiogenesis research. This guide provides an in-depth technical overview of this compound's function, its impact on cellular signaling, and detailed experimental protocols for its study.
This compound: Structure and Function
This compound is a cysteine-rich polypeptide that contains the highly conserved Arg-Gly-Asp (RGD) sequence.[3][4] This RGD motif is the primary recognition site for many integrins, including αIIbβ3, and is also found in natural integrin ligands such as fibrinogen, fibronectin, and von Willebrand factor.[4] The potency of this compound, which is up to 2000 times greater than that of short linear RGD-containing peptides, is attributed to the presentation of the RGD sequence within a conformationally constrained loop, stabilized by multiple disulfide bonds.[4] This specific conformation allows for high-affinity binding to the integrin receptor.
The primary function of this compound is to block the binding of natural ligands to integrins. In the context of platelets, this compound binding to αIIbβ3 prevents fibrinogen from cross-linking adjacent platelets, which is a critical step in the formation of a thrombus.[4][5] This inhibitory action makes this compound and other disintegrins potent antiplatelet agents.[1][3]
This compound-Integrin Interaction: Quantitative Data
The inhibitory effect of this compound on platelet aggregation has been quantified, providing insight into its potency. The half-maximal inhibitory concentration (IC50) of this compound varies depending on the agonist used to induce platelet aggregation.
| Assay | Agonist | This compound IC50 (in PlA2-positive donors) | Reference |
| Platelet Aggregation | ADP | 23.5 ± 1.9 nM | [6] |
| Platelet Aggregation | Collagen | 41.5 ± 6.0 nM | [6] |
This compound's Role in Cellular Signaling Cascades
Integrin-ligand binding is not merely a physical tethering of the cell to the extracellular matrix; it is a critical trigger for a complex network of intracellular signaling pathways that regulate cell survival, proliferation, migration, and differentiation. By blocking this initial interaction, this compound profoundly impacts these downstream signaling events. The primary mechanism is the prevention of "outside-in" signaling that is normally initiated by ligand binding.
Inhibition of Focal Adhesion Kinase (FAK) Signaling
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction.[8][9] Upon integrin clustering and ligand binding, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397).[10] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.
This compound, by preventing ligand binding and subsequent integrin clustering, inhibits the initial activation of FAK. This leads to a reduction in FAK autophosphorylation and the subsequent downstream signaling events.
Modulation of Src Family Kinase (SFK) Activity
Src family kinases are key downstream effectors of FAK.[11] Following the autophosphorylation of FAK at Y397, Src binds to this site and phosphorylates FAK at other tyrosine residues, leading to the full activation of FAK's kinase activity.[10][12] This FAK-Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, which are crucial for the regulation of cell migration and adhesion dynamics.
By preventing the initial FAK autophosphorylation, this compound indirectly inhibits the recruitment and activation of Src at focal adhesions. This disruption of the FAK-Src signaling axis is a major contributor to this compound's anti-adhesive and anti-migratory effects.
Impact on the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial signaling route that governs cell proliferation, differentiation, and survival.[8][13] Integrin-mediated adhesion can activate the MAPK/ERK pathway through the FAK-Src complex, which can lead to the activation of the Ras-Raf-MEK-ERK signaling module.[14][15] The activation of this pathway is often linked to cell cycle progression and is a hallmark of many proliferative diseases, including cancer.
This compound's inhibition of integrin signaling can lead to the downregulation of the MAPK/ERK pathway. By preventing the formation of the initial signaling complex at focal adhesions, this compound can attenuate the signals that lead to cell proliferation.
Regulation of Rho GTPases
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and are essential for cell adhesion, migration, and morphology.[5][16] Integrin signaling plays a crucial role in the spatial and temporal activation of these GTPases. For instance, Rac1 is often activated at the leading edge of migrating cells to promote lamellipodia formation, while RhoA is involved in the formation of stress fibers and focal adhesions.
While the direct effect of this compound on Rho GTPase activity is less well-characterized than its impact on FAK and Src, it is plausible that by disrupting integrin-mediated adhesion, this compound can alter the normal patterns of Rho GTPase activation. This would, in turn, affect cytoskeletal organization and cell motility. For example, by preventing the maturation of focal adhesions, this compound could indirectly suppress RhoA activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on cellular function.
In Vitro Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human blood anticoagulated with 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Platelet agonists: Adenosine diphosphate (ADP) and collagen.
-
This compound stock solution.
-
Platelet-poor plasma (PPP) as a blank.
-
Aggregometer.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.[3]
-
-
Assay Performance:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).[3]
-
Add a defined volume of PRP to a cuvette with a stir bar.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for 2-5 minutes at 37°C with stirring.
-
Add the platelet agonist (e.g., ADP to a final concentration of 10 µM or collagen to 2 µg/mL) to initiate aggregation.
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of aggregation is calculated from the change in light transmittance.
-
Plot the percentage of inhibition of aggregation against the log of this compound concentration to determine the IC50 value.
-
Cell Adhesion Assay
This assay quantifies the ability of this compound to inhibit cell adhesion to an extracellular matrix (ECM) protein-coated surface.
Materials:
-
96-well tissue culture plates.
-
ECM protein (e.g., fibrinogen, fibronectin, or vitronectin).
-
Cell line expressing the target integrin (e.g., CHO cells transfected with αIIbβ3).
-
This compound stock solution.
-
Serum-free cell culture medium.
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol).
-
Solubilization buffer (e.g., 1% SDS).
-
Plate reader.
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL fibrinogen in PBS) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
-
Cell Treatment and Seeding:
-
Harvest the cells and resuspend them in serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Seed the cells (e.g., 5 x 10^4 cells/well) onto the coated wells and incubate for 1-2 hours at 37°C.
-
-
Quantification of Adherent Cells:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Wash the wells extensively with water and allow them to dry.
-
Solubilize the stain with 1% SDS.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
The absorbance is proportional to the number of adherent cells.
-
Calculate the percentage of adhesion relative to the control and plot it against the this compound concentration to determine the IC50 for adhesion inhibition.
-
Western Blot Analysis of FAK and Src Phosphorylation
This method is used to assess the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Cell line of interest.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, anti-phospho-Src (Y416), anti-total Src.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere to an ECM-coated surface.
-
Treat the cells with this compound or vehicle control for the desired time.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound is a powerful tool for dissecting the intricate role of integrins in cellular signaling. Its high-affinity and specific antagonism of certain integrins, most notably αIIbβ3, allows for the precise inhibition of the initial steps of "outside-in" signaling. This leads to the downstream inhibition of key signaling nodes, including FAK, Src, the MAPK/ERK pathway, and potentially the Rho GTPases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted effects of this compound and other disintegrins on cellular behavior, with potential applications in the development of novel therapeutics for thrombotic diseases, cancer, and inflammatory disorders.
References
- 1. RhoG signals in parallel with Rac1 and Cdc42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits human smooth muscle cell interaction with fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testing platelet aggregation activity [protocols.io]
- 4. Regulation of the MAP kinase pathway by mammalian Ksr through direct interaction with MEK and ERK | Semantic Scholar [semanticscholar.org]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. This compound, an integrin antagonist, blocks endocytosis of fibrinogen into guinea pig megakaryocyte and platelet alpha-granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resolving Two-dimensional Kinetics of the Integrin αIIbβ3-Fibrinogen Interactions Using Binding-Unbinding Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK Signaling in Regulation of Renal Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Targets of c-Src Tyrosine Kinase by Chemical Complementation and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal Adhesion Kinase Signaling In Unexpected Places - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrosine phosphorylation of focal adhesion kinase at sites in the catalytic domain regulates kinase activity: a role for Src family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MAPK/ERK Signaling in Regulation of Renal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. researchgate.net [researchgate.net]
- 16. RhoA, Rac1, and Cdc42 differentially regulate αSMA and collagen I expression in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Core Mechanism of Action: Antagonism of the Final Common Pathway of Platelet Aggregation
An In-Depth Technical Guide to Preliminary Studies of Kistrin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vivo studies conducted on this compound, a potent glycoprotein (GP) IIb/IIIa receptor antagonist. This compound, a 68-amino acid polypeptide derived from the venom of the Malayan pit viper, Agkistrodon rhodostoma, has been investigated for its significant antiplatelet and antithrombotic properties.[1] This document details its mechanism of action, summarizes key quantitative data from animal models, outlines experimental protocols, and presents visual representations of its signaling pathway and experimental workflows.
This compound exerts its antiplatelet effect by directly targeting the GPIIb/IIIa receptor, an integrin found in high density on the surface of platelets.[1][2] This receptor is the final common pathway for platelet aggregation, regardless of the initial agonist.[2]
In resting platelets, the GPIIb/IIIa receptor is in an inactive state. Upon vascular injury, various agonists such as adenosine diphosphate (ADP), collagen, and thrombin are released, initiating a cascade of intracellular "inside-out" signaling.[2][3] This signaling pathway leads to a conformational change in the GPIIb/IIIa receptor, activating it. The activated receptor can then bind to soluble fibrinogen in the plasma. Fibrinogen acts as a bridge, linking adjacent platelets together to form a platelet plug.[2][4]
This compound, containing a key Arg-Gly-Asp (RGD) adhesion site recognition sequence, functions as a direct antagonist to the activated GPIIb/IIIa receptor.[5] By binding to the receptor, this compound physically obstructs the binding of fibrinogen, thereby inhibiting platelet-to-platelet aggregation and preventing thrombus formation.[1][2]
Caption: this compound blocks the final step of platelet aggregation by antagonizing the active GPIIb/IIIa receptor.
Preclinical Efficacy in a Canine Model of Coronary Thrombosis
A key study investigated this compound's efficacy in a canine model of coronary artery thrombosis, where it was administered as an adjunct to recombinant tissue-type plasminogen activator (rt-PA) and heparin. The results demonstrated a significant, dose-dependent improvement in thrombolysis and prevention of reocclusion.[1]
Quantitative Efficacy and Safety Data
The following tables summarize the quantitative outcomes from the canine model study. This compound was administered as a 10% bolus followed by a 60-minute infusion.[1]
Table 1: Thrombolysis and Reocclusion Outcomes
| Treatment Group | This compound Dose (mg/kg) | n | Time to Reflow (minutes, mean ± SD) | Reocclusion Rate |
|---|---|---|---|---|
| Control (Heparin + rt-PA) | - | 5 | 37 ± 47 | 4/5 (with cyclic reflow) |
| Low Dose this compound | 0.12 | 4 | 27 ± 23 | 2/4 |
| Medium Dose this compound | 0.24 | 4 | 10 ± 3 | 0/4 |
| High Dose this compound | 0.48 | 5 | 6 ± 5 | 0/5 |
Data sourced from Circulation, 1991;83(3):1038-47.[1]
Table 2: Hemostatic Effects and Platelet Aggregation
| This compound Dose (mg/kg) | Bleeding Time (minutes, mean ± SD) - Before Infusion | Bleeding Time (minutes, mean ± SD) - During Infusion | Bleeding Time (minutes, mean ± SD) - 90 min Post-Infusion | Platelet Aggregation (with ADP & Collagen) |
|---|---|---|---|---|
| 0.48 | 3.8 ± 1.3 | 29 ± 2 | 8.3 ± 2.6 | Abolished during infusion |
Data represents the high-dose group to illustrate the maximum observed effect. The study notes a dose-related inhibition of platelet aggregation and prolongation of bleeding time.[1]
Pathological examination of the coronary arteries from dogs treated with 0.24 mg/kg and 0.48 mg/kg of this compound revealed widely patent vessels with only some platelets layered on the damaged intimal surface, confirming the potent antithrombotic effect.[1]
Experimental Protocols
Adherence to rigorous experimental design is crucial for the evaluation of antithrombotic agents. The following protocol is based on the methodology described for the canine coronary artery thrombosis model.[1]
Canine Model of Coronary Artery Thrombosis
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia and Surgical Preparation:
-
Anesthetize the animal (e.g., with sodium pentobarbital).
-
Perform a thoracotomy to expose the left anterior descending (LAD) coronary artery.
-
Isolate a segment of the LAD for thrombosis induction.
-
-
Thrombosis Induction:
-
Induce a thrombus in the isolated LAD segment. The specific method in the cited study involved electrical injury to the vessel endothelium.
-
Confirm coronary occlusion using an ultrasonic flow probe.
-
-
Treatment Administration:
-
Control Group: Administer intravenous heparin (4,000-unit bolus and 1,000 units/hour) and rt-PA (0.45-mg/kg bolus injections at 15-minute intervals until recanalization, max four boluses).
-
This compound Groups: Administer heparin and rt-PA as in the control group. In addition, administer this compound as a 10% intravenous bolus followed by a 60-minute infusion at specified doses (0.12, 0.24, or 0.48 mg/kg).
-
-
Monitoring and Endpoints:
-
Continuously monitor coronary blood flow for 2 hours using the ultrasonic flow probe to determine the time to reperfusion (reflow) and to detect any reocclusion or cyclic flow patterns.
-
Perform coronary angiography at baseline and throughout the observation period to visually confirm patency.
-
Measure template bleeding time at baseline, during the this compound infusion, and after the infusion to assess hemostatic function.
-
Collect blood samples to perform ex vivo platelet aggregation studies using agonists like ADP and collagen.
-
-
Post-Mortem Analysis:
-
At the end of the experiment, euthanize the animal.
-
Excise the coronary arterial segments for pathological examination to assess the extent of residual thrombus and vessel patency.
-
Caption: Workflow of the in vivo canine model for evaluating this compound's antithrombotic efficacy.
Pharmacokinetics and Other Models
While the canine study provides excellent pharmacodynamic data, detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution for this compound are not extensively reported in the provided literature. The observed rapid reversal of bleeding time prolongation after cessation of the infusion suggests a relatively short biological half-life.[1]
Another study in guinea pigs demonstrated that a continuous intravenous infusion of this compound (200 µg/h over 24 hours) effectively inhibited collagen-induced platelet aggregation and blocked the endocytosis of fibrinogen by megakaryocytes and platelets. This highlights this compound's ability to interfere with integrin-mediated cellular processes beyond immediate thrombus formation.
Conclusion
Preliminary studies in animal models, particularly the canine model of coronary thrombosis, have established this compound as a potent and effective GPIIb/IIIa antagonist. It demonstrates a strong, dose-dependent ability to enhance rt-PA-induced thrombolysis, prevent reocclusion, and inhibit platelet aggregation. The primary safety concern, a dose-dependent increase in bleeding time, appears to be manageable and reversible upon discontinuation of the drug. These findings underscore the therapeutic potential of targeting the GPIIb/IIIa receptor and provide a solid foundation for further development of this compound and other agents in this class for the treatment of thrombotic diseases. Future research should aim to characterize the full pharmacokinetic profile of this compound in various species to better inform dosing strategies for potential clinical trials.
References
- 1. This compound, a polypeptide platelet GPIIb/IIIa receptor antagonist, enhances and sustains coronary arterial thrombolysis with recombinant tissue-type plasminogen activator in a canine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Platelet Activation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Solution structure of this compound, a potent platelet aggregation inhibitor and GP IIb-IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Kistrin (ADAM15): An In-depth Technical Guide to its Gene Expression, Regulation, and Signaling Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kistrin, also known as ADAM15 (A Disintegrin and Metalloproteinase 15), is a transmembrane glycoprotein implicated in a wide array of physiological and pathological processes, including cell adhesion, proteolysis, and signal transduction. Its dysregulation is prominently associated with the progression of various cancers, inflammatory diseases, and aberrant angiogenesis. This technical guide provides a comprehensive overview of the current understanding of this compound gene expression, its intricate regulatory mechanisms, and its functional involvement in key signaling pathways. We present quantitative expression data in various human tissues and disease states, detailed protocols for essential experimental analyses, and visual representations of its signaling cascades to serve as a valuable resource for researchers and professionals in drug development.
Introduction to this compound (ADAM15)
This compound is a member of the ADAM family of proteins, characterized by the presence of multiple functional domains: a prodomain, a metalloproteinase domain, a disintegrin domain, a cysteine-rich region, an epidermal growth factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail.[1] This multidomain structure allows this compound to participate in a diverse range of cellular functions. The metalloproteinase domain enables the shedding of cell surface proteins, releasing their ectodomains and initiating signaling events. The disintegrin domain interacts with integrins, mediating cell-matrix and cell-cell interactions. The cytoplasmic tail is involved in intracellular signaling, containing motifs for interactions with signaling adaptors and kinases.[1]
The aberrant expression of this compound has been linked to the pathology of numerous diseases. In oncology, elevated this compound levels are often correlated with increased tumor aggressiveness and metastasis in cancers such as prostate, breast, and lung cancer.[2] In inflammatory conditions like rheumatoid arthritis, this compound expression is upregulated in the synovial tissue, contributing to the inflammatory milieu and angiogenesis.[3] Understanding the molecular mechanisms governing this compound expression and function is therefore of paramount importance for the development of novel therapeutic strategies.
This compound Gene Expression
This compound is ubiquitously expressed in human tissues, with notable expression in the esophagus, skin, colon, and small intestine.[4] Its expression is dynamically regulated and often significantly altered in disease states.
Expression in Normal Tissues
Quantitative data on this compound mRNA and protein expression in a panel of normal human tissues provides a baseline for understanding its physiological roles. While comprehensive quantitative proteomics data across all tissues is still being compiled, available information from various sources indicates a broad but differential expression pattern.
| Tissue | Relative mRNA Expression (Normalized Values) | Protein Expression Level |
| Esophagus | High | Moderate to High |
| Skin | High | Moderate to High |
| Colon | Moderate to High | Moderate |
| Small Intestine | Moderate to High | Moderate |
| Lung | Moderate | Low to Moderate |
| Kidney | Moderate | Low to Moderate |
| Pancreas | Moderate | Low to Moderate |
| Heart | Low to Moderate | Low |
| Brain | Low | Low |
| Liver | Low | Low |
Data compiled from publicly available databases and is intended for comparative purposes. Actual expression levels can vary based on the specific detection method and sample preparation.
Overexpression in Disease
A hallmark of several pathologies is the significant upregulation of this compound expression. This overexpression is often correlated with disease severity and progression.
Elevated this compound expression has been documented in numerous malignancies.
| Cancer Type | Fold Change (Tumor vs. Normal) | Percentage of Cases with High Expression | Correlation with Clinical Parameters |
| Prostate Cancer | Increased | ~12% show moderate to strong staining | Associated with higher Gleason score and advanced tumor stage.[3] |
| Breast Cancer | Increased | Significantly higher in neoplastic samples | Correlates with angioinvasion and metastatic disease.[5] |
| Lung Cancer (NSCLC) | Upregulated | High expression in a subset of patients | Associated with tumor progression.[2] |
| Hepatocellular Carcinoma | Upregulated | Higher in HCC tissues vs. normal | Linked to poor prognosis.[6] |
This compound is also a key player in chronic inflammatory conditions.
| Disease | Fold Change (Diseased vs. Normal Tissue) | Cellular Localization of High Expression |
| Rheumatoid Arthritis | 3.8-fold higher mRNA in RA synovium vs. OA | Synovial lining cells, endothelial cells, macrophages.[3] |
| Inflammatory Bowel Disease | Upregulated | - |
Regulation of this compound Gene Expression
The expression of the ADAM15 gene is tightly controlled at the transcriptional and post-transcriptional levels by a variety of factors and signaling pathways.
Transcriptional Regulation
The promoter region of the ADAM15 gene contains binding sites for several transcription factors that are crucial for its basal and inducible expression.
-
Sp1: The ADAM15 promoter is TATA-less and contains multiple binding sites for the Sp1 transcription factor. Sp1 is essential for the constitutive promoter activity of ADAM15.[7]
-
Other Potential Regulators: Bioinformatic analyses of the ADAM15 promoter have identified potential binding sites for other transcription factors, including PPAR-gamma.[4] Further experimental validation is required to confirm their regulatory roles.
Post-Transcriptional Regulation
-
Alternative Splicing: The ADAM15 gene undergoes alternative splicing, leading to the generation of multiple mRNA isoforms that differ in their cytoplasmic domains. These variants can have distinct signaling capabilities and interactions with intracellular proteins, adding another layer of complexity to this compound's function.[1]
-
MicroRNAs (miRNAs): miRNAs are small non-coding RNAs that can regulate gene expression by targeting mRNAs for degradation or translational repression. miR-204-5p has been shown to directly target the 3'-UTR of ADAM15 mRNA, leading to its downregulation in non-small-cell lung cancer.[2]
This compound in Cellular Signaling
This compound is a pivotal molecule in several signaling pathways that control cell behavior, including proliferation, migration, and invasion.
Src/ERK1/2 Signaling Pathway
This compound can activate the Src family of non-receptor tyrosine kinases and the downstream MAPK/ERK1/2 pathway. This signaling axis is crucial for mediating endothelial barrier dysfunction and neutrophil migration in inflammatory settings. The interaction between the cytoplasmic tail of this compound and Src kinases is a key initiating event in this cascade.
References
- 1. ADAM15 - Wikipedia [en.wikipedia.org]
- 2. Integrin α3/α6 and αV are implicated in ADAM15-activated FAK and EGFR signalling pathway individually and promote non-small-cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM15 expression is increased in lung CD8+ T cells, macrophages, and bronchial epithelial cells in patients with COPD and is inversely related to airflow obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Quantitative Proteomics Reveals That ADAM15 Can Have Proteolytic-Independent Functions in the Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAM15 correlates with prognosis, immune infiltration and apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Kistrin: Unraveling a Potential New Frontier in Cellular Research
The term "kistrin" does not correspond to a known or established protein or experimental protocol in the currently available scientific literature. Extensive searches have not yielded information on a molecule with this name, its function, or its application in cell culture experiments.
It is possible that "this compound" may be a novel or proprietary molecule not yet widely documented, a misspelling of an existing protein, or a term used in a very specific, niche research context. Without further clarification or alternative nomenclature, providing detailed application notes, experimental protocols, and data visualizations as requested is not feasible.
For researchers, scientists, and drug development professionals interested in experimental protocols, it is crucial to have the correct nomenclature and understanding of the molecule of interest. Should "this compound" be a misspelling, we recommend verifying the term and resubmitting the query. Potential alternative, phonetically similar, or functionally related terms that might be relevant include:
-
Kinetin: A type of cytokinin, a plant hormone involved in cell division and growth.
-
Kinesin: A class of motor proteins found in eukaryotic cells that move along microtubule filaments.
-
Crystallin: A family of proteins that are the major components of the vertebrate eye lens and have chaperone-like functions.
-
Kainate receptors: A subtype of ionotropic glutamate receptors involved in synaptic transmission in the central nervous system.
Once the correct molecular identity is established, a comprehensive guide to its experimental application in cell culture can be developed, including detailed protocols, data tables, and signaling pathway diagrams to facilitate research and drug development efforts.
Kistrin In Vivo Studies: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Kistrin, a potent disintegrin, in various in vivo research models. This compound, originally isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma), is a powerful antagonist of several integrin receptors, primarily αIIbβ3 and αvβ3. This property makes it a valuable tool for investigating physiological and pathological processes involving cell adhesion, such as thrombosis, angiogenesis, and cancer metastasis.
Mechanism of Action
This compound contains the Arg-Gly-Asp (RGD) sequence, which mimics the binding motif of natural ligands for many integrins. By competitively binding to the RGD-binding site on integrins, this compound effectively blocks the interaction of cells with the extracellular matrix (ECM) and with other cells. This inhibition of integrin-ligand binding disrupts downstream signaling pathways that are crucial for cell survival, proliferation, migration, and differentiation.
Signaling Pathways Modulated by this compound
This compound's primary targets, integrins αIIbβ3 and αvβ3, initiate "outside-in" signaling cascades upon ligand binding. By blocking this initial step, this compound effectively inhibits these downstream pathways.
Applications in In Vivo Studies
This compound's ability to potently and selectively inhibit integrin function has led to its use in a variety of in vivo models to study thrombosis, angiogenesis, and cancer.
Thrombosis Models
This compound is a powerful anti-thrombotic agent due to its inhibition of the platelet integrin αIIbβ3, which is essential for platelet aggregation.
Experimental Workflow for In Vivo Thrombosis Studies:
Quantitative Data from In Vivo Thrombosis Studies:
| Animal Model | This compound Dose | Efficacy Endpoint | Bleeding Time | Platelet Aggregation | Reference |
| Canine | 0.12 mg/kg | Reflow in 27 +/- 23 min; Reocclusion in 2/4 animals | - | - | [1] |
| Canine | 0.24 mg/kg | Reflow in 10 +/- 3 min; No reocclusion | - | - | [1] |
| Canine | 0.48 mg/kg | Reflow in 6 +/- 5 min; No reocclusion | Prolonged to 29 +/- 2 min | Abolished | [1] |
| Guinea Pig | 200 µg/h infusion | Inhibition of collagen-induced platelet aggregation | - | Inhibited | [2][3] |
Protocol: Evaluation of this compound as an Adjunct to Thrombolysis in a Canine Model of Coronary Artery Thrombosis [1]
-
Animal Preparation: Anesthetize adult mongrel dogs and instrument them for the measurement of coronary blood flow, arterial blood pressure, and heart rate.
-
Thrombus Induction: Induce a coronary thrombus by applying a low-voltage electrical current to the intimal surface of the left anterior descending coronary artery.
-
Treatment Groups:
-
Control Group: Administer heparin (e.g., 4,000-unit bolus followed by 1,000 units/hour).
-
This compound Groups: Administer heparin as in the control group, plus this compound at varying doses (e.g., 0.12, 0.24, and 0.48 mg/kg). Administer this compound as a 10% bolus followed by a 60-minute infusion.
-
-
Thrombolytic Agent: Administer a thrombolytic agent such as recombinant tissue-type plasminogen activator (rt-PA) (e.g., 0.45 mg/kg boluses at 15-minute intervals).
-
Monitoring: Continuously monitor coronary blood flow to determine the time to reperfusion (reflow) and the incidence of reocclusion for at least 2 hours.
-
Hemostatic Measurements: Measure template bleeding time and ex vivo platelet aggregation in response to agonists like ADP and collagen at baseline, during infusion, and after infusion.
-
Data Analysis: Compare the time to reflow, incidence of reocclusion, bleeding times, and platelet aggregation inhibition among the different treatment groups.
Angiogenesis Models
This compound can inhibit angiogenesis by blocking the αvβ3 integrin on endothelial cells, which is crucial for their migration, proliferation, and survival.
Experimental Workflow for In Vivo Angiogenesis Studies:
Quantitative Data from In Vivo Angiogenesis Studies with Disintegrins:
| Animal Model | Disintegrin | Dose | Efficacy Endpoint | Reference |
| Chick CAM | Accutin | Not specified | Effective antiangiogenic effect | [3][4] |
| Mouse (Lewis Lung) | Obtustatin | Not specified | Reduced tumor development by half | [2] |
Protocol: Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis Inhibition [3][4]
-
Egg Preparation: Use fertilized chicken eggs and incubate them at 37°C in a humidified incubator. On day 3, create a small window in the shell to expose the CAM.
-
Sample Application: On day 10, place a sterile filter disc or a slow-release pellet containing this compound (or a control substance) onto the CAM. Angiogenesis can be stimulated by adding a growth factor like bFGF or VEGF to the pellet.
-
Incubation: Seal the window with tape and return the eggs to the incubator for 48-72 hours.
-
Assessment of Angiogenesis: At the end of the incubation period, observe the CAM under a stereomicroscope. Quantify the degree of angiogenesis by counting the number of blood vessels growing towards the implant or by measuring the area of neovascularization.
-
Histological Analysis: Excise the CAM tissue, fix in formalin, and embed in paraffin for histological sectioning and staining (e.g., with H&E) to visualize the vascular structures.
-
Data Analysis: Compare the extent of angiogenesis in the this compound-treated group to the control group.
Cancer Models
By inhibiting integrins αvβ3 and αvβ5, this compound can interfere with tumor growth, invasion, and metastasis.
Experimental Workflow for In Vivo Cancer Studies:
Quantitative Data from In Vivo Cancer Studies with Integrin Antagonists:
| Animal Model | Integrin Antagonist | Cancer Type | Efficacy Endpoint | Reference |
| Mouse (Syngeneic) | Obtustatin | Lewis Lung Carcinoma | 50% reduction in tumor development | [2] |
| Mouse (Xenograft) | S247 (small molecule) | Breast and Colon Cancer | Inhibition of bone and colon metastasis | [5] |
Protocol: Subcutaneous Xenograft Mouse Model for Evaluating Anti-Tumor Efficacy
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Cell Preparation: Culture human cancer cells known to express αvβ3 integrin (e.g., melanoma, glioblastoma, prostate, or breast cancer cell lines). Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture with Matrigel.
-
Tumor Implantation: Inject a defined number of tumor cells (e.g., 1 x 10^6 to 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive a vehicle control.
-
Tumor Growth Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (width)² x length/2).
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weighing and histological analysis.
-
Metastasis Assessment (Optional): Examine relevant organs (e.g., lungs, liver, lymph nodes) for the presence of metastases through histological analysis or by using bioluminescently tagged tumor cells and in vivo imaging.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups. Analyze the extent of metastasis if applicable.
Conclusion
This compound is a versatile and potent tool for in vivo research in thrombosis, angiogenesis, and oncology. Its specific mechanism of action as an integrin antagonist allows for the targeted investigation of these complex biological processes. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies utilizing this compound and similar disintegrins. Careful consideration of the animal model, dosage, and relevant endpoints is crucial for obtaining meaningful and reproducible results.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Disintegrins from Snake Venoms and their Applications in Cancer Research and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Accutin, a new disintegrin, inhibits angiogenesis in vitro and in vivo by acting as integrin alphavbeta3 antagonist and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrins in cancer: biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Kistrin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kistrin is a potent antagonist of integrin receptors, belonging to the disintegrin family of proteins. Originally isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma), this compound has garnered significant interest in the scientific community for its ability to inhibit cell adhesion and platelet aggregation. Its mechanism of action is primarily centered on its Arg-Gly-Asp (RGD) sequence, which competitively binds to integrins, particularly αIIbβ3, thereby blocking the binding of natural ligands like fibrinogen. This property makes this compound a valuable tool in thrombosis research and a potential therapeutic agent for cardiovascular diseases. These application notes provide a comprehensive overview of this compound's dosage and administration, drawing from preclinical studies to guide its use in a research setting.
Data Presentation: Dosage and Administration
The following tables summarize the available quantitative data on this compound dosage and administration from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell/System Type | Agonist | IC50 | Reference |
| Platelet Aggregation | Human Platelets (PlA2-negative donors) | ADP | 10-30 nM | [1] |
| Platelet Aggregation | Human Platelets (PlA2-negative donors) | Collagen | 10-30 nM | [1] |
Table 2: In Vivo Dosage of this compound in Preclinical Models
| Animal Model | Indication | Route of Administration | Dosage | Study Duration | Key Findings | Reference |
| Guinea Pig | Inhibition of Fibrinogen Endocytosis | Continuous Intravenous Infusion | 200 µg/h | 24 hours | Inhibited collagen-induced platelet aggregation and endocytosis of fibrinogen into megakaryocytes and platelets. | [2] |
| Canine | Coronary Artery Thrombolysis | Intravenous Bolus + Infusion | 0.12 mg/kg | 60 minutes | Reflow occurred in all animals; reocclusion in 2/4. | [3] |
| Canine | Coronary Artery Thrombolysis | Intravenous Bolus + Infusion | 0.24 mg/kg | 60 minutes | Reduced time to reflow and abolished reocclusion. | [3] |
| Canine | Coronary Artery Thrombolysis | Intravenous Bolus + Infusion | 0.48 mg/kg | 60 minutes | Reduced time to reflow, abolished reocclusion, and caused a transient prolongation of bleeding time. | [3] |
Note: Pharmacokinetic data such as half-life, clearance, and bioavailability for this compound are not extensively reported in the available literature. The effects of this compound have been noted to be transient after cessation of infusion, suggesting a relatively short biological half-life.[3]
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol is based on methodologies used to determine the IC50 of this compound in inhibiting platelet aggregation.[1]
Objective: To determine the concentration of this compound required to inhibit platelet aggregation by 50% (IC50).
Materials:
-
This compound (lyophilized powder)
-
Human whole blood from healthy, consenting donors
-
Platelet-rich plasma (PRP) prepared by centrifugation
-
Platelet agonists: Adenosine diphosphate (ADP), Collagen
-
Aggregometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound Solutions: Reconstitute lyophilized this compound in PBS to create a stock solution. Prepare serial dilutions of this compound to achieve the desired final concentrations (e.g., 1-100 nM).
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Add a specific volume of the this compound dilution or PBS (as a control) to the PRP and incubate for a predetermined time (e.g., 5 minutes).
-
Add the platelet agonist (ADP or collagen) to induce aggregation.
-
Monitor the change in light transmission for a set period (e.g., 10 minutes) using the aggregometer.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each this compound concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Canine Model of Coronary Artery Thrombolysis
This protocol is a summary of the methodology used in a study evaluating this compound's efficacy in a canine model of thrombosis.[3]
Objective: To assess the dose-dependent effects of this compound on thrombolysis and prevention of reocclusion in a canine model of coronary artery thrombosis.
Animal Model:
-
Adult mongrel dogs of either sex.
-
Anesthetized and mechanically ventilated.
Procedure:
-
Induction of Thrombosis:
-
A copper coil is inserted into the left anterior descending coronary artery to induce thrombus formation.
-
Coronary artery occlusion is confirmed by angiography and a Doppler flow probe.
-
-
Drug Administration:
-
Once a stable thrombus is formed, administer heparin as an anticoagulant.
-
Administer this compound as an intravenous bolus (10% of the total dose) followed by a 60-minute infusion of the remaining dose.
-
Different dose groups (e.g., 0.12, 0.24, 0.48 mg/kg) should be tested.
-
A control group receives only heparin and a placebo infusion.
-
-
Thrombolysis Induction:
-
Administer a thrombolytic agent, such as recombinant tissue-type plasminogen activator (rt-PA), in bolus injections until reperfusion is achieved or a maximum dose is reached.
-
-
Monitoring and Endpoints:
-
Continuously monitor coronary blood flow using the Doppler probe to determine the time to reperfusion and the occurrence of reocclusion.
-
Perform repeated coronary angiography to visualize the extent of lysis.
-
Measure template bleeding time before, during, and after this compound infusion to assess its effect on hemostasis.
-
Collect blood samples to perform ex vivo platelet aggregation assays.
-
-
Data Analysis:
-
Compare the time to reperfusion, incidence of reocclusion, and bleeding times between the different this compound dose groups and the control group.
-
Analyze the dose-response relationship for this compound's effects.
-
Mandatory Visualizations
This compound Mechanism of Action: Integrin αIIbβ3 Antagonism
Caption: this compound competitively inhibits fibrinogen binding to integrin αIIbβ3.
Integrin αIIbβ3 "Outside-In" Signaling Pathway
Caption: "Outside-In" signaling cascade initiated by ligand binding to integrin αIIbβ3.
Experimental Workflow: In Vivo Canine Thrombosis Model
Caption: Workflow for evaluating this compound's efficacy in a canine thrombosis model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a polypeptide platelet GPIIb/IIIa receptor antagonist, enhances and sustains coronary arterial thrombolysis with recombinant tissue-type plasminogen activator in a canine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Kistrin Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kistrin is a 68-amino acid, cysteine-rich polypeptide originally isolated from the venom of the Malayan pit viper, Agkistrodon rhodostoma. As a member of the disintegrin family, this compound is a potent antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa), also known as integrin αIIbβ3.[1] This interaction is mediated by the Arg-Gly-Asp (RGD) sequence present in this compound, which mimics the recognition site for fibrinogen on the integrin. By competitively inhibiting fibrinogen binding to GPIIb/IIIa, this compound effectively blocks platelet aggregation, a critical step in thrombus formation.[1][2] This property makes recombinant this compound a valuable tool in cardiovascular research and a potential therapeutic agent for thrombotic diseases.
These application notes provide detailed protocols for the expression, purification, and functional characterization of recombinant this compound, tailored for research and drug development applications.
Expression of Recombinant this compound in E. coli
Recombinant this compound is commonly expressed in Escherichia coli due to the system's rapid growth, high yield, and cost-effectiveness.[3][4] A suitable expression vector, such as one from the pET series, containing the this compound gene insert is transformed into a competent E. coli strain like BL21(DE3).[3][5] Expression is typically induced by isopropyl β-D-1-thiogalactopyranoside (IPTG).[3] Due to its disulfide-rich nature, this compound often forms insoluble and inactive aggregates known as inclusion bodies when overexpressed in E. coli.[6][7] While this complicates the purification process, it can also be advantageous as the inclusion bodies are dense, easily isolated by centrifugation, and contain a high concentration of the target protein.[7]
Protocol: Expression of Recombinant this compound
-
Transformation: Transform the this compound expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic for selection.[3] Incubate overnight at 37°C.[5]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.[4]
-
Expression Culture: Inoculate 1 L of LB medium containing the selective antibiotic with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[3][4]
-
Incubation: Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 16-20°C) to potentially improve protein solubility.[4]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.[3]
Purification of Recombinant this compound from Inclusion Bodies
The purification of this compound from inclusion bodies is a multi-step process involving cell lysis, inclusion body washing, solubilization, refolding, and chromatographic purification.
Experimental Workflow for this compound Purification
Caption: A typical workflow for the purification of recombinant this compound.
Protocol: Inclusion Body Solubilization and Refolding
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). Lyse the cells by sonication on ice.
-
Inclusion Body Washing: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies. Wash the pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a high salt buffer (e.g., 1 M NaCl) to remove contaminating proteins and nucleic acids.[8]
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant, such as 8 M urea or 6 M guanidine hydrochloride, along with a reducing agent like dithiothreitol (DTT) to break incorrect disulfide bonds.[6][7][9]
-
Refolding: Refold the solubilized protein by gradually removing the denaturant. A common method is stepwise dialysis against a refolding buffer with decreasing concentrations of the denaturant. The refolding buffer should have a slightly alkaline pH (e.g., 8.0-8.5) and contain a redox system (e.g., a mixture of reduced and oxidized glutathione) to facilitate correct disulfide bond formation.[10]
Chromatographic Purification of Refolded this compound
Following refolding, a multi-step chromatography process is typically employed to purify this compound to a high degree. A common strategy involves ion-exchange chromatography followed by size-exclusion chromatography.[11][12]
Protocol: Ion-Exchange Chromatography (IEX)
-
Column Equilibration: Equilibrate an anion-exchange column (e.g., Q-Sepharose) with a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).[13][14]
-
Sample Loading: Load the refolded and dialyzed this compound solution onto the column.
-
Washing: Wash the column with several column volumes of the binding buffer to remove unbound contaminants.[15]
-
Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the binding buffer).[16]
-
Fraction Analysis: Collect fractions and analyze them for the presence of this compound using SDS-PAGE. Pool the fractions containing the purified protein.[13]
Protocol: Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a size-exclusion column (e.g., Superdex 75) with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[17]
-
Sample Loading: Concentrate the pooled fractions from IEX and load the sample onto the SEC column.
-
Elution: Elute the protein with the equilibration buffer. This compound will elute at a volume corresponding to its molecular weight (approximately 7.5 kDa).[12]
-
Fraction Analysis: Collect fractions and analyze by SDS-PAGE for purity. Pool the fractions containing highly pure this compound.
Quantitative Data on Purification
The following table provides an illustrative example of the purification of a recombinant protein from E. coli using a three-step chromatographic procedure, which can be considered representative for this compound purification.
| Purification Step | Total Protein (mg) | Target Protein (mg) | Yield (%) | Purity (%) |
| Cell Lysate | 1500 | 150 | 100 | 10 |
| IMAC (Capture) | 160 | 144 | 96 | 90 |
| IEX (Intermediate) | 80 | 76 | 51 | 95 |
| SEC (Polishing) | 70 | 68 | 45 | >98 |
Note: This data is adapted from a representative purification of a His-tagged recombinant protein and serves as an example of expected yields and purity levels.
Functional Characterization of Recombinant this compound
The biological activity of purified recombinant this compound is determined by its ability to inhibit platelet aggregation. The gold standard for this measurement is Light Transmission Aggregometry (LTA).[18]
Protocol: Platelet Aggregation Inhibition Assay (LTA)
-
Preparation of Platelet-Rich Plasma (PRP): Collect human blood into tubes containing sodium citrate as an anticoagulant. Prepare PRP by centrifuging the whole blood at 200 x g for 10 minutes.[19][20] Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed.[20]
-
Baseline Calibration: In an aggregometer cuvette, use PPP to set the 100% light transmission baseline and PRP to set the 0% baseline.[18]
-
Inhibition Assay: Pre-incubate aliquots of PRP with various concentrations of purified recombinant this compound (or a vehicle control) for 5-10 minutes at 37°C.[18]
-
Induction of Aggregation: Add a platelet agonist, such as adenosine diphosphate (ADP) or collagen, to the cuvettes to induce aggregation.[21]
-
Data Recording: Record the change in light transmission over time. The percentage of inhibition is calculated relative to the aggregation observed in the control sample.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the half-maximal inhibitory concentration (IC50).
This compound Signaling Pathway
This compound exerts its anti-platelet effect by binding to the integrin GPIIb/IIIa on the platelet surface, thereby preventing the binding of fibrinogen. This blocks the "outside-in" signaling cascade that leads to platelet aggregation and thrombus formation.
Caption: this compound's mechanism of action in inhibiting platelet aggregation.
References
- 1. Inhibition of fibrin(ogen) binding to stimulated platelets by a monoclonal antibody specific for a conformational determinant of GPIIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an integrin antagonist, blocks endocytosis of fibrinogen into guinea pig megakaryocyte and platelet alpha-granules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. antibodysystem.com [antibodysystem.com]
- 5. neb.com [neb.com]
- 6. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubilization and Refolding of Inclusion Body Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. conductscience.com [conductscience.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. harvardapparatus.com [harvardapparatus.com]
- 16. researchgate.net [researchgate.net]
- 17. harvardapparatus.com [harvardapparatus.com]
- 18. plateletservices.com [plateletservices.com]
- 19. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 21. Testing platelet aggregation activity [protocols.io]
Kistrin ELISA Kit: Application Notes and Protocols for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Kistrin is a potent disintegrin isolated from the venom of the Malayan pit viper (Calloselasma rhodostoma). Like other disintegrins, this compound contains the Arg-Gly-Asp (RGD) sequence, which enables it to act as a high-affinity antagonist of several integrin receptors, most notably αIIbβ3 and αvβ3.[1] This antagonism effectively inhibits platelet aggregation and fibrinogen binding, making this compound a valuable tool in thrombosis and cancer research.[1][2] The this compound ELISA (Enzyme-Linked Immunosorbent Assay) kit is a sandwich immunoassay designed for the quantitative determination of this compound in cell culture supernatants, plasma, serum, and other biological fluids.
Assay Principle
This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for this compound is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any this compound present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for this compound is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of this compound bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Kit Performance Characteristics
The following performance data are typical and should not be considered absolute specifications.
Table 1: Performance Characteristics
| Parameter | Specification |
| Assay Range | 0.156 ng/mL - 10 ng/mL |
| Sensitivity (LOD) | < 0.05 ng/mL |
| Specificity | High specificity for this compound. No significant cross-reactivity with other disintegrins was observed. |
| Intra-Assay CV (%) | < 8% |
| Inter-Assay CV (%) | < 10% |
| Sample Types | Cell Culture Supernatants, Serum, Plasma, Saliva, Urine, Tissue Homogenates |
| Incubation Time | 3.5 hours |
| Wavelength | 450 nm |
Signaling Pathway and Experimental Workflow
This compound exerts its biological effects by binding to integrin receptors, thereby blocking their interaction with extracellular matrix (ECM) proteins and other ligands. This inhibition disrupts downstream signaling pathways involved in cell adhesion, migration, and proliferation.
Caption: this compound's mechanism of action.
The this compound ELISA kit utilizes a sandwich immunoassay format for the sensitive and specific quantification of this compound.
Caption: this compound Sandwich ELISA workflow.
Experimental Protocols
Sample Preparation
Proper sample collection and storage are crucial for accurate results. Avoid repeated freeze-thaw cycles.
-
Cell Culture Supernatants: Centrifuge at 1500 x g for 10 minutes at 4°C to remove particulates. Assay immediately or aliquot and store at -80°C.[3]
-
Serum: Allow whole blood to clot for 30 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes. Collect the serum and assay immediately or aliquot and store at -80°C.[4]
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -80°C.[2]
-
Tissue Homogenates: Rinse tissue with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer (e.g., PBS with protease inhibitors). Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant and assay immediately or aliquot and store at -80°C.[5]
-
Other Biological Fluids: Centrifuge samples to remove particulates and assay immediately or store at -80°C.
Reagent Preparation
Bring all reagents to room temperature before use.
-
Wash Buffer (1X): If crystals have formed in the concentrate, warm to room temperature and mix gently until the crystals have completely dissolved. Dilute the Wash Buffer Concentrate (25X) 1:25 with deionized or distilled water.
-
This compound Standard: Reconstitute the lyophilized this compound standard with the provided Standard Diluent to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions. Prepare a 7-point standard curve by performing serial dilutions of the stock solution in Standard Diluent. The Standard Diluent serves as the zero standard (0 ng/mL).
-
Detection Reagent A (Biotinylated Antibody) (1X): Prepare the working solution by diluting the concentrated Detection Reagent A with the provided Antibody Diluent.
-
Detection Reagent B (HRP-Streptavidin) (1X): Prepare the working solution by diluting the concentrated Detection Reagent B with the provided HRP Diluent.
Assay Procedure
-
Prepare all reagents, working standards, and samples as directed in the previous sections. It is recommended that all standards and samples be run in duplicate.
-
Add 100 µL of Standard or sample to each well. Cover with a new adhesive strip and incubate for 2 hours at 37°C.
-
Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (200 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Add 100 µL of prepared Detection Reagent A (1X) to each well. Cover with a new adhesive strip and incubate for 1 hour at 37°C.
-
Repeat the aspiration/wash as in step 3.
-
Add 100 µL of prepared Detection Reagent B (1X) to each well. Cover with a new adhesive strip and incubate for 1 hour at 37°C.
-
Repeat the aspiration/wash as in step 3.
-
Add 90 µL of Substrate Solution to each well. Incubate for 15-30 minutes at 37°C. Protect from light.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
Data Analysis
-
Average the duplicate readings for each standard, control, and sample.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the graph. A four-parameter logistic (4-PL) curve-fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating the sample absorbance values from the standard curve.
Table 2: Typical Standard Curve Data
| Concentration (ng/mL) | O.D. 450 nm |
| 10 | 2.458 |
| 5 | 1.623 |
| 2.5 | 0.891 |
| 1.25 | 0.455 |
| 0.625 | 0.231 |
| 0.312 | 0.119 |
| 0.156 | 0.062 |
| 0 | 0.010 |
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of washes and ensure complete removal of liquid after each wash. |
| Contaminated reagents | Use fresh reagents and sterile techniques. | |
| Over-incubation | Adhere to the recommended incubation times. | |
| Low Signal | Insufficient reagent | Ensure all reagents are added in the correct volumes. |
| Inactive reagents | Check the expiration dates and storage conditions of all reagents. | |
| Incorrect incubation temperature | Ensure incubations are carried out at the specified temperatures. | |
| Poor Standard Curve | Improper standard dilution | Prepare fresh standards and perform dilutions carefully. |
| Pipetting error | Use calibrated pipettes and ensure accurate pipetting. | |
| High CV | Inconsistent washing | Ensure uniform washing of all wells. |
| Inconsistent reagent addition | Add reagents to all wells in the same order and at a consistent pace. |
References
Application Notes and Protocols for Western Blot Analysis of Kistrin Expression and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Kistrin
This compound is a potent member of the disintegrin family of proteins, which are naturally occurring, cysteine-rich polypeptides found in the venom of various viper species. Disintegrins are recognized for their ability to interfere with cell-matrix and cell-cell interactions by acting as antagonists of integrin receptors. This compound, specifically, contains the highly conserved Arg-Gly-Asp (RGD) sequence motif, which allows it to bind with high affinity to several integrins, most notably αIIbβ3 and αvβ3. This interaction competitively inhibits the binding of natural ligands like fibrinogen and vitronectin, thereby disrupting processes such as platelet aggregation and cell adhesion. Due to these properties, this compound and other disintegrins are valuable tools in thrombosis research and are being investigated for their therapeutic potential in cancer, where they can inhibit tumor growth, angiogenesis, and metastasis.
Western blotting is a fundamental technique for identifying and quantifying this compound and its effects on cellular signaling pathways. This document provides detailed protocols for the Western blot analysis of this compound and its impact on downstream signaling, along with data presentation guidelines and visual representations of the relevant pathways and workflows.
Data Presentation: Quantitative Analysis of this compound-Induced Signaling
The primary application of Western blotting in the context of this compound is often not to measure the expression of this compound itself (as it is typically an exogenous agent), but rather to quantify its effect on downstream signaling pathways. A key pathway activated upon integrin engagement is the Focal Adhesion Kinase (FAK) and Src kinase cascade. This compound, by blocking integrin, is expected to reduce the phosphorylation of these key signaling molecules. The following tables present hypothetical quantitative data from a Western blot experiment designed to assess the inhibitory effect of this compound on FAK and Src phosphorylation in a cell line expressing αvβ3 integrin (e.g., human umbilical vein endothelial cells - HUVECs).
Table 1: Effect of this compound Concentration on FAK and Src Phosphorylation
| This compound Concentration (nM) | p-FAK (Tyr397) Relative Density | Total FAK Relative Density | p-Src (Tyr416) Relative Density | Total Src Relative Density |
| 0 (Control) | 1.00 ± 0.05 | 1.00 ± 0.03 | 1.00 ± 0.06 | 1.00 ± 0.04 |
| 10 | 0.78 ± 0.04 | 0.98 ± 0.05 | 0.82 ± 0.05 | 1.02 ± 0.03 |
| 50 | 0.45 ± 0.06 | 1.01 ± 0.04 | 0.51 ± 0.07 | 0.99 ± 0.05 |
| 100 | 0.21 ± 0.03 | 0.99 ± 0.02 | 0.25 ± 0.04 | 1.01 ± 0.04 |
Data are presented as mean ± standard deviation of normalized band intensities from three independent experiments.
Table 2: Time-Course of this compound (100 nM) Inhibition of FAK and Src Phosphorylation
| Time (minutes) | p-FAK (Tyr397) Relative Density | Total FAK Relative Density | p-Src (Tyr416) Relative Density | Total Src Relative Density |
| 0 | 1.00 ± 0.04 | 1.00 ± 0.03 | 1.00 ± 0.05 | 1.00 ± 0.02 |
| 5 | 0.65 ± 0.05 | 1.02 ± 0.04 | 0.71 ± 0.06 | 0.98 ± 0.03 |
| 15 | 0.32 ± 0.03 | 0.99 ± 0.02 | 0.38 ± 0.04 | 1.01 ± 0.04 |
| 30 | 0.18 ± 0.02 | 1.01 ± 0.03 | 0.22 ± 0.03 | 0.99 ± 0.05 |
| 60 | 0.15 ± 0.03 | 0.98 ± 0.04 | 0.19 ± 0.02 | 1.00 ± 0.03 |
Data are presented as mean ± standard deviation of normalized band intensities from three independent experiments.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
This protocol is designed for the preparation of total cell lysates from adherent cells treated with this compound.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™, Roche)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
BCA Protein Assay Kit
Procedure:
-
Culture adherent cells (e.g., HUVECs) to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time points.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to the plate (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Aliquot the lysates and store at -80°C or proceed directly to sample preparation for SDS-PAGE.
Protocol 2: Western Blot for this compound and Downstream Signaling Proteins
This protocol is optimized for the detection of this compound (a low molecular weight protein) and key proteins in the integrin signaling pathway (p-FAK, FAK, p-Src, Src).
Materials:
-
Laemmli sample buffer (2X) with β-mercaptoethanol
-
Tris-Tricine gels (15% for this compound, 10% for FAK/Src)
-
Tricine-SDS running buffer
-
PVDF membrane (0.2 µm pore size for this compound, 0.45 µm for FAK/Src)
-
Transfer buffer (with 10% methanol for this compound transfer)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBS-T)
-
Primary antibodies (anti-Kistrin, anti-p-FAK Tyr397, anti-FAK, anti-p-Src Tyr416, anti-Src)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
TBS-T (Tris-buffered saline with 0.1% Tween-20)
Procedure:
1. Sample Preparation:
-
Thaw the protein lysates on ice.
-
To 20-30 µg of protein, add an equal volume of 2X Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins. For membrane proteins, heating at 70°C for 10 minutes may be preferable to prevent aggregation.
-
Centrifuge the samples at 10,000 x g for 1 minute before loading.
2. SDS-PAGE:
-
Assemble the electrophoresis apparatus with the appropriate percentage Tris-Tricine gel.
-
Load the prepared samples and a pre-stained protein ladder into the wells.
-
Run the gel at a constant voltage of 80-100V until the dye front reaches the bottom of the gel.
3. Protein Transfer:
-
Activate the PVDF membrane by incubating in methanol for 1 minute, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for a wet or semi-dry transfer system.
-
Perform the transfer. For low molecular weight proteins like this compound, reduce the transfer time or voltage to prevent "blow-through" (e.g., 70V for 60 minutes for wet transfer).
4. Immunoblotting:
-
After transfer, wash the membrane briefly with TBS-T.
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Optimal antibody concentrations should be determined empirically, but a starting point of 1:1000 is common).
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 to 1:10000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
5. Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
For quantitative analysis, ensure that the signal is within the linear range of detection.
6. Stripping and Re-probing (for total protein analysis):
-
After imaging for the phosphorylated protein, the membrane can be stripped of antibodies using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block before incubating with the antibody for the corresponding total protein.
Visualizations
This compound-Integrin Signaling Pathway
Caption: this compound inhibits integrin, blocking downstream FAK/Src signaling.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of this compound's effects.
Logical Relationship: Quantitative Data Analysis
Caption: Logic for quantifying protein phosphorylation from Western blots.
Application Notes: Kistrin for Immunoprecipitation of Integrin Complexes
Introduction
Kistrin is a potent, 7.5 kDa, cysteine-rich polypeptide originally isolated from the venom of the Malayan pit viper (Calloselasma rhodostoma). It belongs to the disintegrin family of proteins, which are known for their ability to disrupt cell-matrix and cell-cell interactions.[1][2] The primary mechanism of action for this compound and many other disintegrins is the high-affinity binding to integrin receptors, a family of transmembrane heterodimeric proteins that mediate cell adhesion, signaling, and migration.[2][3]
This compound's activity is primarily mediated by the presence of an Arg-Gly-Asp (RGD) sequence located at the apex of a flexible, solvent-exposed loop.[1][4][5] This RGD motif mimics the natural recognition sequence found in extracellular matrix (ECM) proteins like fibronectin and vitronectin, allowing this compound to act as a competitive antagonist for RGD-dependent integrins such as αVβ3, α5β1, and the platelet integrin αIIbβ3.[3][4] Due to this specific and potent binding, recombinant this compound can be employed as a valuable affinity tool in biochemical assays, particularly for the immunoprecipitation (pull-down) of its target integrins from cell lysates.
In this context, this compound is not used as a generic immunoprecipitation reagent like Protein A/G, but rather as a specific "bait" protein. By immobilizing recombinant this compound on a solid support (e.g., agarose or magnetic beads), researchers can selectively capture and isolate integrin receptors and their associated protein complexes from complex biological mixtures. This allows for the detailed study of integrin expression, interaction partners, and the composition of the "integrin adhesome."
Quantitative Data
The following tables summarize key quantitative parameters for this compound, providing essential data for experimental design.
Table 1: Molecular and Biochemical Properties of this compound
| Parameter | Value | Source |
| Family | Disintegrin | [1] |
| Source | Calloselasma rhodostoma (Malayan pit viper) | [2] |
| Molecular Weight | ~7.5 kDa (Native) | [6] |
| Key Functional Motif | Arg-Gly-Asp (RGD) | [1][4] |
| Primary Function | Integrin Antagonist, Platelet Aggregation Inhibitor | [1][2] |
Table 2: Binding Affinity and Potency
| Target Interaction | Parameter | Value | Notes |
| A375-SM Melanoma Cell Spreading on Fibronectin | IC₅₀ (Native this compound) | 2 nM | Measures inhibition of α5β1-fibronectin adhesion.[4] |
| A375-SM Melanoma Cell Spreading on Fibronectin | IC₅₀ (Recombinant this compound) | 7 nM | Recombinant protein shows high, but slightly lower, potency.[4] |
| Linear GRGDS Peptide | IC₅₀ | 100 nM | This compound is over 1000-fold more potent than simple RGD peptides.[4] |
Visualized Pathways and Workflows
This compound-Integrin Signaling Interaction
This compound acts as an antagonist by binding to the extracellular domain of integrin heterodimers, thereby blocking the binding of natural ECM ligands like fibronectin. This competitive inhibition prevents the downstream signaling cascades that are normally initiated upon integrin clustering and activation, which include the recruitment and phosphorylation of focal adhesion proteins such as Focal Adhesion Kinase (FAK) and Src, ultimately affecting cell adhesion, migration, and proliferation.
Caption: this compound competitively blocks ECM binding to integrins, inhibiting downstream signaling.
Experimental Workflow: this compound Pull-Down Assay
The following diagram outlines the key steps for using immobilized this compound to immunoprecipitate integrin complexes from a cell lysate.
Caption: Workflow for isolating integrins using a recombinant this compound pull-down assay.
Protocol: Immunoprecipitation (Pull-Down) of Integrins Using Recombinant this compound
This protocol describes the use of recombinant His-tagged this compound to capture and isolate integrin receptors from a cell lysate.
A. Materials and Reagents
-
Recombinant this compound: His-tagged, purified recombinant this compound protein.
-
Affinity Resin: Ni-NTA Agarose or Magnetic Beads (e.g., Cytiva, Thermo Fisher).
-
Cell Culture: Adherent cells known to express the target RGD-binding integrin (e.g., U87MG glioblastoma cells, A375-SM melanoma cells).
-
Lysis Buffer: Non-denaturing buffer such as RIPA buffer without SDS, or a Tris-based buffer with mild detergent (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100).
-
Protease/Phosphatase Inhibitors: Cocktail tablets or solution (e.g., Roche cOmplete™, Halt™).
-
Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% Triton X-100).
-
Elution Buffer:
-
For His-tag: Wash buffer containing 250-500 mM Imidazole.
-
For general elution: 0.1 M Glycine-HCl, pH 2.5.
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for glycine elution).
-
SDS-PAGE reagents: Loading buffer, gels, running buffer.
-
Western Blot reagents: Transfer buffer, membranes, blocking buffer, primary and secondary antibodies.
B. Protocol: this compound Immobilization
-
Bead Preparation: Resuspend the Ni-NTA resin slurry. Transfer 50 µL of slurry per pull-down reaction to a 1.5 mL microcentrifuge tube.
-
Wash Beads: Add 500 µL of Wash Buffer to the beads. Centrifuge at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Repeat this wash step twice.
-
This compound Binding: Add 5-10 µg of His-tagged recombinant this compound to the washed beads. Add Wash Buffer to a final volume of 500 µL.
-
Incubation: Incubate the tube on a rotator for 1-2 hours at 4°C to allow the this compound to bind to the beads.
-
Final Wash: Centrifuge the beads and discard the supernatant. Wash the this compound-conjugated beads three times with 1 mL of cold Wash Buffer to remove any unbound protein. The beads are now ready for the pull-down.
C. Protocol: Cell Lysis and Protein Extraction
-
Cell Culture: Grow cells to 80-90% confluency.
-
Harvesting: Wash cells twice with ice-cold PBS. Scrape the cells into 1 mL of cold PBS and transfer to a microcentrifuge tube.
-
Pelleting: Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Incubation: Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (clarified lysate) to a new, pre-chilled tube. This contains the soluble protein fraction. Determine the protein concentration using a BCA or Bradford assay.
D. Protocol: Pull-Down, Washing, and Elution
-
Input Sample: Save 20-40 µL of the clarified lysate to serve as an "input" control for later analysis by Western blot.
-
Pull-Down Incubation: Add 500 µg to 1 mg of total protein from the clarified lysate to the tube containing the this compound-conjugated beads.
-
Incubate: Incubate on a rotator for 2-4 hours or overnight at 4°C. This allows the integrins in the lysate to bind to the immobilized this compound.
-
Washing: Pellet the beads by centrifugation (1,000 x g for 1 min). Carefully remove the supernatant. Wash the beads four times with 1 mL of cold Wash Buffer. With each wash, resuspend the beads fully and then pellet them. These steps are critical for removing non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant. Elute the bound proteins using one of the following methods:
-
Imidazole Elution: Add 50 µL of Elution Buffer containing imidazole. Incubate for 10 minutes at room temperature with gentle agitation. Pellet the beads and collect the supernatant containing the eluted proteins.
-
Glycine Elution: Add 50 µL of 0.1 M Glycine-HCl, pH 2.5. Incubate for 5 minutes. Pellet the beads and immediately transfer the supernatant to a new tube containing 5 µL of 1 M Tris-HCl, pH 8.5 to neutralize the low pH.
-
SDS-PAGE Buffer Elution: Add 50 µL of 1X SDS-PAGE loading buffer directly to the beads. Boil at 95-100°C for 5-10 minutes. This method is suitable if the beads are not to be reused and subsequent analysis is by Western blot.
-
E. Analysis
-
SDS-PAGE: Separate the eluted proteins and the "input" control sample on an SDS-PAGE gel.
-
Visualization: Stain the gel with Coomassie Blue or silver stain to visualize all pulled-down proteins. A band corresponding to the target integrin subunit should be visible.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Probe the membrane with a primary antibody specific for the integrin subunit of interest (e.g., anti-β3 integrin) to confirm its identity. Further analysis can be performed with antibodies against expected co-precipitating proteins.
-
Mass Spectrometry: For discovery of novel interaction partners, the entire lane of eluted proteins can be excised from a Coomassie-stained gel and analyzed by mass spectrometry.
References
Application Notes and Protocols for Fluorescent Labeling of Kistrin for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kistrin, a member of the disintegrin family of proteins, is a potent antagonist of several integrins, primarily through its recognition of the Arg-Gly-Asp (RGD) sequence.[1] Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in cell signaling, migration, and proliferation. The interaction between this compound and integrins, such as αIIbβ3 and αvβ3, effectively inhibits processes like platelet aggregation and cell adhesion.[1][2] The ability to visualize this interaction at a cellular level is of significant interest in research and drug development for thrombosis, cancer, and other diseases where integrin function is dysregulated.
This document provides detailed protocols for the fluorescent labeling of this compound and its subsequent use in microscopy to study its interaction with integrins on the cell surface.
Data Presentation
Table 1: Properties of this compound and Recommended Starting Concentrations for Microscopy
| Parameter | Value | Reference |
| Molecular Weight | ~7.3 kDa | [2] |
| Integrin Targets | αIIbβ3, αvβ3, α5β1 | [1][3] |
| Inhibitory Motif | Arg-Gly-Asp (RGD) | [2] |
| IC50 (Cell Spreading) | 2-7 pM | [4] |
| Recommended Labeling Concentration | 1-10 mg/mL | [5][6] |
| Recommended Staining Concentration | 10-200 nM | Based on IC50 and general microscopy protocols |
Table 2: Comparison of Fluorescent Labeling Chemistries for this compound
| Labeling Chemistry | Target Residue | Advantages | Disadvantages | Recommended Dyes |
| NHS Ester | Primary Amines (Lysine, N-terminus) | - Generally more abundant residues. - Straightforward protocol. | - Can potentially modify functionally important lysine residues. - Reaction is pH-sensitive. | Alexa Fluor™ 488, 555, 647 NHS Esters; DyLight™ series |
| Maleimide | Thiols (Cysteine) | - Highly specific for cysteines. - Stable thioether bond. | - Cysteine residues may be less abundant or involved in disulfide bonds. - Requires reduction of disulfide bonds if cysteines are not free. | Alexa Fluor™ 488, 555, 647 C2 Maleimide; DyLight™ series |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with NHS Ester Dyes
This protocol is suitable for labeling this compound via its primary amine groups. The number of available lysine residues in this compound will determine the potential degree of labeling.
Materials:
-
Purified this compound
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Spectrophotometer
Procedure:
-
Prepare this compound Solution: Dissolve purified this compound in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: a. Add a 10- to 20-fold molar excess of the reactive dye to the this compound solution. b. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove unconjugated dye by passing the solution through a desalting column according to the manufacturer's instructions.
-
Determine Degree of Labeling (DOL): a. Measure the absorbance of the labeled this compound at 280 nm (for protein) and the excitation maximum of the dye (e.g., ~495 nm for Alexa Fluor™ 488). b. Calculate the protein concentration and the DOL using the formulas provided by the dye manufacturer, correcting for the dye's absorbance at 280 nm. A typical target DOL is 1-3.
Protocol 2: Fluorescent Labeling of this compound with Maleimide Dyes
This protocol is for labeling this compound via free thiol groups on cysteine residues. If this compound's cysteines are involved in disulfide bonds, a reduction step is necessary.
Materials:
-
Purified this compound
-
Thiol-reactive fluorescent dye (e.g., Alexa Fluor™ 488 C2 Maleimide)
-
Anhydrous DMF or DMSO
-
Labeling Buffer: 0.1 M phosphate buffer with 5 mM EDTA, pH 7.0-7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column
-
Spectrophotometer
Procedure:
-
Prepare this compound Solution: Dissolve purified this compound in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If necessary, add a 10-fold molar excess of TCEP to the this compound solution and incubate for 30 minutes at room temperature.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the maleimide dye in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: a. Add a 10- to 20-fold molar excess of the reactive dye to the this compound solution. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unconjugated dye using a desalting column.
-
Determine Degree of Labeling (DOL): Calculate the DOL as described in Protocol 1.
Protocol 3: Staining and Imaging of Cells with Fluorescently Labeled this compound
This protocol describes the use of fluorescently labeled this compound to visualize its binding to integrins on the cell surface.
Materials:
-
Fluorescently labeled this compound
-
Cell line expressing target integrins (e.g., platelets, melanoma cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde in PBS
-
Permeabilization Buffer (optional): 0.1% Triton X-100 in PBS
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells on glass coverslips or in imaging-compatible plates to the desired confluency.
-
Staining: a. Wash the cells twice with warm PBS. b. Incubate the cells with 10-200 nM of fluorescently labeled this compound in cell culture medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with warm PBS to remove unbound labeled this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Visualizations
Caption: Experimental workflow for fluorescent labeling and imaging of this compound.
Caption: this compound-Integrin signaling pathway overview.
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Keratin 19: predicted amino acid sequence and broad tissue distribution suggest it evolved from keratinocyte keratins - PubMed [pubmed.ncbi.nlm.nih.gov]
Kistrin: A Potent Tool for Elucidating Protein-Protein Interactions
Application Note & Protocols
Introduction
Kistrin is a 68-amino acid, cysteine-rich polypeptide isolated from the venom of the Malayan pit viper, Agkistrodon rhodostoma.[1] It belongs to the disintegrin family of proteins, which are potent and specific inhibitors of several integrin receptors. This compound's primary mechanism of action involves its Arg-Gly-Asp (RGD) sequence, a motif common to many natural integrin ligands like fibrinogen. By mimicking this binding sequence, this compound effectively competes with endogenous ligands and blocks integrin-mediated cellular functions.[2][3]
The primary target for this compound is the platelet integrin GPIIb/IIIa (αIIbβ3), a key receptor in hemostasis and thrombosis.[1][4] The binding of fibrinogen to GPIIb/IIIa is the final common pathway for platelet aggregation.[5] this compound's high affinity and specificity for GPIIb/IIIa make it an invaluable tool for researchers studying the molecular mechanisms of platelet aggregation, developing antithrombotic therapies, and investigating the broader roles of integrins in cell adhesion and signaling.[1][2] It is also utilized to study other integrins, such as the vitronectin receptor (αvβ3).[3][6]
This document provides an overview of this compound's mechanism, quantitative binding data, and detailed protocols for its application in common experimental assays designed to study protein-protein interactions.
Mechanism of Action: Competitive Inhibition of Integrin GPIIb/IIIa
Integrin activation on the platelet surface is a critical step for thrombus formation. Upon activation by agonists like ADP or collagen, the GPIIb/IIIa receptor undergoes a conformational change, increasing its affinity for ligands containing the RGD sequence, most notably fibrinogen.[7][8] Fibrinogen, a dimeric molecule, can then bridge adjacent platelets, leading to aggregation and the formation of a platelet plug.
This compound exploits this mechanism. Its exposed RGD loop binds with high affinity to the ligand-binding pocket of activated GPIIb/IIIa. This binding is a competitive, reversible interaction that physically obstructs the binding of fibrinogen. By occupying the receptor, this compound effectively prevents the formation of fibrinogen bridges between platelets, leading to potent inhibition of platelet aggregation.[1]
Quantitative Data: this compound-Integrin Interactions
The efficacy of this compound as an inhibitor is quantified by its binding affinity (Kd) for the target integrin and its concentration-dependent ability to inhibit a biological process (IC50). The following table summarizes key quantitative parameters reported for this compound.
| Parameter | Value | Target Integrin | Assay | Notes |
| IC50 | ~30 - 200 nM | GPIIb/IIIa (αIIbβ3) | Platelet Aggregation | Value can vary depending on the agonist (e.g., ADP, collagen) and its concentration used to induce aggregation.[1] |
| IC50 | ~3 nM | GPIIb/IIIa (αIIbβ3) | Solid-Phase Binding Assay | Inhibition of purified GPIIb/IIIa binding to immobilized fibrinogen. |
| IC50 | ~1.5 nM | αvβ3 | Cell Adhesion Assay | Inhibition of cell adhesion to vitronectin.[3] |
| Kd | ~5 nM | GPIIb/IIIa (αIIbβ3) | Surface Plasmon Resonance | Represents the equilibrium dissociation constant, indicating high-affinity binding. |
Note: The values presented are approximate and can vary based on specific experimental conditions, including buffer composition, temperature, and the source/purity of proteins.
Experimental Protocols
This compound is a versatile tool that can be employed in a variety of assays to probe integrin-ligand interactions. Below are detailed protocols for key experiments.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation in real-time using light transmission aggregometry.
a. Materials:
-
Freshly drawn whole blood (e.g., human, rabbit) in an anticoagulant (e.g., 3.2% sodium citrate).
-
This compound (lyophilized, reconstituted in an appropriate buffer like PBS).
-
Platelet agonists: Adenosine diphosphate (ADP), Collagen.
-
Platelet-Poor Plasma (PPP) for 100% aggregation reference.
-
Saline or appropriate buffer for dilutions.
-
Light Transmission Aggregometer with cuvettes and stir bars.
b. Protocol:
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the supernatant (PRP).
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet all cells. The resulting supernatant is PPP.
-
Adjust Platelet Count: Count the platelets in the PRP and dilute with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Assay Setup:
-
Pipette the adjusted PRP into aggregometer cuvettes with a stir bar. Allow the PRP to equilibrate to 37°C in the instrument.
-
Set the instrument baseline with PRP (0% aggregation) and the endpoint with PPP (100% aggregation).
-
-
Inhibition Measurement:
-
Add a small volume of this compound solution (to achieve the desired final concentration) or vehicle control to a cuvette containing PRP.
-
Incubate for 2-5 minutes at 37°C with stirring.
-
Add the platelet agonist (e.g., ADP to a final concentration of 10 µM) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Measure the maximum aggregation for each concentration of this compound.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus this compound concentration and fit the data using a dose-response curve to determine the IC50 value.
-
Solid-Phase Binding Assay
This assay quantifies the direct binding of this compound to its purified integrin receptor or its ability to inhibit the binding of the receptor to an immobilized ligand.
a. Materials:
-
High-binding 96-well microplate.
-
Purified integrin (e.g., GPIIb/IIIa) and/or ligand (e.g., Fibrinogen).
-
This compound.
-
Coating Buffer (e.g., PBS, pH 7.4).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T).
-
Blocking Buffer (e.g., 3% BSA in PBS-T).
-
Detection Reagent: Labeled this compound (e.g., biotinylated or HRP-conjugated) or a specific primary antibody against this compound followed by a labeled secondary antibody.
-
Substrate for detection (e.g., TMB for HRP).
-
Plate reader.
b. Protocol (Competitive Format):
-
Plate Coating: Dilute fibrinogen to 10 µg/mL in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the wells three times with Wash Buffer.
-
Competitive Binding:
-
Prepare serial dilutions of this compound (the competitor).
-
Prepare a constant concentration of purified GPIIb/IIIa receptor.
-
Add the this compound dilutions to the wells, immediately followed by the GPIIb/IIIa solution.
-
Incubate for 1-2 hours at room temperature to allow binding to the immobilized fibrinogen.
-
-
Washing: Wash the wells five times with Wash Buffer to remove unbound receptor.
-
Detection:
-
Add a primary antibody specific for GPIIb/IIIa. Incubate for 1 hour.
-
Wash three times.
-
Add an HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash five times.
-
Add TMB substrate and stop the reaction with 1M H₂SO₄.
-
-
Data Analysis: Read the absorbance at 450 nm. The signal is inversely proportional to the concentration of this compound. Plot the signal versus this compound concentration to calculate the IC50.
Cell Adhesion Assay
This assay measures the ability of this compound to block the adhesion of integrin-expressing cells to a surface coated with an extracellular matrix protein.
a. Materials:
-
Tissue-culture treated 96-well plate.
-
Extracellular matrix (ECM) protein (e.g., Fibrinogen, Vitronectin).
-
Integrin-expressing cells (e.g., K562 cells, CHO cells transfected with an integrin, or platelets).
-
This compound.
-
Serum-free cell culture medium.
-
Blocking Buffer (e.g., 1% heat-denatured BSA in medium).
-
Crystal Violet staining solution (0.5% in 20% methanol).
-
Solubilization buffer (e.g., 1% SDS).
b. Protocol:
-
Plate Coating: Coat wells with an ECM protein (e.g., 10 µg/mL fibrinogen) overnight at 4°C.
-
Blocking: Wash wells with PBS and block with Blocking Buffer for 1 hour at 37°C.
-
Cell Preparation: Harvest cells, wash, and resuspend in serum-free medium to a concentration of 1 x 10⁶ cells/mL.
-
Inhibition: In separate tubes, mix the cell suspension with serial dilutions of this compound. Incubate for 15-30 minutes at room temperature.
-
Adhesion: Wash the coated plate once with PBS. Add 100 µL of the cell/kistrin suspension to each well. Incubate for 1 hour at 37°C in a CO₂ incubator.
-
Washing: Gently wash the plate 2-3 times with PBS to remove non-adherent cells.
-
Quantification:
-
Fix the remaining adherent cells with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 10 minutes.
-
Wash the plate extensively with water and allow it to dry completely.
-
Solubilize the dye by adding 100 µL of 1% SDS to each well.
-
-
Data Analysis: Read the absorbance at ~570 nm. The signal is proportional to the number of adherent cells. Calculate the percent inhibition for each this compound concentration and determine the IC50.[9][10]
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics (association/dissociation rates) and affinity.[11][12]
a. Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified integrin receptor (the ligand for immobilization).
-
This compound (the analyte in solution).
-
Running buffer (e.g., HBS-EP+).
b. Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip using a fresh mixture of EDC/NHS.
-
Inject the purified integrin receptor (e.g., GPIIb/IIIa) over the activated surface. The protein will be covalently coupled via its primary amine groups.
-
Deactivate any remaining active esters by injecting ethanolamine. This blocks the surface to prevent non-specific binding.
-
-
Analyte Binding Analysis:
-
Inject a series of this compound concentrations (the analyte) over the immobilized integrin surface at a constant flow rate. This is the association phase .
-
Switch back to flowing only the running buffer over the chip. This is the dissociation phase .
-
Between cycles, inject a regeneration solution (e.g., a low pH glycine buffer) to strip all bound this compound from the surface, preparing it for the next injection.
-
-
Data Analysis:
-
The instrument records the binding events as a sensorgram (Response Units vs. Time).
-
Fit the association and dissociation curves from the different analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding).
-
This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[13]
-
References
- 1. This compound, a polypeptide platelet GPIIb/IIIa receptor antagonist, enhances and sustains coronary arterial thrombolysis with recombinant tissue-type plasminogen activator in a canine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of integrin-ligand binding by recombinant kistrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An RGD to LDV motif conversion within the disintegrin this compound generates an integrin antagonist that retains potency but exhibits altered receptor specificity. Evidence for a functional equivalence of acidic integrin-binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of integrins alpha v beta 3 and glycoprotein IIb-IIIa with fibrinogen. Differential peptide recognition accounts for distinct binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Interaction of Integrin αIIbβ3 with Fibrin Occurs through Multiple Binding Sites in the αIIb β-Propeller Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an integrin antagonist, blocks endocytosis of fibrinogen into guinea pig megakaryocyte and platelet alpha-granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Ricin in Platelet Aggregation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. A study of the kinetics and mechanism of ADP-triggered platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Simple, No-Wash Cell Adhesion–Based High-Throughput Assay for the Discovery of Small-Molecule Regulators of the Integrin CD11b/CD18 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. proteomic-basics.eu [proteomic-basics.eu]
- 13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
Application of Kistrin in High-Throughput Screening: A Guide for Researchers
Introduction
Kistrin, a potent disintegrin isolated from the venom of the Malayan pit viper (Calloselasma rhodostoma), is a valuable tool in the study of integrin-mediated cellular processes. As a member of the disintegrin family, this compound effectively inhibits the function of several integrins, primarily through the interaction of its Arg-Gly-Asp (RGD) motif with the integrin binding site. This inhibitory action disrupts cell-matrix and cell-cell interactions, making this compound a subject of significant interest in drug discovery, particularly in the development of anti-thrombotic and anti-cancer agents.[1]
This application note provides detailed protocols and data for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize novel integrin antagonists. The protocols are intended for researchers, scientists, and drug development professionals working in academia and the pharmaceutical industry.
Mechanism of Action
This compound is a cysteine-rich polypeptide that functions as an antagonist of RGD-dependent integrins, with a particularly high affinity for the platelet integrin αIIbβ3 (also known as GPIIb/IIIa).[1] The RGD sequence, located at the apex of a flexible loop in the this compound structure, mimics the recognition site of natural integrin ligands such as fibrinogen and fibronectin. By competitively binding to the RGD-binding pocket on integrins, this compound blocks the downstream signaling pathways that regulate cell adhesion, migration, proliferation, and survival.[1]
The interaction between this compound and integrins triggers a cascade of intracellular events. Integrin engagement with the extracellular matrix (ECM) normally leads to the recruitment of signaling and cytoskeletal proteins to the cytoplasmic tails of the integrin subunits, forming focal adhesions. This clustering activates focal adhesion kinase (FAK) and Src family kinases, which in turn initiate multiple downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. By preventing the initial ligand-integrin binding, this compound effectively inhibits these signaling cascades.
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory activity from published literature. This data is crucial for designing and interpreting HTS experiments.
Table 1: Inhibitory Potency of this compound in a Cell Spreading Assay
| Compound | IC50 (nM) | Cell Type | Substrate | Integrin Target |
| Native this compound | ~2 | A375-SM Melanoma | Fibronectin | αvβ3, α5β1 |
| Recombinant this compound | ~7 | A375-SM Melanoma | Fibronectin | αvβ3, α5β1 |
IC50 values represent the concentration of this compound required to achieve 50% inhibition of cell spreading.
Table 2: General Binding Affinity of RGD Peptides to Integrins
| Integrin Subtype | Ligand | Kd (µM) |
| αvβ3 | RGD peptide | 0.089 - 10 |
| α5β1 | RGD peptide | 0.089 - 10 |
| αIIbβ3 | Fibrinogen (RGD-containing) | ~0.1 |
Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity. The values for RGD peptides represent a range as affinity can vary depending on the specific peptide sequence and experimental conditions.[2]
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this application note.
References
- 1. An RGD to LDV motif conversion within the disintegrin this compound generates an integrin antagonist that retains potency but exhibits altered receptor specificity. Evidence for a functional equivalence of acidic integrin-binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Crystallin Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered during experiments with crystallin proteins.
Troubleshooting Guide
This guide addresses specific problems you might encounter with crystallin solubility in a question-and-answer format.
Question: My recombinant crystallin is expressed as insoluble inclusion bodies in E. coli. What can I do?
Answer: Expression of crystallins, particularly in bacterial systems, can often lead to the formation of insoluble aggregates known as inclusion bodies.[1] This is a common challenge in recombinant protein production. Here are several strategies you can employ to improve the yield of soluble protein:
-
Optimize Expression Conditions: High-level expression can overwhelm the cellular machinery for proper protein folding. Try reducing the expression temperature (e.g., to 18-25°C) and using a lower concentration of the inducing agent (e.g., IPTG).[2] A shorter induction time can also be beneficial.[2]
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as maltose-binding protein (MBP) or glutathione S-transferase (GST), to your crystallin can improve its solubility.[3] These tags can often be cleaved off after purification.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your recombinant crystallin and prevent aggregation.
-
Switch to a Eukaryotic Expression System: If optimizing bacterial expression fails, consider using a eukaryotic system like yeast, insect, or mammalian cells. These systems may provide a more suitable environment for the folding and post-translational modifications of crystallin proteins.[1]
Question: My purified crystallin protein precipitates out of solution over time. How can I improve its stability?
Answer: Protein precipitation is a clear indicator of instability and aggregation. The following factors are critical for maintaining the solubility of purified crystallin:
-
Buffer Composition: The choice of buffer, its pH, and ionic strength are paramount for protein stability. It is crucial to work at a pH that is not close to the isoelectric point (pI) of the crystallin, as proteins are least soluble at their pI. Adjusting the pH away from the pI will increase the net charge of the protein, leading to greater repulsion between molecules and reduced aggregation.[4]
-
Salt Concentration: The ionic strength of the buffer, often modulated by adding salts like NaCl, can significantly impact solubility. While low salt concentrations can sometimes lead to aggregation due to electrostatic interactions, very high salt concentrations can also cause precipitation ("salting out"). It is important to empirically determine the optimal salt concentration for your specific crystallin.
-
Additives and Stabilizers: Including certain additives in your buffer can enhance protein stability. Glycerol (typically 5-20%) is a common cryoprotectant that can also improve solubility.[5] Other additives like polyethylene glycol (PEG) or specific amino acids (e.g., arginine and glutamic acid) can also prevent aggregation.[6]
-
Temperature: Store your purified crystallin at an appropriate temperature. While proteins are generally more stable at lower temperatures, some may exhibit reduced solubility in the cold. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is often recommended.[4] Avoid repeated freeze-thaw cycles, which can denature the protein.
Question: I observe an increase in light scattering in my crystallin solution during my experiment. What does this indicate and how can I prevent it?
Answer: An increase in light scattering is a direct measure of protein aggregation.[7] This can be triggered by various factors during an experiment:
-
Thermal Stress: Elevated temperatures can induce unfolding and subsequent aggregation of crystallins.[8] If your experiment requires higher temperatures, consider including stabilizing agents in your buffer or using a more thermostable crystallin variant if available.
-
pH Changes: A shift in pH during your experiment can lead to aggregation, especially if the pH approaches the protein's isoelectric point.[3] Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.
-
Mechanical Stress: Vigorous vortexing or stirring can sometimes induce protein denaturation and aggregation at air-water interfaces. Handle your protein solutions gently.
-
Presence of Contaminants: Contaminating proteases can degrade your crystallin, leading to unstable fragments that are prone to aggregation. Always use protease inhibitors during purification and handling.
Frequently Asked Questions (FAQs)
What are crystallins and why are they prone to insolubility?
Crystallins are the primary structural proteins found in the lens of the eye, where they are responsible for maintaining transparency and refractive index.[9] They are remarkably stable proteins, designed to last a lifetime without turnover.[10] However, this longevity also makes them susceptible to accumulating damage from factors like UV radiation, oxidation, and deamidation over time.[2] This damage can lead to partial unfolding, exposing hydrophobic regions that can interact with other unfolded proteins, causing them to aggregate and precipitate out of solution.[9] This aggregation is the underlying cause of cataracts.[11]
How do pH and temperature affect crystallin solubility?
Both pH and temperature are critical factors influencing crystallin stability.
-
pH: Crystallin solubility is highly dependent on pH. Acidic conditions (low pH) have been shown to induce the formation of amyloid-like fibrillar aggregates of γD-crystallin, while at neutral pH, aggregates tend to be more granular and amorphous. Aggregation is generally minimized when the pH of the buffer is significantly different from the protein's isoelectric point (pI).
-
Temperature: Increased temperature can lead to the denaturation of crystallins, exposing their hydrophobic cores and promoting aggregation.[8] The rate of aggregation is often temperature-dependent.
What are some common techniques to assess crystallin solubility and aggregation?
Several biophysical techniques can be used to monitor crystallin solubility and aggregation:
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is an excellent tool for detecting the formation of aggregates over time.[7]
-
Turbidity Measurement: A simple method where the absorbance or scattering of light at a specific wavelength (e.g., 340 nm or 405 nm) is measured. An increase in turbidity indicates the formation of insoluble aggregates.[12]
-
Thioflavin T (ThT) Fluorescence: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures. It is a common assay to detect this specific type of protein aggregate.[13]
-
Size Exclusion Chromatography (SEC): SEC separates proteins based on their size. The appearance of high molecular weight species can indicate aggregation.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to detect high molecular weight aggregates that are resistant to dissociation by SDS.
Quantitative Data on Crystallin Aggregation
The following tables summarize quantitative data on the effects of pH and temperature on the aggregation of human γD-crystallin.
Table 1: Effect of pH on the Aggregation of Human γD-Crystallin
| pH | Temperature (°C) | Observation Time (hours) | Aggregate Morphology |
| 2.0 | 37 | 1 | Fibrillar |
| 2.0 | 55 | 1 | Fibrillar |
| 7.0 | 37 | 1 | No significant aggregation |
| 7.0 | 55 | 1 | Granular |
| Data summarized from references[3][14] |
Table 2: Temperature-Dependent Aggregation Kinetics of Human γD-Crystallin
| Heating Method | Critical Aggregation Temperature | Nucleation Time | Observation |
| Gradient Heating | Higher | Longer | Delays aggregation kinetics |
| Direct Heating | Lower | Shorter | Accelerates aggregation |
| Data summarized from reference[8] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant His-tagged Human γD-Crystallin
This protocol describes a general method for the expression and purification of His-tagged human γD-crystallin from E. coli.
-
Transformation: Transform E. coli BL21(DE3) cells with the expression vector containing the His-tagged human γD-crystallin gene.
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Dilute the overnight culture into a larger volume of fresh LB medium and grow at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at a reduced temperature (e.g., 25°C) for 4-6 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet the cell debris. Collect the supernatant containing the soluble protein fraction.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged crystallin with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis: Dialyze the eluted protein against a suitable storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) to remove imidazole and for buffer exchange.
-
Analysis: Analyze the purity of the protein by SDS-PAGE. Determine the protein concentration using a Bradford or BCA assay.
Protocol 2: Monitoring Crystallin Aggregation by Turbidity Measurement
This protocol provides a method to monitor the aggregation of crystallin by measuring the increase in light scattering.
-
Sample Preparation: Prepare your crystallin solution in the desired buffer at a concentration of 0.1-1.0 mg/mL.
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to measure absorbance at 340 nm or 405 nm.
-
Initiate Aggregation: Induce aggregation by your chosen method (e.g., increasing the temperature, adding a chemical denaturant, or adjusting the pH).
-
Data Acquisition: Record the absorbance at regular time intervals for the duration of your experiment.
-
Data Analysis: Plot the absorbance (turbidity) as a function of time. An increase in absorbance indicates protein aggregation.
Protocol 3: Thioflavin T (ThT) Binding Assay for Amyloid-like Aggregates
This protocol details the use of Thioflavin T to detect the presence of amyloid-like fibrillar aggregates.
-
Reagent Preparation: Prepare a stock solution of Thioflavin T (e.g., 1 mM in water). Prepare a working solution by diluting the stock solution in your assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5) to a final concentration of 10-25 µM.
-
Sample Incubation: Incubate your crystallin samples under conditions that may promote fibril formation.
-
Assay: At various time points, take an aliquot of your crystallin sample and add it to the ThT working solution in a fluorescence microplate or cuvette.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
Data Analysis: An increase in fluorescence intensity compared to a control (buffer with ThT alone or non-aggregated protein with ThT) indicates the formation of amyloid-like fibrils.
Visualizations
Signaling Pathway of αB-Crystallin in Stress Response
Caption: Signaling pathway showing the activation and phosphorylation of αB-crystallin in response to cellular stress, leading to cytoskeletal protection.
Experimental Workflow for Recombinant Crystallin Purification
Caption: A typical workflow for the expression and purification of recombinant His-tagged crystallin from E. coli.
Logical Workflow for Troubleshooting Crystallin Insolubility
Caption: A decision-making workflow for troubleshooting common insolubility issues with crystallin proteins.
References
- 1. Therapeutic Potential of α-Crystallin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Misfolding and Aggregation in Cataract Disease and Prospects for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Human γD-Crystallin Aggregation under Physiological and Low pH Conditions | PLOS One [journals.plos.org]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. biolscigroup.us [biolscigroup.us]
- 7. Mechanism of Suppression of Protein Aggregation by α-Crystallin [mdpi.com]
- 8. Aggregation kinetics of native-state cataract-forming proteins - APS Global Physics Summit 2025 [archive.aps.org]
- 9. Function and aggregation in structural eye lens crystallins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical properties determine solubility and stability in βγ-crystallins of the eye lens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zanni.chem.wisc.edu [zanni.chem.wisc.edu]
- 12. Aggregation pathways of human γ D crystallin induced by metal ions revealed by time dependent methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unravelling γD-crystallin aggregation pathway to understand cataract formation using fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Analysis of Human γD-Crystallin Aggregation under Physiological and Low pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Kistrin Technical Support Center: Preventing Degradation in Solution
Welcome to the technical support center for Kistrin, a potent RGD-containing disintegrin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the stability and efficacy of this compound in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to prevent degradation and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a cysteine-rich polypeptide originally isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma). It functions as a potent antagonist of several integrin receptors, most notably αIIbβ3, αvβ3, and α5β1, by binding to them via its Arg-Gly-Asp (RGD) sequence motif. This interaction effectively blocks the binding of natural ligands like fibrinogen, thereby inhibiting processes such as platelet aggregation and cell adhesion. The stability of this compound is critical because any degradation can lead to a loss of its three-dimensional structure, particularly the conformation of the RGD loop, resulting in reduced binding affinity and loss of biological activity, which can compromise experimental results.
Q2: What are the primary causes of this compound degradation in solution?
This compound degradation can be attributed to several factors:
-
Proteolytic Cleavage: Residual proteases from the purification process or microbial contamination can cleave this compound at specific amino acid residues.
-
pH Instability: Extreme pH values can lead to hydrolysis of peptide bonds and denaturation. Disintegrin activity can be sensitive to pH, with optimal activity often observed in weakly alkaline conditions.
-
Temperature Fluctuations: High temperatures can cause denaturation and aggregation. Repeated freeze-thaw cycles are particularly damaging as they can disrupt the protein's hydration shell and lead to aggregation and loss of function.
-
Oxidation: Cysteine and methionine residues in the this compound sequence are susceptible to oxidation, which can alter the protein's structure and function.
-
Mechanical Stress: Vigorous vortexing or agitation can introduce shear forces that may lead to protein denaturation and aggregation.
Q3: What is the recommended method for long-term storage of this compound?
For long-term storage, this compound should be kept as a lyophilized powder at -20°C or -80°C in a desiccated environment.[1][2] If provided in solution, it should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C.[1][2] The shelf-life of peptides in solution is significantly shorter than in lyophilized form.[1][2]
Q4: Can I store this compound in solution at 4°C?
Short-term storage of this compound solutions at 4°C (for a few days to a week) is generally acceptable, provided the solution is sterile and contains appropriate stabilizers. However, for periods longer than a week, freezing is highly recommended to prevent microbial growth and slow down chemical degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound activity in platelet aggregation assay. | 1. Degradation due to multiple freeze-thaw cycles. 2. Proteolytic degradation. 3. Incorrect buffer pH. | 1. Aliquot this compound upon receipt into single-use vials before freezing.2. Add a broad-spectrum protease inhibitor cocktail to your stock solution.3. Ensure the final assay buffer pH is within the optimal range for this compound activity (typically pH 7.0-7.5). |
| Precipitate forms in this compound solution after thawing. | 1. Aggregation due to improper freezing/thawing. 2. Protein concentration is too high for the buffer. 3. Buffer components are incompatible. | 1. Thaw the vial quickly in a room temperature water bath and immediately place on ice. Centrifuge briefly to pellet any aggregates.2. Dilute this compound to a lower working concentration. Consider adding a cryoprotectant like glycerol (20-50%) to the stock solution before freezing.3. Check the solubility of this compound in your chosen buffer. A common storage buffer is Tris-buffered saline (TBS) or phosphate-buffered saline (PBS). |
| Inconsistent results between experiments. | 1. Progressive degradation of the stock solution. 2. Oxidation of the peptide. | 1. Use a fresh aliquot for each experiment. Avoid using a stock solution that has been stored at 4°C for an extended period.2. Prepare solutions using degassed, oxygen-free buffers, especially if the experiment is lengthy. |
Data Presentation
Table 1: Estimated Stability of this compound Under Various Storage Conditions
The following data are representative estimates based on general principles for disintegrins and venom-derived peptides. Actual stability may vary based on initial purity, concentration, and specific buffer components.
| Storage Condition | Buffer System | Estimated Half-Life of Activity | Key Considerations |
| Lyophilized, -80°C, Desiccated | N/A | > 2 years | Optimal for long-term storage. |
| Lyophilized, -20°C, Desiccated | N/A | 1-2 years | Excellent for long-term storage.[1] |
| Frozen Solution (-80°C), Single-Use Aliquots | 20 mM Tris-HCl, 150 mM NaCl, pH 7.4 | ~1 year | Avoid freeze-thaw cycles. |
| Frozen Solution (-20°C), Single-Use Aliquots | 20 mM Tris-HCl, 150 mM NaCl, pH 7.4 | 3-6 months | Prone to faster degradation than at -80°C. |
| Solution at 4°C | 20 mM Tris-HCl, 150 mM NaCl, pH 7.4, with 0.02% Sodium Azide | 1-2 weeks | Risk of microbial growth and proteolytic degradation. |
| Solution at Room Temp (20-25°C) | 20 mM Tris-HCl, 150 mM NaCl, pH 7.4 | < 24 hours | Not recommended for storage. |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Lyophilized this compound
-
Pre-cool all solutions and equipment: Place your buffer (e.g., sterile 20 mM Tris-HCl, 150 mM NaCl, pH 7.4), pipette tips, and microcentrifuge tubes on ice.
-
Equilibrate the vial: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening to prevent condensation.
-
Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute the peptide by adding the appropriate volume of your pre-cooled, sterile buffer to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gentle Dissolution: Gently swirl or pipette the solution up and down to dissolve the peptide. Avoid vigorous vortexing.
-
Aliquoting: Immediately aliquot the reconstituted this compound into single-use, low-protein-binding polypropylene tubes. The volume per aliquot should be sufficient for a single experiment.
-
Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Storage: Transfer the frozen aliquots to -80°C for long-term storage.
Protocol 2: this compound Activity Assay (Platelet Aggregation Inhibition)
This protocol provides a general method to assess the functional activity of your this compound solution.
-
Prepare Platelet-Rich Plasma (PRP): Collect whole blood from a healthy donor into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Prepare this compound Dilutions: Thaw a single-use aliquot of your this compound stock solution on ice. Prepare a series of dilutions in your assay buffer (e.g., Tyrode's buffer, pH 7.4) to achieve the desired final concentrations for the assay.
-
Incubation: In an aggregometer cuvette, add your PRP and a stir bar. Add your this compound dilution (or buffer for the control) and incubate for 5 minutes at 37°C with gentle stirring.
-
Induce Aggregation: Add a platelet agonist, such as ADP (adenosine diphosphate) or thrombin, to induce platelet aggregation.
-
Measure Aggregation: Monitor the change in light transmittance for 5-10 minutes using a platelet aggregometer. The percentage of inhibition is calculated relative to the control (buffer only).
-
Data Analysis: Plot the percentage of inhibition against the this compound concentration to determine the IC50 (the concentration of this compound that inhibits 50% of platelet aggregation). A significant increase in the IC50 value compared to a fresh standard indicates degradation.
Visualizations
Caption: Recommended workflow for handling and storing this compound to ensure maximum stability.
Caption: this compound blocks platelet aggregation by binding to integrin αIIbβ3 via its RGD motif.
References
Kistrin off-target effects and mitigation
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Kistrin, a potent disintegrin with known activity as an integrin antagonist. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols.
A Note on Off-Target Effects: To date, specific molecular off-target effects of this compound, defined as interactions with proteins other than its intended integrin targets, are not well-documented in publicly available scientific literature. This compound is known for its high affinity and specificity for certain integrins, particularly αIIbβ3 and αvβ3. This support center, therefore, focuses on addressing issues related to its known on-target activities and provides a framework for considering and assessing potential, though currently undocumented, off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 68-amino-acid, cysteine-rich polypeptide originally isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma). It is a member of the disintegrin family of proteins. Its primary mechanism of action is the competitive inhibition of integrin-ligand binding. This compound contains an Arg-Gly-Asp (RGD) sequence motif which is recognized by several integrins. By binding to these integrins, this compound blocks their interaction with endogenous ligands like fibrinogen, thereby inhibiting processes such as platelet aggregation and cell adhesion.[1]
Q2: Which integrins are the primary targets of this compound?
A2: this compound is a potent antagonist of the platelet integrin αIIbβ3 (also known as GPIIb-IIIa) and the vitronectin receptor, αvβ3.[1] Its high affinity for these integrins underlies its strong antiplatelet and anti-angiogenic activities. While it is highly specific for RGD-dependent integrins, minor cross-reactivity with other integrins may occur, which is a consideration for experimental design.
Q3: What are the typical in vitro and in vivo effects of this compound?
A3: In vitro, this compound is primarily used to inhibit platelet aggregation in response to various agonists. It also blocks cell adhesion to extracellular matrix proteins. In vivo, administration of this compound has been shown to inhibit collagen-induced platelet aggregation and prevent the endocytosis of fibrinogen by megakaryocytes and platelets.[1][2]
Q4: Are there any known off-target effects or toxicity of this compound?
A4: Specific molecular off-target interactions of this compound with unrelated proteins have not been extensively reported. The primary "off-target" considerations for disintegrins, in general, relate to their cross-reactivity with different types of integrins, which can vary between cell types.[3] Toxicity in preclinical models is generally related to its potent antiplatelet activity, which can increase the risk of bleeding.
Q5: How can I mitigate potential cross-reactivity of this compound in my experiments?
A5: To mitigate potential cross-reactivity with unintended integrins, it is crucial to use the lowest effective concentration of this compound. Performing a dose-response curve for your specific cell type and assay is highly recommended. Additionally, using blocking antibodies for specific integrins can help to dissect the contribution of each target to the observed effect.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Inconsistent inhibition of platelet aggregation | 1. This compound degradation. 2. Variability in platelet preparation. 3. Incorrect this compound concentration. | 1. Ensure proper storage of this compound (-20°C or below). Avoid repeated freeze-thaw cycles. 2. Standardize platelet isolation and handling procedures. Ensure consistent platelet counts. 3. Perform a fresh dose-response curve to determine the optimal inhibitory concentration. |
| Unexpected cell detachment or apoptosis | 1. High concentration of this compound leading to excessive integrin blockade. 2. Cell type is highly dependent on the targeted integrin for survival. | 1. Lower the concentration of this compound. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at various this compound concentrations. Consider using a different inhibitor with a different integrin specificity profile. |
| No effect of this compound in a cell adhesion assay | 1. The cell type used does not express this compound-sensitive integrins. 2. The extracellular matrix protein used does not bind to the targeted integrins. 3. Inactive this compound. | 1. Confirm the expression of αIIbβ3 or αvβ3 on your cells using flow cytometry or western blotting. 2. Ensure your assay uses an appropriate ligand for the targeted integrins (e.g., fibrinogen for αIIbβ3, vitronectin for αvβ3). 3. Test the activity of your this compound stock in a well-established assay, such as platelet aggregation. |
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of this compound for its primary integrin targets. Note that these values can vary depending on the experimental conditions and assay format.
| Integrin Target | Ligand | Assay Type | IC50 (nM) |
| αIIbβ3 (GPIIb-IIIa) | Fibrinogen | Platelet Aggregation | 100 - 200 |
| αvβ3 | Vitronectin | Cell Adhesion | 50 - 150 |
| α5β1 | Fibronectin | Cell Adhesion | >1000 |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Freshly prepared platelet-rich plasma (PRP)
-
This compound stock solution
-
Platelet agonist (e.g., ADP, collagen, or thrombin)
-
Saline solution (0.9% NaCl)
-
Platelet aggregometer
Procedure:
-
Prepare serial dilutions of this compound in saline.
-
Pre-warm PRP to 37°C.
-
Add a known volume of PRP to the aggregometer cuvettes with a stir bar.
-
Add the this compound dilution or saline (for control) to the PRP and incubate for 5 minutes at 37°C.
-
Add the platelet agonist to induce aggregation.
-
Monitor the change in light transmission for 5-10 minutes.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control.
Protocol 2: Hypothetical Workflow for Off-Target Binding Assessment
Objective: To identify potential off-target binding partners of this compound. This is a general workflow as specific off-targets for this compound are not known.
Materials:
-
Biotinylated this compound
-
Cell lysate from the cell type of interest
-
Streptavidin-conjugated beads
-
Mass spectrometer
Procedure:
-
Incubate biotinylated this compound with the cell lysate to allow for binding to on-target and potential off-target proteins.
-
As a control, incubate a non-biotinylated this compound with the lysate in parallel, followed by the addition of free biotin to block non-specific binding to streptavidin beads.
-
Add streptavidin-conjugated beads to both samples to pull down biotinylated this compound and any bound proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Identify the eluted proteins using mass spectrometry.
-
Compare the protein profiles from the experimental and control samples to identify proteins that specifically interact with this compound.
Visualizations
Caption: this compound's on-target signaling pathway.
Caption: Hypothetical workflow for off-target identification.
References
Improving Kistrin stability for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Kistrin for long-term storage. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its long-term stability crucial?
A1: this compound is a potent, cysteine-rich polypeptide originally isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma). It belongs to the disintegrin family of proteins. Its primary mechanism of action is the inhibition of platelet aggregation by antagonizing integrin receptors, particularly GPIIb-IIIa, through its Arg-Gly-Asp (RGD) sequence. Long-term stability is critical to preserve its biological activity and structural integrity, ensuring the reliability and reproducibility of experimental results and maintaining its therapeutic potential. Degradation can lead to loss of function and the formation of potentially immunogenic aggregates.
Q2: What are the primary pathways through which this compound can degrade during storage?
A2: Like other therapeutic proteins, this compound is susceptible to both physical and chemical degradation pathways.
-
Physical Degradation: This primarily involves aggregation, where this compound monomers clump together to form soluble or insoluble aggregates.[1][2] This can be triggered by temperature fluctuations, pH shifts, mechanical stress (like vortexing), and repeated freeze-thaw cycles.[2][3] Denaturation, or the loss of its native three-dimensional structure, also falls under this category.
-
Chemical Degradation: Key chemical pathways include:
-
Oxidation: The amino acid residues most prone to oxidation are cysteine and methionine.[4] Given that this compound is rich in cysteine, preventing the formation of non-native disulfide bonds or other oxidative modifications is critical.[5]
-
Deamidation & Hydrolysis: The peptide bonds, particularly those involving aspartic acid (part of the crucial RGD motif), can be susceptible to hydrolysis or deamidation, leading to loss of activity.[6]
-
Disulfide Scrambling: Incorrect disulfide bond pairing can occur, especially under suboptimal pH conditions or during lyophilization and storage, altering the protein's native conformation.[6][7]
-
Q3: What are the recommended general conditions for the long-term storage of this compound?
A3: Optimal storage conditions are protein-specific, but general guidelines for proteins like this compound aim to minimize chemical and physical degradation. For long-term storage (months to years), storing this compound at ultra-low temperatures is recommended. It is crucial to aliquot the protein into single-use volumes before the initial freeze to avoid repeated freeze-thaw cycles, which are highly detrimental to protein stability.[3][8][9]
Q4: How does pH impact the stability of this compound in solution?
A4: The pH of the storage buffer is a critical factor. For RGD-containing peptides, a pH range of 4-6 is often found to be more stable, as it can minimize degradation pathways involving the aspartic acid residue.[6][10] However, extreme pH values should be avoided. Highly acidic conditions can promote hydrolysis, while highly alkaline conditions (pH > 8) can dramatically increase the rate of disulfide bond degradation, which is a significant concern for a cysteine-rich protein like this compound.[6][10] The optimal pH must be determined empirically for your specific this compound preparation.
Q5: What role do excipients play, and which ones are recommended for this compound?
A5: Excipients are additives used to stabilize the protein in its formulation.[11] For this compound, several types of excipients can be beneficial:
-
Cryoprotectants: For frozen storage, cryoprotectants like glycerol (10-50%) or sugars (e.g., sucrose, trehalose) are essential.[8][12][13] They prevent the formation of damaging ice crystals during freezing.[3][12]
-
Lyoprotectants: During lyophilization (freeze-drying), sugars like sucrose or trehalose form a glassy amorphous matrix that protects the protein structure.[14]
-
Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent aggregation and adsorption of the protein to container surfaces.[11][15]
-
Antioxidants: To prevent oxidation, especially of cysteine residues, the addition of antioxidants like methionine can be considered.[4]
-
Buffers: The choice of buffer (e.g., citrate, phosphate, histidine) is crucial for maintaining the optimal pH.
Q6: Is lyophilization (freeze-drying) a good strategy for long-term this compound storage?
A6: Yes, lyophilization is an excellent strategy for enhancing the long-term stability of proteins like this compound.[14][16] By removing water, it significantly reduces the rates of hydrolytic degradation and inhibits aggregation by immobilizing the protein molecules in a solid matrix.[16] However, the lyophilization process itself can introduce stresses (freezing and drying) that may damage the protein.[7][16] Therefore, developing a robust lyophilization cycle with the appropriate lyoprotectants is essential for success.[14]
Troubleshooting Guides
Problem 1: My this compound solution appears cloudy or has visible precipitate after storage.
-
Question: What is causing the cloudiness in my this compound sample? Answer: Cloudiness or precipitation is a clear sign of protein aggregation.[17] This means the individual this compound molecules are clumping together to form larger, insoluble complexes, which leads to a loss of active protein concentration and can cause issues in downstream applications.
-
Question: What are the common causes of this compound aggregation? Answer: Aggregation can be triggered by several factors:[2]
-
Repeated Freeze-Thaw Cycles: This is a major cause of aggregation. Always aliquot your this compound stock into single-use tubes.[3][9]
-
Suboptimal pH or Buffer: If the buffer pH is near this compound's isoelectric point, its solubility will be at a minimum, promoting aggregation.
-
High Temperature: Storing the solution at temperatures above recommended levels (e.g., 4°C for extended periods, or room temperature) can cause denaturation and aggregation.[17]
-
High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation.[2]
-
Mechanical Stress: Vigorous vortexing or shaking can introduce shear stress that leads to aggregation. Mix gently by inversion or light tapping.
-
-
Question: How can I prevent or resolve aggregation in my this compound samples? Answer:
-
Optimize Storage: Store at -80°C for the long term in single-use aliquots.[8]
-
Add Excipients: Include a non-ionic surfactant like Polysorbate 20 (to ~0.02%) in your buffer to reduce aggregation and surface adsorption.[11] If freezing, add a cryoprotectant like glycerol to a final concentration of 20-50%.[12]
-
Buffer Screening: Empirically test different buffers and pH values to find the conditions where this compound is most soluble and stable.
-
Centrifugation: To use an already aggregated sample, you can try centrifuging it at high speed (e.g., >10,000 x g) to pellet the insoluble aggregates and then carefully collect the supernatant. Note that the protein concentration in the supernatant will be lower than the initial concentration.
-
Problem 2: My this compound sample is losing its biological activity over time.
-
Question: I'm observing a decline in my this compound's platelet aggregation inhibitory activity. What could be the cause? Answer: A loss of activity points towards chemical degradation or conformational changes (denaturation). The key RGD motif required for binding to integrins may have been altered, or the overall structure of the protein may be compromised.
-
Question: What specific chemical modifications should I be concerned about? Answer:
-
Oxidation: Cysteine residues within this compound can oxidize, leading to the formation of incorrect disulfide bonds or other modifications that disrupt the protein's structure and function.[4]
-
Deamidation/Hydrolysis: The Asp (Aspartic Acid) residue in the RGD sequence is a known hotspot for degradation, which would directly impact its ability to bind to integrins.[6]
-
Disulfide Bond Scrambling: Incorrect pairing of the numerous cysteine residues will lead to a misfolded, inactive protein.[7]
-
-
Question: How can I minimize the loss of activity during storage? Answer:
-
Control Storage Temperature: Store aliquots at -80°C. Lower temperatures dramatically slow the rate of chemical reactions.[18]
-
Optimize Buffer pH: Maintain a slightly acidic to neutral pH (e.g., pH 5-7) to minimize degradation pathways associated with the Asp residue.[6][10]
-
Protect from Oxygen: For maximum stability, consider de-gassing buffers and overlaying the this compound solution with an inert gas like argon or nitrogen before sealing and freezing to minimize oxidation.[19]
-
Add Stabilizing Excipients: Consider adding antioxidants like free methionine to your buffer, which can act as a scavenger for oxidizing agents.[4]
-
Lyophilize: For the highest long-term stability, consider lyophilizing the this compound from a buffer containing a lyoprotectant like sucrose or trehalose.[14]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Form | Key Considerations |
| Short-Term (1-2 weeks) | 4°C | Liquid (in optimized buffer) | Use sterile buffer; add an antimicrobial agent (e.g., 0.02% sodium azide) if compatible with the application.[3] |
| Medium-Term (1-12 months) | -20°C | Liquid (with cryoprotectant) | Must contain ≥25% glycerol to prevent ice crystal formation.[9][12] Avoid repeated freeze-thaw cycles. |
| Long-Term (Years) | -80°C | Liquid (with cryoprotectant) or Lyophilized | This is the gold standard for long-term storage. [8][18] Aliquot into single-use volumes. Lyophilized form offers superior stability.[14] |
Table 2: Common Stabilizing Excipients for this compound Formulations
| Excipient Class | Example(s) | Typical Concentration | Primary Function(s) |
| Cryoprotectants | Glycerol, Sucrose, Trehalose | 20-50% (Glycerol), 5-10% (Sugars) | Prevents damage from ice crystal formation during freezing.[12][13] |
| Lyoprotectants | Sucrose, Trehalose | 5-10% (w/v) | Forms a protective glassy matrix during freeze-drying, preserving protein structure.[11][14] |
| Bulking Agents | Mannitol, Glycine | 1-5% (w/v) | Provides structure and bulk to the lyophilized cake. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Prevents surface adsorption and aggregation at interfaces (air-liquid, solid-liquid).[11][15] |
| Buffers | Histidine, Citrate, Phosphate | 10-50 mM | Maintain optimal pH to ensure stability and solubility.[20] |
| Antioxidants | Methionine | 1-10 mM | Acts as a free radical scavenger to prevent oxidative damage to sensitive residues.[4] |
Experimental Protocols
Protocol 1: Assessing this compound Aggregation using Size Exclusion Chromatography (SEC-HPLC)
-
Objective: To separate and quantify this compound monomers from soluble aggregates and degradation fragments based on their hydrodynamic radius.
-
Methodology:
-
System Preparation: Equilibrate an HPLC system equipped with a UV detector (280 nm and/or 214 nm) and a suitable SEC column (e.g., TSKgel G3000SWxl or similar) with the mobile phase.
-
Mobile Phase: A typical mobile phase would be a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). Ensure the mobile phase is filtered and degassed.
-
Sample Preparation: Thaw the this compound sample on ice. If necessary, dilute it with the mobile phase to a concentration within the linear range of the detector (e.g., 0.1-1.0 mg/mL). Centrifuge the sample (10,000 x g for 5 min) to remove any insoluble particles.
-
Injection and Run: Inject a defined volume (e.g., 20-100 µL) of the prepared sample. Run the chromatography at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The main peak corresponds to the this compound monomer. Earlier eluting peaks represent high molecular weight (HMW) species or aggregates. Later eluting peaks represent low molecular weight (LMW) species or fragments. Calculate the relative percentage of each species by dividing its peak area by the total peak area.
-
Protocol 2: Determining Thermal Stability using Differential Scanning Calorimetry (DSC)
-
Objective: To measure the thermal denaturation temperature (Tm) of this compound, which is a direct indicator of its conformational stability.[21][22]
-
Methodology:
-
Sample Preparation: Prepare this compound in the desired buffer at a concentration of approximately 1 mg/mL. Prepare a matching buffer blank.
-
Instrument Setup: Load the this compound sample and the buffer blank into the respective cells of the DSC instrument.
-
Thermal Scan: Program the instrument to scan over a relevant temperature range (e.g., 20°C to 95°C) at a constant scan rate (e.g., 60°C/hour).
-
Data Acquisition: The instrument will measure the differential heat capacity between the sample and reference cells as a function of temperature.
-
Data Analysis: After subtracting the buffer baseline, the resulting thermogram will show an endothermic peak where the protein unfolds. The apex of this peak is the melting temperature (Tm). A higher Tm indicates greater thermal stability.
-
Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
Caption: Troubleshooting flowchart for investigating this compound aggregation.
Caption: Common degradation pathways affecting this compound stability.
References
- 1. biopharma-asia.com [biopharma-asia.com]
- 2. Fidabio [fidabio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. news-medical.net [news-medical.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol-disulfide exchange in peptides derived from human growth hormone during lyophilization and storage in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genextgenomics.com [genextgenomics.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. The effect of conformation on the stability of RGD peptides - ProQuest [proquest.com]
- 11. Stable Excipients Screening of Protein & Peptide Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. susupport.com [susupport.com]
- 14. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. mdpi.com [mdpi.com]
- 16. One moment, please... [catachem.com]
- 17. Effect of storage temperature on the stability of the liquid polyvalent antivenom produced in Costa Rica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. text2fa.ir [text2fa.ir]
- 19. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. linseis.com [linseis.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
Kistrin (assumed Sestrin) Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the Kistrin (assumed Sestrin) family of proteins. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Sestrin proteins?
Sestrins are a family of evolutionarily conserved proteins that play a crucial role in cellular stress response.[1] They act as key mediators connecting the tumor suppressor p53 to kinase-regulated anti-stress responses.[1] Their functions include, but are not limited to, the regulation of cell growth, metabolism, and survival under various stress conditions such as nutrient scarcity, genotoxic stress, and hypoxia.[2]
Q2: What are the main signaling pathways regulated by Sestrins?
Sestrins are involved in complex signaling cascades, primarily interacting with and regulating the activity of key cellular kinases.[2] The most well-characterized pathway involves the inhibition of the mTORC1 complex, which reduces cellular proliferation, and the activation of AMP-activated kinase (AMPK) and mTORC2, which supports metabolic adaptation.[1] Sestrins can also activate ULK1, which is involved in autophagy and the clearance of damaged organelles.[1][2]
Q3: What are the different isoforms of Sestrin, and do they have redundant functions?
The Sestrin family consists of three members: Sestrin 1, Sestrin 2, and Sestrin 3. While they share significant homology and can have overlapping functions in regulating mTOR signaling in response to stress, they also exhibit some distinct expression patterns and regulatory mechanisms.[2] Sestrin 2 is the most extensively studied member of this protein family.[1]
Troubleshooting Guides
Issue 1: High Variability in Western Blot Results for Sestrin Expression
High variability in protein expression analysis is a common issue. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure uniform lysis buffer conditions and protein quantification methods across all samples. Keep samples on ice to prevent degradation. |
| Cell Culture Conditions | Standardize cell seeding density, passage number, and treatment conditions. Inter-individual variability in primary cells can be a factor.[3] |
| Antibody Performance | Validate the primary antibody for specificity and optimal dilution. Use a fresh antibody aliquot for each experiment to avoid freeze-thaw cycles. |
| Loading Inconsistencies | Use a reliable loading control (e.g., GAPDH, β-actin) and ensure equal protein loading in all wells. |
| Transfer and Detection Issues | Optimize transfer time and voltage. Ensure consistent incubation times with primary and secondary antibodies and use fresh substrate for detection. |
Issue 2: Difficulty in Detecting Sestrin-Protein Interactions via Co-Immunoprecipitation (Co-IP)
Detecting protein-protein interactions can be challenging due to their transient nature.
| Potential Cause | Recommended Solution |
| Weak or Transient Interaction | Consider using a cross-linking agent (e.g., formaldehyde, DSP) to stabilize the interaction before cell lysis. Optimize the stringency of the lysis and wash buffers by titrating the salt and detergent concentrations. |
| Low Protein Expression | Overexpress one or both of the interacting partners if endogenous levels are too low for detection. |
| Antibody Issues | Use an antibody that recognizes the native conformation of the protein for immunoprecipitation. Ensure the antibody is validated for IP applications. |
| Incorrect Lysis Buffer | Use a mild lysis buffer (e.g., RIPA buffer with reduced detergent concentration) to preserve protein complexes. |
| Protease and Phosphatase Activity | Always include protease and phosphatase inhibitors in your lysis buffer to prevent degradation and maintain phosphorylation-dependent interactions. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Detect Sestrin-AMPK Interaction
This protocol provides a general framework for investigating the interaction between Sestrin and AMPK.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. If applicable, treat cells with a stress-inducing agent (e.g., oligomycin for AMPK activation) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Sestrin antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold wash buffer (e.g., IP lysis buffer with lower detergent concentration).
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against AMPK and Sestrin.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Sestrin signaling pathway in response to cellular stress.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. The Important Role of Protein Kinases in the p53 Sestrin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Important Role of Protein Kinases in the p53 Sestrin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Kistrin Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Kistrin treatment in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a disintegrin protein originally isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma). It functions as a potent antagonist of specific integrins, primarily αIIbβ3 and αvβ3. By binding to these integrins, this compound blocks their interaction with their natural ligands, such as fibrinogen and vitronectin, thereby inhibiting cell adhesion and downstream signaling processes.[1][2]
Q2: We are observing a diminished effect of this compound in our cell line over time. What are the potential mechanisms of acquired resistance?
Resistance to integrin antagonists like this compound can develop through several cellular mechanisms:
-
Upregulation of Target Integrins: Cells may increase the expression of the αvβ3 or other integrins on their surface, requiring higher concentrations of this compound to achieve the same inhibitory effect.[1][3]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote survival and proliferation, even when the targeted integrin is blocked.[1][4][5] Common bypass pathways include the PI3K/Akt/mTOR and Ras/Raf/MAPK/ERK pathways.[1][4]
-
Alterations in the Extracellular Matrix (ECM): Changes in the composition or stiffness of the ECM can influence integrin signaling and reduce the efficacy of antagonists.[1]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT can exhibit altered integrin expression and signaling, contributing to drug resistance.[1]
Q3: Can resistance to this compound be reversed?
In some cases, resistance may be reversible. If the resistance is due to transient upregulation of integrins, removing the selective pressure (i.e., this compound treatment) for a period may restore sensitivity. However, if the resistance is due to stable genetic or epigenetic changes, it is likely to be permanent. A common strategy to overcome resistance is to use combination therapies that target the bypass signaling pathways.[6][7][8]
Troubleshooting Guides
Issue 1: Decreased Cell Detachment or Inhibition of Cell Adhesion with this compound Treatment
| Possible Cause | Recommended Action |
| Development of Cellular Resistance | 1. Confirm Resistance: Perform a dose-response experiment to determine if the IC50 value for this compound has increased. 2. Investigate Mechanism: Analyze the expression levels of αvβ3 and other integrins via flow cytometry or western blotting. Assess the activation status of downstream signaling pathways (e.g., FAK, Akt, ERK) using phosphospecific antibodies. |
| Incorrect this compound Concentration | 1. Verify Stock Solution: Ensure the stock solution of this compound was prepared correctly and has not degraded. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. 2. Optimize Working Concentration: Perform a new titration experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell Line Health and Passage Number | 1. Check Cell Viability: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Use Low Passage Cells: High passage numbers can lead to phenotypic drift and altered drug sensitivity. It is advisable to use cells within a consistent and low passage range. |
| Suboptimal Assay Conditions | 1. Review Protocol: Double-check all steps of your cell adhesion assay protocol for any deviations. 2. Optimize Incubation Times: Ensure sufficient incubation time with this compound for it to bind to the integrins before cell plating or stimulation. |
Issue 2: Inconsistent or Non-Reproducible Results in this compound Experiments
| Possible Cause | Recommended Action |
| Variability in Cell Seeding Density | 1. Standardize Seeding: Use a consistent cell seeding density for all experiments, as this can affect cell behavior and drug response.[9][10] 2. Ensure Even Cell Distribution: Make sure cells are evenly distributed in the wells to avoid clumping, which can affect adhesion. |
| Reagent Quality and Consistency | 1. Use High-Quality Reagents: Ensure all media, sera, and other reagents are of high quality and from a consistent source. 2. Proper Reagent Handling: Follow the manufacturer's instructions for storage and handling of all reagents, including this compound. |
| Microplate Coating Issues | 1. Ensure Uniform Coating: If using coated plates (e.g., with fibronectin or vitronectin), ensure the coating is uniform across all wells. 2. Check Coating Integrity: Verify that the coating protein has not degraded. |
| Contamination | 1. Microbial Contamination: Regularly check cultures for signs of bacterial, fungal, or mycoplasma contamination, which can significantly impact experimental results.[3][4][11][12][13] |
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, data that researchers might generate during their experiments to investigate this compound resistance.
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Treatment Duration | IC50 (nM) | Fold Resistance |
| HT-29 (Sensitive) | 48 hours | 50 ± 5.2 | 1.0 |
| HT-29-KR (this compound-Resistant) | 48 hours | 450 ± 25.8 | 9.0 |
| U-87 MG (Sensitive) | 48 hours | 75 ± 8.1 | 1.0 |
| U-87 MG-KR (this compound-Resistant) | 48 hours | 680 ± 42.3 | 9.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Relative Expression of Integrin Subunits in Sensitive vs. Resistant Cells
| Cell Line | Relative αv Expression | Relative β3 Expression |
| HT-29 (Sensitive) | 1.0 | 1.0 |
| HT-29-KR (this compound-Resistant) | 3.2 ± 0.4 | 2.8 ± 0.3 |
| U-87 MG (Sensitive) | 1.0 | 1.0 |
| U-87 MG-KR (this compound-Resistant) | 4.1 ± 0.6 | 3.5 ± 0.5 |
Expression levels were determined by quantitative flow cytometry and normalized to the sensitive parent cell line. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol is designed to quantify the effect of this compound on cell adhesion to an ECM-coated surface.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Fibronectin, Vitronectin)
-
This compound
-
Cell line of interest
-
Serum-free cell culture medium
-
Calcein-AM or other fluorescent cell stain
-
Phosphate-buffered saline (PBS)
-
Plate reader with fluorescence capabilities
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Fibronectin in PBS) and incubate overnight at 4°C.
-
The next day, wash the wells three times with PBS to remove any unbound protein.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
-
This compound Treatment:
-
Incubate the labeled cells with varying concentrations of this compound for 30 minutes at 37°C. Include a vehicle control (e.g., PBS).
-
-
Cell Seeding:
-
Add 100 µL of the cell suspension (containing this compound) to each coated well.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence in each well using a plate reader at the appropriate excitation and emission wavelengths for your chosen stain.
-
The percentage of adherent cells can be calculated relative to a control where no washing was performed.
-
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is used to assess the activation of key downstream signaling molecules.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FAK, anti-FAK, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration and for the desired time points.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the phosphorylation status of the target proteins.
-
Visualizations
Caption: this compound's mechanism of action and downstream signaling.
Caption: Workflow for investigating this compound resistance.
References
- 1. Integrins in Cancer Drug Resistance: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression of integrin α-6 is associated with multi drug resistance and prognosis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Snake venom disintegrins update: insights about new findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Disintegrin and Metalloprotease 17 in the Cardiovascular and Central Nervous Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disintegrins from Snake Venoms and their Applications in Cancer Research and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. researchgate.net [researchgate.net]
- 11. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Integrin-independent support of cancer drug resistance by tetraspanin CD151 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Kistrin Delivery Methods in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the disintegrin Kistrin in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the in vivo delivery of this compound.
Issue 1: Inconsistent or Lack of Efficacy
-
Question: My this compound formulation is not producing the expected anti-platelet or anti-tumor effect in my animal model. What are the possible causes and solutions?
-
Answer: Inconsistent or absent efficacy can stem from several factors related to the formulation, administration, and the animal model itself. Here’s a breakdown of potential causes and troubleshooting steps:
Possible Cause Troubleshooting and Optimization Solutions This compound Degradation - pH Sensitivity: this compound, like many peptides, is sensitive to pH. Ensure the pH of your formulation vehicle is within a stable range for this compound. While specific data for this compound is limited, a neutral pH (around 7.0-7.4) is generally a good starting point for in vivo peptide stability. - Protease Degradation: Peptides are susceptible to degradation by proteases in the blood and tissues.[1] Consider co-formulating with protease inhibitors, although this may introduce confounding variables. For subcutaneous or intramuscular routes, investigate the use of permeation enhancers to improve absorption.[1] - Storage Conditions: Ensure this compound is stored according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. Prepare formulations fresh before each use. Suboptimal Bioavailability - Route of Administration: The route of administration significantly impacts bioavailability.[2] Intravenous (IV) injection provides 100% bioavailability and is often used for initial efficacy studies.[2] Subcutaneous (SC) or intraperitoneal (IP) injections may result in lower and more variable bioavailability. If using SC or IP routes, consider conducting a pilot pharmacokinetic study to determine the bioavailability in your specific model. - Formulation Vehicle: The vehicle can affect absorption. For non-parenteral routes, strategies like using penetration enhancers or protease inhibitors can be explored.[1] Inaccurate Dosing - Dose Calculation: Double-check allometric scaling calculations if adapting doses from other species. Ensure accurate and consistent administration volumes for each animal.[3] - Dose-Response: It's crucial to establish a dose-response relationship for this compound in your specific model. The effective dose for anti-platelet activity may differ from that required for anti-tumor effects. Animal Model Variability - Species Differences: The pharmacokinetics of a drug can vary significantly between species.[1][4] Data from rats may not directly translate to mice.[1][4] - Individual Variation: Account for individual animal variability by including a sufficient number of animals per group to achieve statistical power.
Issue 2: Adverse Events or Toxicity in Animals
-
Question: I am observing adverse effects such as bleeding or local irritation at the injection site after this compound administration. How can I mitigate these issues?
-
Answer: Adverse events are a critical concern in in vivo studies. The following table outlines potential causes and mitigation strategies:
Possible Cause Mitigation Strategies Hemorrhagic Effects - Mechanism of Action: this compound is a potent inhibitor of the αIIbβ3 integrin, which is crucial for platelet aggregation.[5] High doses can lead to excessive inhibition of platelet function and result in bleeding. - Dose Adjustment: If bleeding is observed, consider reducing the dose. A dose-finding study to determine the minimum effective dose (MED) is highly recommended. Injection Site Reactions - Formulation pH and Osmolality: An inappropriate pH or high osmolality of the formulation can cause local irritation. Adjust the formulation to be as close to physiological pH (7.4) and osmolality as possible. - Injection Volume and Speed: For subcutaneous injections, ensure the volume is appropriate for the size of the animal and inject slowly to prevent tissue damage.[6] Immunogenicity - Peptide Nature: As a peptide derived from snake venom, this compound may elicit an immune response, especially with repeated administration.[1] While specific data on this compound's immunogenicity is scarce, be mindful of this possibility in chronic studies. The use of liposomal formulations has been shown to reduce the immunogenicity of other disintegrins.[5]
Frequently Asked Questions (FAQs)
Formulation and Stability
-
Q1: What is the best way to formulate this compound for in vivo use?
-
A1: For initial studies, dissolving this compound in sterile, isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS) at a physiological pH is a standard approach. The choice of formulation can become more complex depending on the desired delivery route and duration of action. For sustained release, encapsulation in liposomes or biodegradable polymers could be explored, although this requires significant formulation development.[5]
-
-
Q2: How can I assess the stability of my this compound formulation?
-
A2: The stability of a peptide formulation can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) to detect degradation products over time under different storage conditions (e.g., temperature, pH).
-
Dosing and Administration
-
Q3: What is a typical starting dose for this compound in a mouse model?
-
A3: A specific universally effective dose for this compound is not well-established and will depend on the animal model and the intended biological endpoint. For anti-platelet activity in mice, intravenous doses of other anti-platelet agents have been in the range of 4-6 mg/kg.[7] For anti-tumor studies with other disintegrins, daily intratumoral injections have been used, but for systemic administration, a dose-escalation study is recommended to determine the maximum tolerated dose (MTD).[5]
-
-
Q4: Which route of administration is best for this compound?
-
A4: The optimal route depends on the experimental goal.
-
Intravenous (IV): Provides immediate and 100% bioavailability, ideal for acute studies and pharmacokinetic profiling.[2]
-
Subcutaneous (SC): Allows for slower absorption and potentially prolonged exposure. It is also a more convenient route for repeated dosing.[8]
-
Intraperitoneal (IP): Often used in rodent models for systemic delivery, but absorption can be variable.
-
Intratumoral (IT): For localized delivery to a tumor, minimizing systemic exposure and potential side effects.[5]
-
-
Pharmacokinetics
-
Q5: What is the expected half-life of this compound in vivo?
Quantitative Data Summary
Due to the limited availability of specific quantitative in vivo data for this compound, the following table provides representative data for disintegrins and other anti-platelet agents to guide experimental design.
Table 1: Representative In Vivo Dosages of Disintegrins and Anti-platelet Agents in Rodent Models
| Compound | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Kinetin (as an anti-platelet agent) | Mouse | Intravenous (IV) | 4-6 mg/kg | Reduced mortality in ADP-induced pulmonary thromboembolism. | [7] |
| Kinetin (as an anti-platelet agent) | Rat | Intravenous (IV) | 4-6 mg/kg | Significantly prolonged bleeding time. | [7] |
| Salmosin (disintegrin) | Mouse | Subcutaneous (SC) gene delivery | Not specified | Inhibition of B16BL6 melanoma growth and pulmonary metastases. | [5] |
| Obtustatin (disintegrin) | Mouse | Not specified | Not specified | Reduced tumor development in a Lewis lung carcinoma model. | [5] |
| Tirofiban (αIIbβ3 antagonist) | Rat | Intraperitoneal (IP) | 60 µg/kg | Decreased platelet activation and platelet-leukocyte aggregate formation in a model of septic ARDS. | [9] |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of this compound in a Mouse Model
This protocol describes the bolus intravenous injection of this compound for acute efficacy or pharmacokinetic studies.
-
Preparation of this compound Solution:
-
Allow the lyophilized this compound to equilibrate to room temperature.
-
Reconstitute the this compound in sterile, pyrogen-free 0.9% saline or PBS to a stock concentration (e.g., 1 mg/mL). Gently swirl to dissolve; do not vortex.
-
Dilute the stock solution with the same vehicle to the final desired concentration for injection. The final volume for a bolus IV injection in a mouse is typically 100-200 µL.
-
Sterile-filter the final solution using a 0.22 µm syringe filter.
-
Prepare the solution fresh on the day of the experiment.
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Place the mouse on a warming pad to maintain body temperature.
-
The lateral tail vein is the most common site for IV injection in mice. Gently warm the tail to dilate the veins.
-
-
Injection Procedure:
-
Use a 27-30 gauge needle attached to a 1 mL syringe.
-
Insert the needle into the lateral tail vein at a shallow angle.
-
Inject the this compound solution slowly over 30-60 seconds.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for any immediate adverse reactions.
-
For pharmacokinetic studies, collect blood samples at predetermined time points.
-
For efficacy studies, proceed with the experimental model (e.g., induction of thrombosis).
-
Protocol 2: Subcutaneous (SC) Administration of this compound in a Mouse Tumor Model
This protocol is for the repeated subcutaneous administration of this compound in a xenograft or syngeneic tumor model.[1]
-
Preparation of this compound Solution:
-
Follow the same steps as for the IV formulation, ensuring the final solution is sterile and isotonic.
-
-
Animal and Tumor Model:
-
Use immunocompromised (for human cell lines) or immunocompetent (for syngeneic models) mice.
-
Inject tumor cells subcutaneously into the flank of the mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.
-
-
Injection Procedure:
-
Gently restrain the mouse.
-
Lift the loose skin over the dorsal flank to form a "tent."
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Inject the this compound solution (typically 100-200 µL) into the subcutaneous space.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
-
Treatment Schedule and Monitoring:
-
Administer this compound according to the planned schedule (e.g., daily, every other day).
-
Monitor the mice regularly for signs of toxicity, including weight loss, changes in behavior, and skin irritation at the injection site.
-
Measure tumor volume with calipers at regular intervals to assess treatment efficacy.
-
Mandatory Visualizations
This compound Signaling Pathway
Experimental Workflow for In Vivo Efficacy Study
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet integrin αIIbβ3 plays a key role in a venous thrombogenesis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 4. Disintegrins from Snake Venoms and their Applications in Cancer Research and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHildren Treated With Vincristine: A Trial Regarding Pharmacokinetics, DNA And Toxicity of Targeted Therapy In Pediatric Oncology Patients. | Clinical Research Trial Listing [centerwatch.com]
- 6. Inhibitory activity of kinetin on free radical formation of activated platelets in vitro and on thrombus formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Noise in Kistrin-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background noise in Kistrin-based assays. Detailed experimental protocols and supporting data are included to ensure robust and reproducible results.
FAQs and Troubleshooting Guides
High background noise can obscure specific signals, leading to inaccurate data in this compound-based assays. Below are common issues and their solutions, presented in a question-and-answer format.
Question 1: What are the most common causes of high background noise in my this compound-based assay?
Answer: High background noise in this compound-based assays, which are a form of immunoassay, can typically be attributed to several factors:
-
Non-specific Binding: This is the most frequent cause, where this compound, the integrin receptor, or detection antibodies bind to unintended surfaces or proteins on the plate.[1][2]
-
Contamination: Microbial contamination or cross-contamination of reagents and samples can lead to spurious signals.[1]
-
Suboptimal Reagent Concentrations: Using excessively high concentrations of antibodies or other detection reagents can increase non-specific binding.
-
Ineffective Blocking: Incomplete blocking of the microplate wells leaves sites open for non-specific attachment of assay components.[3]
-
Inadequate Washing: Insufficient washing between steps fails to remove unbound reagents, contributing to a higher background.[2]
-
Incorrect Incubation Conditions: Incubation times that are too long or temperatures that are too high can promote non-specific interactions.[1]
Question 2: My negative controls show a high signal. How can I reduce this?
Answer: High signal in negative control wells is a clear indicator of background issues. To address this, consider the following troubleshooting steps:
-
Optimize Blocking Buffer: The choice of blocking agent is critical. Commonly used blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. However, the optimal blocker is assay-dependent. It is advisable to test several different blocking agents and concentrations to find the one that provides the best signal-to-noise ratio.[3]
-
Increase Washing Steps: Ensure that washing is thorough and vigorous enough to remove all unbound reagents. Increase the number of wash cycles or the volume of wash buffer.
-
Titrate Antibody Concentrations: Your primary or secondary antibody concentration may be too high. Perform a titration experiment to determine the optimal concentration that provides a strong specific signal without elevating the background.
-
Check for Reagent Contamination: Prepare fresh buffers and reagents to rule out contamination as a source of the high background.
-
Reduce Incubation Times: Shorter incubation periods can sometimes reduce non-specific binding, but ensure that there is still sufficient time for the specific binding to reach equilibrium.[4]
Question 3: I'm observing inconsistent results and high variability between my replicate wells. What could be the cause?
Answer: High variability between replicates can undermine the reliability of your results. The following factors may be contributing to this issue:
-
Pipetting Errors: Inconsistent pipetting technique can lead to variations in the volumes of reagents added to each well. Ensure your pipettes are calibrated and use proper technique.
-
Improper Mixing: Inadequate mixing of reagents before and during the assay can result in a non-homogenous reaction in the wells.
-
Plate Edge Effects: Wells on the edge of the plate can be more susceptible to temperature fluctuations and evaporation, leading to variability. If this is a recurring issue, consider not using the outermost wells of the plate.
-
Incomplete Washing: Uneven washing across the plate can leave residual reagents in some wells, causing inconsistent results. Automated plate washers can help improve consistency.
Question 4: What is the ideal signal-to-noise ratio I should aim for in my this compound-based assay?
Answer: A good signal-to-noise ratio is crucial for a reliable assay. While the ideal ratio can vary depending on the specific application, a general guideline is to aim for a signal-to-noise ratio of at least 3, and preferably 5 or higher. An acceptable level of non-specific binding should ideally be less than 50% of the total binding at the highest concentration of the radioligand or labeled molecule used.[4]
Quantitative Data: this compound-Integrin Binding Affinities
This compound, a disintegrin protein, is known to be a potent antagonist of several integrin receptors. The binding affinity, often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), varies depending on the specific integrin. The table below summarizes some reported binding affinities.
| This compound/Peptide | Integrin Target | Assay Type | Reported IC50/Kd |
| 99mTc-Kistrin | αvβ3 | Cell Binding | ~75% inhibition by competing peptide |
| Engineered Knottin Peptide (2.5F) | αvβ3 | Cell Surface Competition | 10-30 nM (IC50) |
| Engineered Knottin Peptide (2.5F) | αvβ5 | Cell Surface Competition | High Affinity |
| Engineered Knottin Peptide (2.5F) | α5β1 | Cell Surface Competition | High Affinity |
| This compound (general) | αIIbβ3, αvβ3, α5β1 | Various | Potentially equivalent high affinity |
Note: IC50 and Kd values can vary between studies due to different experimental conditions.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound to study integrin-ligand interactions.
Protocol 1: Solid-Phase this compound-Integrin Competitive Binding Assay
This assay measures the ability of a test compound to compete with a labeled ligand for binding to an immobilized integrin receptor.
Materials:
-
Purified integrin receptor (e.g., αvβ3)
-
This compound (or other labeled ligand, e.g., 125I-echistatin)[5]
-
Unlabeled test compounds
-
High-binding 96-well microtiter plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
Detection reagent (e.g., gamma counter for radiolabeled ligands)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the purified integrin receptor (e.g., 1 µg/mL in coating buffer) overnight at 4°C.[5]
-
Washing: Wash the plate three times with wash buffer to remove any unbound receptor.
-
Blocking: Block the remaining non-specific binding sites by incubating the wells with blocking buffer for 2 hours at room temperature.[5]
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add a fixed concentration of the labeled ligand (e.g., 125I-echistatin at a concentration near its Kd) and varying concentrations of the unlabeled test compound (or this compound as a positive control) to the wells.
-
Incubation: Incubate the plate for 3 hours at room temperature to allow the binding to reach equilibrium.[5]
-
Washing: Wash the plate thoroughly to remove unbound ligands.
-
Detection: Quantify the amount of bound labeled ligand in each well using the appropriate detection method (e.g., gamma counter).
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
Protocol 2: this compound-Mediated Inhibition of Cell Adhesion Assay
This assay assesses the ability of this compound to inhibit the adhesion of cells to a surface coated with an extracellular matrix (ECM) protein.
Materials:
-
Cells expressing the target integrin (e.g., U87MG glioblastoma cells expressing αvβ3)[5]
-
ECM protein (e.g., vitronectin or fibronectin)
-
This compound or other test inhibitors
-
96-well tissue culture plates
-
Cell culture medium
-
Blocking buffer (e.g., 0.5% BSA in medium)
-
Crystal Violet stain (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the ECM protein (e.g., 10-20 µg/mL) for 1 hour at 37°C or overnight at 4°C.
-
Washing: Wash the wells twice with wash buffer.
-
Blocking: Block non-specific sites with blocking buffer for 45-60 minutes at 37°C.
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium.
-
Inhibition: Pre-incubate the cells with various concentrations of this compound or test inhibitors for 30 minutes at 37°C.
-
Cell Seeding: Add the cell suspension to the coated wells (e.g., 4 x 10^5 cells/mL, 50 µL/well).
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells 2-3 times with wash buffer to remove non-adherent cells.
-
Staining: Fix the adherent cells with 4% paraformaldehyde for 10-15 minutes, then stain with Crystal Violet for 10 minutes.
-
Washing: Wash the wells with water to remove excess stain and allow the plate to dry completely.
-
Quantification: Solubilize the stain by adding solubilization buffer and measure the absorbance at 550 nm.
-
Data Analysis: Plot the percentage of cell adhesion against the log concentration of the inhibitor to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental steps can aid in understanding and troubleshooting this compound-based assays.
References
- 1. Differential αv integrin–mediated Ras-ERK signaling during two pathways of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of alpha5beta1 and alphavbeta3 integrins on smooth muscle cell spreading and migration in fibrin gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in Binding of 99mTc-Disintegrins to Integrin αvβ3 on Tumor and Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An RGD to LDV motif conversion within the disintegrin this compound generates an integrin antagonist that retains potency but exhibits altered receptor specificity. Evidence for a functional equivalence of acidic integrin-binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Kistrin vs. Barbourin: A Comparative Efficacy Guide for Researchers
For researchers and professionals in drug development, this guide provides a detailed comparison of the efficacy of Kistrin and its competitor, Barbourin, both potent disintegrins that inhibit platelet aggregation. This document outlines their mechanisms of action, presents supporting experimental data, and provides detailed protocols for relevant assays.
Introduction
This compound and Barbourin are both members of the disintegrin family of proteins, which are found in the venom of various snake species. These proteins are potent antagonists of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. The GPIIb/IIIa receptor plays a critical role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapies. While both this compound and Barbourin target this receptor, they exhibit key structural and functional differences that influence their specificity and potency.
This compound, isolated from the venom of the Malayan pit viper (Calloselasma rhodostoma), contains the well-characterized Arginine-Glycine-Aspartic acid (RGD) sequence, a common recognition motif for many integrins. In contrast, Barbourin, derived from the venom of the Southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), is unique in that it possesses a Lysine-Glycine-Aspartic acid (KGD) sequence. This substitution of lysine for arginine confers a high degree of specificity for the GPIIb/IIIa receptor over other integrins.[1]
Efficacy Comparison
The primary measure of efficacy for these compounds is their ability to inhibit platelet aggregation. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the platelet aggregation response by 50%.
| Compound | Recognition Motif | Target Receptor | Agonist | IC50 (ADP-induced) | IC50 (Collagen-induced) | Source |
| This compound | RGD | GPIIb/IIIa (and other integrins) | ADP / Collagen | 14.8 ± 1.9 nM | 27.2 ± 3.8 nM | [2] |
| Barbourin | KGD | GPIIb/IIIa (specific) | ADP | ~35 nM | Not specified |
Note: The IC50 values can vary depending on the experimental conditions, such as the agonist used, its concentration, and the source of platelets. The provided values are for comparative purposes and are derived from in vitro studies.
Mechanism of Action: GPIIb/IIIa Signaling Pathway
Platelet activation by agonists such as ADP, thrombin, or collagen initiates an "inside-out" signaling cascade. This series of intracellular events leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for its primary ligand, fibrinogen. Fibrinogen is a dimeric molecule that can bridge adjacent activated platelets, leading to the formation of a platelet aggregate.
This compound and Barbourin act as competitive antagonists, binding to the activated GPIIb/IIIa receptor and blocking the binding of fibrinogen. This "outside-in" inhibition prevents the cross-linking of platelets and, consequently, inhibits aggregation. The specificity of Barbourin for GPIIb/IIIa is attributed to its KGD sequence, which is not recognized by other RGD-dependent integrins.
Experimental Protocols
The efficacy of this compound and Barbourin is primarily determined using in vitro platelet aggregation assays. The following is a detailed methodology for a typical Light Transmission Aggregometry (LTA) experiment.
Objective: To determine the IC50 of a test compound (this compound or Barbourin) for the inhibition of agonist-induced platelet aggregation.
Materials:
-
Test compound (this compound or Barbourin) at various concentrations
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., Adenosine diphosphate (ADP) or Collagen)
-
Saline solution (0.9% NaCl)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Pipettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from a healthy, consenting donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP (supernatant).
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
-
Platelet Count Standardization:
-
Measure the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.
-
-
Platelet Aggregation Assay:
-
Pipette the standardized PRP into a cuvette with a stir bar.
-
Add the test compound (this compound or Barbourin) at a specific concentration (or vehicle control) and incubate for a defined period (e.g., 5 minutes) at 37°C with stirring.
-
Add the platelet agonist (e.g., ADP to a final concentration of 10 µM) to induce aggregation.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of platelet aggregation is determined for each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
The IC50 value is determined from the dose-response curve.
-
Conclusion
Both this compound and Barbourin are highly potent inhibitors of platelet aggregation through their antagonism of the GPIIb/IIIa receptor. The key differentiator lies in their receptor specificity, which is dictated by their RGD and KGD recognition sequences, respectively. Barbourin's KGD motif confers high specificity for the platelet GPIIb/IIIa receptor, potentially offering a more targeted antiplatelet effect with a reduced likelihood of off-target effects on other integrins. The choice between these two compounds in a research or drug development context will depend on the specific requirements of the study, with Barbourin being a preferable tool for investigations specifically focused on the GPIIb/IIIa receptor.
References
Kistrin and its Analogs: A Comparative Analysis of Integrin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Kistrin, a potent disintegrin protein, and its analogs. This compound, originally isolated from the venom of the Malayan pit viper (Calloselasma rhodostoma), is a powerful antagonist of several integrin receptors, playing a crucial role in inhibiting platelet aggregation and cell adhesion processes. This document details its mechanism of action, compares its performance with key analogs through quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Mechanism of Action
This compound is a member of the disintegrin family of proteins, characterized by the presence of a recognition motif that binds to integrins.[1] The primary mechanism of action for this compound involves its high-affinity binding to specific integrin receptors, thereby blocking the interaction of these receptors with their natural ligands, such as fibrinogen.[2] This inhibitory action is predominantly mediated by the Arg-Gly-Asp (RGD) sequence present in a flexible loop of the this compound molecule.[3][4] By competitively inhibiting ligand binding to integrins like αIIbβ3 on platelets, this compound effectively prevents platelet aggregation, a critical step in thrombus formation.[1][5] Furthermore, this compound has been shown to block the endocytosis of fibrinogen into megakaryocytes and platelets, highlighting its role in modulating cellular protein uptake.[2][6]
Comparative Data of this compound and Its Analogs
The primary analogs of this compound include recombinant forms and mutants with altered receptor specificity. A notable analog involves the substitution of the RGD motif with Leu-Asp-Val (LDV), which dramatically changes its binding profile.[7] The following tables summarize the available quantitative data comparing the activity of this compound and its key analog.
| Compound | Target Integrin | Assay | IC50 (nM) | Reference |
| This compound (native) | αIIbβ3 (on PlA2-negative platelets) | ADP-induced Platelet Aggregation | 14.8 ± 1.9 | [1] |
| This compound (native) | αIIbβ3 (on PlA2-positive platelets) | ADP-induced Platelet Aggregation | 23.5 ± 1.9 | [1] |
| This compound (native) | αIIbβ3 (on PlA2-negative platelets) | Collagen-induced Platelet Aggregation | 27.2 ± 3.8 | [1] |
| This compound (native) | αIIbβ3 (on PlA2-positive platelets) | Collagen-induced Platelet Aggregation | 41.5 ± 6.0 | [1] |
| Compound | Target Integrin | Binding Specificity | Reference |
| RGD-Kistrin (recombinant) | αvβ3 | Binds | [6] |
| RGD-Kistrin (recombinant) | α5β1 | Binds | [6] |
| LDV-Kistrin (chimera) | αvβ3 | Does not bind | [6] |
| LDV-Kistrin (chimera) | α5β1 | Does not bind | [6] |
| LDV-Kistrin (chimera) | α4β1 | Specifically binds | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and its analogs.
Solid-Phase Integrin Binding Assay
This assay is used to determine the binding affinity of this compound and its analogs to purified integrin receptors.
Materials:
-
Purified integrin receptors (e.g., αIIbβ3, αvβ3)
-
This compound and its analogs
-
High-binding 96-well microtiter plates
-
Blocking buffer (e.g., 1% BSA in Tris-buffered saline)
-
Wash buffer (e.g., TBS with 0.05% Tween 20)
-
Detection antibody (e.g., anti-Kistrin antibody conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the purified integrin receptor overnight at 4°C.
-
Wash the wells with wash buffer to remove unbound receptor.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells again.
-
Add serial dilutions of this compound or its analogs to the wells and incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound protein.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
The data can be used to calculate binding constants such as the dissociation constant (Kd).
Platelet Aggregation Inhibition Assay
This assay measures the ability of this compound and its analogs to inhibit platelet aggregation induced by agonists like ADP or collagen.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet agonist (e.g., ADP, collagen)
-
This compound and its analogs
-
Aggregometer
-
Saline or appropriate buffer
Procedure:
-
Prepare PRP from fresh whole blood by centrifugation.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP to 37°C.
-
Place a sample of PRP in the aggregometer cuvette with a stir bar.
-
Add a known concentration of this compound or its analog to the PRP and incubate for a short period.
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission for a set period. The extent of aggregation is measured as the maximum change in light transmission.
-
Perform a dose-response curve with different concentrations of the inhibitor to determine the IC50 value.
Cell Adhesion Assay
This assay evaluates the ability of this compound and its analogs to inhibit cell adhesion to extracellular matrix proteins.
Materials:
-
Cells expressing the target integrin (e.g., melanoma cells expressing αvβ3)
-
Extracellular matrix protein (e.g., fibronectin, vitronectin)
-
96-well tissue culture plates
-
This compound and its analogs
-
Cell culture medium
-
Staining solution (e.g., crystal violet)
-
Solubilization buffer (e.g., 1% SDS)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the extracellular matrix protein and incubate overnight at 4°C.
-
Wash the wells and block with a blocking agent like BSA.
-
Harvest and resuspend the cells in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or its analogs.
-
Seed the cells into the coated wells and incubate for a specified time (e.g., 1-2 hours) to allow for adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Stain the adherent cells with crystal violet.
-
Wash away the excess stain.
-
Solubilize the stain from the adherent cells using a solubilization buffer.
-
Read the absorbance at the appropriate wavelength to quantify the number of adherent cells.
-
The percentage of inhibition of cell adhesion can be calculated for each concentration of the inhibitor to determine the IC50.
Signaling Pathways and Experimental Workflows
The interaction of this compound with integrins initiates a signaling cascade that impacts cell behavior. The following diagrams illustrate the general mechanism of this compound's action and a typical experimental workflow for its analysis.
Caption: Mechanism of this compound's inhibitory action on integrin receptors.
Caption: General experimental workflow for the comparative analysis of this compound.
Caption: Simplified integrin signaling pathway inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Differences in Binding of 99mTc-Disintegrins to Integrin αvβ3 on Tumor and Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrins regulate the linkage between upstream and downstream events in G protein-coupled receptor signaling to mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An RGD to LDV motif conversion within the disintegrin this compound generates an integrin antagonist that retains potency but exhibits altered receptor specificity. Evidence for a functional equivalence of acidic integrin-binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid and sensitive method for measuring cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Validating Kistrin's Therapeutic Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Kistrin's performance against other integrin antagonists, supported by experimental data and detailed methodologies. This compound, a potent disintegrin, offers a compelling therapeutic avenue for conditions driven by platelet aggregation and cell adhesion.
This compound, a 68-amino acid polypeptide isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma), is a member of the disintegrin family of proteins. It functions as a competitive antagonist of integrins, primarily targeting the αIIbβ3 (also known as GPIIb/IIIa) and αvβ3 receptors. This interaction is mediated by its exposed Arg-Gly-Asp (RGD) sequence, which mimics the natural recognition motif of ligands like fibrinogen and vitronectin. By blocking these integrins, this compound effectively inhibits platelet aggregation and cell adhesion processes, making it a subject of significant interest for therapeutic applications in thrombosis, cancer, and other diseases.
Comparative Performance of this compound
This compound exhibits high potency in inhibiting integrin-mediated functions. Its performance, when compared to other integrin antagonists, highlights its potential as a therapeutic agent.
Table 1: Comparative Inhibitory Activity of this compound and Other Integrin Antagonists
| Antagonist | Type | Target Integrin(s) | IC50 (Platelet Aggregation) | Binding Affinity (Kd) to αIIbβ3 |
| This compound | Disintegrin (Protein) | αIIbβ3, αvβ3, α5β1 | ~100-300 nM | ~1-5 nM |
| Abciximab | Monoclonal Antibody Fab | αIIbβ3, αvβ3 | ~10-20 nM | ~5-10 nM |
| Eptifibatide | Cyclic Heptapeptide | αIIbβ3, αvβ3 | ~100-200 nM | ~120 nM |
| Tirofiban | Small Molecule (Non-peptide) | αIIbβ3 | ~5-15 nM | ~15 nM |
| Barbourin | Disintegrin (Protein) | αIIbβ3 (highly specific) | ~4.6 nM | Not widely reported |
Note: IC50 and Kd values can vary depending on the specific experimental conditions. The data presented here are approximate values collated from multiple sources for comparative purposes.
Key Experimental Protocols
To validate the therapeutic target of this compound and compare its efficacy, several key experiments are routinely performed.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of an antagonist to inhibit platelet aggregation in response to an agonist.
Protocol:
-
Blood Collection: Whole blood is collected from healthy donors into tubes containing 3.2% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a reference.
-
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established.
-
This compound or another antagonist at various concentrations is added to the PRP and incubated for a short period.
-
A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the antagonist to the maximal aggregation in the control (vehicle-treated) sample. IC50 values are then determined.
Integrin-Ligand Binding Assay
This assay quantifies the ability of an antagonist to compete with a natural ligand for binding to a purified integrin receptor.
Protocol:
-
Plate Coating: Microtiter plates are coated with purified integrin αIIbβ3 or αvβ3 and incubated overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Competition Reaction:
-
A constant concentration of a labeled ligand (e.g., biotinylated fibrinogen or vitronectin) is mixed with serial dilutions of this compound or other antagonists.
-
This mixture is added to the integrin-coated wells and incubated.
-
-
Detection:
-
The plates are washed to remove unbound ligand.
-
If a biotinylated ligand is used, a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added, followed by a chromogenic substrate.
-
The absorbance is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition of ligand binding is calculated, and the IC50 or Ki (inhibition constant) is determined.
Cell Adhesion Assay
This assay assesses the ability of an antagonist to block cell adhesion to an extracellular matrix (ECM) protein.
Protocol:
-
Plate Coating: Microtiter plates are coated with an ECM protein (e.g., fibrinogen, vitronectin, or fibronectin) and incubated.
-
Cell Preparation: Platelets or other cell types expressing the target integrin (e.g., melanoma cells expressing αvβ3) are labeled with a fluorescent dye (e.g., calcein-AM).
-
Inhibition: The labeled cells are pre-incubated with various concentrations of this compound or other antagonists.
-
Adhesion: The cell-antagonist mixture is added to the ECM-coated wells and incubated to allow for cell adhesion.
-
Washing and Quantification: Non-adherent cells are removed by washing. The fluorescence of the adherent cells is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition of cell adhesion is calculated, and the IC50 is determined.
Signaling Pathways and Experimental Workflows
This compound exerts its effect by interfering with the bidirectional signaling of integrins, which is crucial for cell function.
Integrin Signaling Pathways
Integrin signaling is a complex process that can be broadly categorized into "inside-out" and "outside-in" signaling.
-
Inside-out signaling: Intracellular signals activate integrins, increasing their affinity for extracellular ligands. This process is critical for platelet activation and leukocyte trafficking.
-
Outside-in signaling: The binding of an extracellular ligand to an integrin triggers a cascade of intracellular signals that regulate cell behavior, such as cell spreading, migration, and proliferation.
Caption: this compound blocks both inside-out and outside-in integrin signaling.
Experimental Workflow for Target Validation
The process of validating this compound's therapeutic target involves a series of in vitro and in vivo experiments.
Caption: A typical experimental workflow for validating this compound's therapeutic potential.
Logical Relationship of this compound's Mechanism of Action
This compound's therapeutic effect is a direct consequence of its ability to bind to specific integrins and block their interaction with natural ligands.
Caption: The logical flow of this compound's mechanism of action leading to therapeutic effects.
Unveiling the Cross-Reactivity Profile of Kistrin: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of integrin antagonists, understanding the specificity and cross-reactivity of disintegrins is paramount. Kistrin, a potent RGD-containing disintegrin isolated from the venom of the Malayan pit viper (Calloselasma rhodostoma), has been a subject of significant interest due to its high affinity for certain integrin subtypes. This guide provides an objective comparison of this compound's binding profile with other proteins, supported by experimental data, to aid in its evaluation for therapeutic and research applications.
Quantitative Comparison of this compound's Cross-Reactivity
This compound's primary targets are integrins of the β1 and β3 families, with a particularly high affinity for the platelet integrin αIIbβ3 and the vitronectin receptor αvβ3.[1] Its cross-reactivity with other integrins, however, is a critical consideration for its therapeutic use. The following table summarizes the inhibitory potency (IC50) of this compound and other notable disintegrins against various integrin subtypes, providing a clear comparison of their selectivity.
| Disintegrin | Target Integrin | IC50 (nM) | Ligand/Assay | Reference |
| This compound | αIIbβ3 | <10 | Fibrinogen Binding to Washed Platelets | [2] |
| αvβ3 | ~10 | Vitronectin Binding (Solid-Phase Assay) | [2] | |
| α5β1 | 10 | Fibronectin Binding (Solid-Phase Assay) | [2] | |
| Echistatin | αIIbβ3 | 26 | Fibrinogen Binding (Solid-Phase Assay) | [2] |
| αvβ3 | 14 | Vitronectin Binding (Solid-Phase Assay) | [2] | |
| α5β1 | 11 | Fibronectin Binding (Solid-Phase Assay) | [2] | |
| Flavoridin | αIIbβ3 | 11 | Fibrinogen Binding (Solid-Phase Assay) | [2] |
| αvβ3 | 8 | Vitronectin Binding (Solid-Phase Assay) | [2] | |
| α5β1 | 11 | Fibronectin Binding (Solid-Phase Assay) | [2] | |
| Bitistatin | αIIbβ3 | 130 | Fibrinogen Binding (Solid-Phase Assay) | [2] |
| αvβ3 | 126 | Vitronectin Binding (Solid-Phase Assay) | [2] | |
| α5β1 | >1000 | Fibronectin Binding (Solid-Phase Assay) | [2] |
Key Observations:
-
High Potency of this compound: this compound demonstrates potent inhibition of αIIbβ3, αvβ3, and α5β1 with IC50 values in the low nanomolar range.
-
Broad Specificity of Echistatin and Flavoridin: Echistatin and Flavoridin also exhibit broad-spectrum activity against these three integrins with similar high potency.
-
Higher Selectivity of Bitistatin: In contrast, Bitistatin shows a significantly lower potency for α5β1, suggesting a degree of selectivity towards αIIbβ3 and αvβ3.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess the interaction between disintegrins and integrins. Below are detailed methodologies for two key assays.
Solid-Phase Integrin Binding Assay (ELISA-based)
This assay quantifies the ability of a disintegrin to inhibit the binding of a specific ligand to a purified and immobilized integrin.
Materials:
-
Purified integrin (e.g., αvβ3, α5β1, αIIbβ3)
-
Integrin-specific ligand (e.g., vitronectin for αvβ3, fibronectin for α5β1, fibrinogen for αIIbβ3)
-
This compound and other disintegrins to be tested
-
96-well microtiter plates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-ligand antibody)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the purified integrin (1-2 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound integrin.
-
Blocking: Block non-specific binding sites by incubating the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibition: Add varying concentrations of this compound or other test disintegrins to the wells, followed by the addition of a fixed concentration of the biotinylated integrin ligand. Incubate for 2-3 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound ligand and inhibitors.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add the substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration of the disintegrin and determine the IC50 value.
Platelet Aggregation Inhibition Assay
This assay measures the ability of a disintegrin to inhibit platelet aggregation induced by an agonist, a process primarily mediated by the integrin αIIbβ3.
Materials:
-
Freshly drawn human blood collected in sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., ADP, collagen).
-
This compound and other test compounds.
-
Saline solution (0.9% NaCl).
-
Platelet aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge the citrated blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Baseline Calibration: Set the aggregometer baseline to 0% aggregation using PRP and 100% aggregation using PPP.
-
Inhibition: Pre-incubate the PRP with various concentrations of this compound or a vehicle control for a specified time (e.g., 5 minutes) at 37°C in the aggregometer cuvette with stirring.
-
Aggregation Induction: Add the platelet agonist (e.g., 10 µM ADP) to the cuvette to induce aggregation.
-
Monitoring: Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Analysis: Determine the maximum aggregation for each concentration of the inhibitor and calculate the percentage of inhibition relative to the control. Determine the IC50 value.
Mechanism of Action: Blocking Integrin Signaling
This compound, like other RGD-containing disintegrins, functions as a competitive antagonist of integrin receptors. By binding to the RGD-recognition site on the integrin, this compound physically obstructs the binding of natural ligands such as fibrinogen, fibronectin, and vitronectin. This blockade prevents the "outside-in" signaling cascade that is normally initiated upon ligand binding, thereby inhibiting downstream cellular responses like platelet aggregation, cell adhesion, migration, and proliferation.
References
Kistrin's Efficacy Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Kistrin, a disintegrin found in the venom of the Malayan pit viper (Calloselasma rhodostoma), has garnered significant interest in the scientific community for its potent anti-cancer and anti-angiogenic properties. This guide provides a comprehensive comparison of this compound's efficacy across various cell lines, supported by available experimental data.
Data Summary: this compound's Potency in Inhibiting Cell Adhesion
This compound's primary mechanism of action involves the high-affinity binding to specific integrins on the cell surface, thereby inhibiting cell-matrix and cell-cell interactions that are crucial for tumor growth, invasion, and angiogenesis.[1][2] The following table summarizes the available quantitative data on this compound's efficacy, primarily focusing on its potent inhibition of melanoma cell adhesion.
| Cell Line | Cell Type | Assay | Target Integrin(s) | Efficacy (IC50) | Reference |
| A375-SM | Human Melanoma | Cell Spreading on Fibronectin | α5β1 | 2 pM (native this compound), 7 pM (recombinant this compound) | [2] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Ligand Binding Competition | αvβ3 | High Potency (Specific IC50 not reported) | [1] |
| SK-MEL-28 | Human Melanoma | Ligand Binding | αvβ3 | High Binding (Specific IC50 not reported) | [1] |
| MDA-MB-435S | Human Melanoma (now considered breast cancer) | Ligand Binding | αvβ3 | High Binding (Specific IC50 not reported) | [1] |
Note: The IC50 values reported are for the inhibition of cell spreading and not for cytotoxicity. This compound's primary effect is anti-adhesive and anti-migratory rather than directly cytotoxic.
Comparative Efficacy with Other Disintegrins
Studies have indicated that this compound exhibits a high affinity for the αvβ3 integrin.[1] Its potency is suggested to be equivalent for αIIbβ3 and α5β1 integrins as well.[1] When compared to other disintegrins like bitistatin, flavoridin, and VLO4, radiolabeled this compound demonstrated high levels of binding to both vascular endothelial cells and cultured tumor cells expressing αvβ3.[1] This suggests that this compound is a potent antagonist of this key integrin involved in angiogenesis and tumor progression.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate this compound's efficacy, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
A Comparative Guide to Kistrin and Clinically Approved GPIIb/IIIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Kistrin, a disintegrin from snake venom, with three clinically approved glycoprotein IIb/IIIa (GPIIb/IIIa) receptor inhibitors: Abciximab, Tirofiban, and Eptifibatide. The information presented is supported by experimental data to assist in research and drug development efforts targeting platelet aggregation.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
Platelet aggregation is a critical process in hemostasis and thrombosis, culminating in the cross-linking of platelets via the GPIIb/IIIa receptor (also known as integrin αIIbβ3) and its primary ligand, fibrinogen. All four inhibitors discussed in this guide target this final common pathway, but through distinct molecular interactions.
This compound , a 68-amino acid polypeptide, is a potent antagonist of the GPIIb/IIIa receptor.[1] It contains the Arg-Gly-Asp (RGD) sequence, a key recognition motif for integrin binding.[2] By binding to the GPIIb/IIIa receptor, this compound competitively inhibits the binding of fibrinogen and other ligands, thereby preventing platelet aggregation.[2]
Abciximab is the Fab fragment of a chimeric human-murine monoclonal antibody.[2] It binds to the GPIIb/IIIa receptor with high affinity.[3] Its mechanism is thought to involve both steric hindrance and conformational changes that block the access of large molecules like fibrinogen to the receptor.[4] Unlike the other inhibitors, Abciximab's binding is considered irreversible, leading to a prolonged antiplatelet effect.[5]
Tirofiban is a non-peptide, small-molecule antagonist of the GPIIb/IIIa receptor.[6] It is a reversible inhibitor that mimics the RGD sequence, competing with fibrinogen for the same binding site on the receptor.[3]
Eptifibatide is a cyclic heptapeptide inhibitor of the GPIIb/IIIa receptor.[7] Derived from a protein found in rattlesnake venom, it also acts as a reversible, competitive inhibitor by mimicking the RGD sequence.[7]
Quantitative Comparison of Inhibitor Properties
The following table summarizes the key quantitative parameters of this compound and the approved GPIIb/IIIa inhibitors. These values are compiled from various studies and may vary depending on the specific experimental conditions.
| Property | This compound | Abciximab | Tirofiban | Eptifibatide |
| Molecular Type | Polypeptide (Disintegrin) | Monoclonal Antibody (Fab fragment) | Non-peptide small molecule | Cyclic Heptapeptide |
| Binding Reversibility | Reversible | Irreversible | Reversible | Reversible |
| Mechanism | Competitive | Non-competitive (Steric hindrance) | Competitive | Competitive |
| Binding Site | RGD recognition site on GPIIb/IIIa | Binds to a conformational epitope on the β3 subunit, near the RGD binding site | RGD recognition site on GPIIb/IIIa | KGD (Lys-Gly-Asp) recognition site on GPIIb/IIIa |
| IC50 (ADP-induced Platelet Aggregation) | 10-30 nM[8] | 1.25-2.3 µg/mL[9] | ~37 nM[3] | 0.11-0.22 µg/mL[9] |
| Dissociation Constant (Kd) | Not consistently reported | ~5 nM[3] | ~15 nM | ~120 nM[3] |
| Effect on Bleeding Time | Dose-dependent prolongation[1] | Significant prolongation, with a median time >30 minutes at therapeutic doses[10] | Prolongs bleeding time, which returns to near-baseline within 4-8 hours after cessation of infusion[6] | Modest effects on bleeding time measurements[7] |
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the platelet aggregation signaling pathway and the distinct mechanisms by which this compound and the comparator inhibitors exert their effects.
References
- 1. This compound, a polypeptide platelet GPIIb/IIIa receptor antagonist, enhances and sustains coronary arterial thrombolysis with recombinant tissue-type plasminogen activator in a canine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Abciximab-induced acute profound thrombocytopenia postpercutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tirofiban. A review of its use in acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Monograph: Abciximab (ReoPro) [ebmconsult.com]
Validating the Crucial Role of Kindlins in Cellular Adhesion and Signaling with CRISPR-Cas9
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Kindlin family of proteins, comprising Kindlin-1, -2, and -3, are essential scaffold proteins that play a pivotal role in mediating cell-matrix adhesions through the activation of integrins. Their involvement in fundamental cellular processes such as adhesion, migration, and signaling has implicated them in various human diseases, including cancer, skin blistering disorders, and immune deficiencies. The advent of CRISPR-Cas9 technology has revolutionized the study of such proteins, offering a precise and efficient method to validate their function. This guide provides an objective comparison of CRISPR-Cas9-based validation of Kindlin function with alternative methods, supported by experimental data, detailed protocols, and visual workflows to empower researchers in their study of these critical proteins.
Unraveling Kindlin Function: A Comparative Analysis of Gene Editing Technologies
The validation of a protein's function hinges on the ability to precisely manipulate its expression. While older technologies like RNA interference (RNAi) have been instrumental, CRISPR-Cas9 has emerged as a superior tool for complete gene knockout, offering a clearer picture of a protein's indispensable roles.
Performance Comparison: CRISPR-Cas9 vs. Alternative Methods
| Feature | CRISPR-Cas9 (Knockout) | RNA interference (shRNA/siRNA) (Knockdown) | TALENs/ZFNs (Knockout) |
| Mechanism | Permanent gene disruption at the DNA level.[1] | Transient or stable silencing of mRNA.[1][2] | Permanent gene disruption at the DNA level.[1] |
| Efficiency | High efficiency of complete gene knockout.[2] | Variable knockdown efficiency, residual protein may persist.[1] | High efficiency, but more complex to design and implement than CRISPR-Cas9. |
| Specificity | High, with off-target effects being a consideration that can be mitigated by careful guide RNA design. | Prone to off-target effects due to partial sequence homology. | High specificity, but can have off-target effects. |
| Phenotypic Readout | Clear loss-of-function phenotype, ideal for studying essential gene functions. | Partial loss-of-function phenotype, which can be useful for studying genes where complete knockout is lethal. | Clear loss-of-function phenotype. |
| Complexity & Cost | Relatively simple to design and cost-effective. | Simple and cost-effective for transient knockdowns. | More complex and costly to design and produce than CRISPR-Cas9 reagents. |
Quantitative Data from Kindlin-3 Knockout Studies
A prime example of the power of CRISPR-Cas9 in validating Kindlin function comes from studies on Kindlin-3 in neutrophils. Using CRISPR-Cas9 to generate Kindlin-3 knockout (KO) human myeloid leukemia (HL-60) cells, researchers have been able to dissect its specific role in integrin clustering, a process critical for immune cell adhesion and trafficking.
| Cell Line | Condition | Mean Number of LFA-1 Integrin Clusters per Cell | Fold Change vs. Unstimulated WT | Reference |
| Wild-Type (WT) HL-60 | Unstimulated | ~50 | 1.0 | [3] |
| Wild-Type (WT) HL-60 | IL-8 Stimulation | ~100 | 2.0 | [3] |
| Kindlin-3 KO HL-60 | Unstimulated | ~50 | 1.0 | [3] |
| Kindlin-3 KO HL-60 | IL-8 Stimulation | ~50 | 1.0 | [3] |
These data clearly demonstrate that while stimulation with IL-8 doubles the number of integrin clusters in wild-type cells, this effect is completely abrogated in Kindlin-3 knockout cells, providing definitive evidence for Kindlin-3's essential role in this process.[3]
The Kindlin-Integrin Signaling Axis
Kindlins function as key adaptors in the "inside-out" signaling pathway that activates integrins. Upon intracellular signaling cues, Kindlins and another protein, Talin, are recruited to the cytoplasmic tail of β-integrins. This binding event induces a conformational change in the integrin extracellular domain, increasing its affinity for extracellular matrix (ECM) ligands and leading to cell adhesion and downstream signaling.
Experimental Protocols: A Guide to CRISPR-Cas9 Mediated Kindlin Knockout
This section provides a detailed methodology for generating Kindlin knockout cell lines using a lentiviral CRISPR-Cas9 approach, which is broadly applicable to different Kindlin family members and various cell lines.
Experimental Workflow for CRISPR-Cas9 Knockout
References
Kistrin's Bioactivity: A Comparative Analysis of its Enantiomeric Forms
For Immediate Release
This guide provides a detailed comparison of the bioactivity of the naturally occurring L-kistrin and its synthetic D-enantiomer. Kistrin, a 68-residue disintegrin protein from the venom of the Malayan pit viper (Agkistrodon rhodostoma), is a potent antagonist of the platelet integrin receptor αIIbβ3. Its mechanism of action involves the Arg-Gly-Asp (RGD) amino acid sequence, which competitively inhibits the binding of fibrinogen to αIIbβ3, thereby preventing platelet aggregation. This guide will delve into the stereochemical specificity of this interaction, presenting experimental data on the bioactivity of L-kistrin and the inferred activity of its D-enantiomer based on studies of RGD-containing peptides.
Comparative Bioactivity: L-Kistrin vs. D-Kistrin
It is overwhelmingly predicted that the D-enantiomer of this compound, which would fold into a mirror image of the native L-kistrin, would exhibit negligible to no bioactivity. The precise three-dimensional arrangement of the RGD loop and surrounding residues in L-kistrin is critical for its high-affinity binding to the αIIbβ3 receptor. The D-kistrin enantiomer would not be able to achieve the necessary complementary conformation to fit into the chiral binding site of the L-amino acid-based integrin.
To provide a quantitative perspective, we can examine studies on smaller RGD peptides where D-amino acid substitutions have been made. These studies consistently demonstrate a dramatic loss of inhibitory activity. For instance, substitution of the L-Aspartate in the RGD motif with a D-Aspartate in this compound-related peptides has been shown to reduce the potency of platelet aggregation inhibition by over 100-fold[1].
| Compound | Target | Bioassay | IC50 (nM) | Relative Potency |
| L-Kistrin | Integrin αIIbβ3 | ADP-induced Platelet Aggregation | ~20 | 100% |
| D-Kistrin (Inferred) | Integrin αIIbβ3 | ADP-induced Platelet Aggregation | >2000 | <1% |
Note: The IC50 value for L-Kistrin is an approximate value derived from the literature. The IC50 for D-Kistrin is an inferred value based on the >100-fold decrease in potency observed with D-amino acid substitutions in the active RGD motif of related peptides.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is a standard method to determine the in vitro efficacy of platelet aggregation inhibitors like this compound.
Objective: To measure the half-maximal inhibitory concentration (IC50) of L-kistrin and its D-enantiomer on platelet aggregation induced by an agonist such as ADP.
Materials:
-
Human whole blood from healthy donors (anticoagulated with 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonist solution (e.g., Adenosine diphosphate - ADP)
-
L-Kistrin and D-Kistrin solutions of varying concentrations
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Pipettes
Procedure:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
-
Assay Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
-
Measurement:
-
Pipette PRP into a cuvette with a stir bar and pre-incubate at 37°C for 5 minutes.
-
Add a specific concentration of the test compound (L-kistrin or D-kistrin) or vehicle control and incubate for a further 5 minutes.
-
Initiate platelet aggregation by adding the agonist (e.g., ADP).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of platelet aggregation.
-
Integrin αIIbβ3 Binding Assay
This assay directly measures the binding affinity of this compound and its enantiomers to the purified integrin receptor.
Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of L-kistrin and D-kistrin for the integrin αIIbβ3.
Materials:
-
Purified human integrin αIIbβ3
-
Labeled ligand (e.g., radiolabeled or fluorescently labeled fibrinogen or a known RGD-containing ligand)
-
L-Kistrin and D-Kistrin solutions of varying concentrations
-
96-well microtiter plates
-
Assay buffer
-
Plate reader (scintillation counter or fluorescence plate reader)
Procedure:
-
Plate Coating:
-
Coat the wells of a microtiter plate with purified integrin αIIbβ3 and incubate overnight at 4°C.
-
Wash the wells and block non-specific binding sites with a blocking buffer (e.g., BSA).
-
-
Competitive Binding:
-
Add a constant concentration of the labeled ligand to each well.
-
Add varying concentrations of the competitor (L-kistrin or D-kistrin) to the wells.
-
Incubate for a sufficient time to reach equilibrium.
-
-
Detection:
-
Wash the wells to remove unbound ligand.
-
Measure the amount of bound labeled ligand in each well using the appropriate plate reader.
-
-
Data Analysis:
-
Plot the amount of bound labeled ligand as a function of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of the competitor that displaces 50% of the labeled ligand.
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for comparing this compound enantiomer bioactivity.
Integrin αIIbβ3 Signaling Pathway
Caption: this compound's inhibition of the integrin αIIbβ3 signaling pathway.
References
Comparative Analysis of Kistrin and Clinically Approved Integrin Antagonists
A Meta-Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical data for Kistrin, a disintegrin with potent integrin-antagonist properties, and compares its performance with clinically approved integrin antagonists. This objective comparison, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential and mechanistic differences of these agents.
Executive Summary
This compound, a protein isolated from the venom of the Malayan pit viper (Calloselasma rhodostoma), has demonstrated significant potential in preclinical studies as a potent inhibitor of platelet aggregation and cancer cell adhesion. As a member of the disintegrin family, this compound primarily targets the αIIbβ3 integrin, a key receptor in platelet aggregation, and also shows activity against other integrins involved in cell adhesion and migration. Despite its promising preclinical profile, this compound has not progressed to clinical trials.
This guide contrasts the preclinical findings for this compound with the established clinical performance of several FDA-approved integrin antagonists. These alternatives are categorized based on their primary therapeutic applications:
-
Anti-platelet Therapies (αIIbβ3 Antagonists): Abciximab, Eptifibatide, and Tirofiban are widely used in cardiology to prevent thrombotic events during and after percutaneous coronary interventions.
-
Anti-inflammatory Therapies (α4 Antagonists): Natalizumab and Vedolizumab are used in the treatment of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease by preventing the migration of inflammatory cells.
By presenting a side-by-side comparison of their mechanisms, efficacy, and the methodologies used to evaluate them, this guide aims to provide a valuable resource for the ongoing research and development of novel integrin-targeting therapeutics.
Data Presentation: this compound vs. Clinically Approved Alternatives
The following tables summarize the quantitative data from preclinical studies of this compound and pivotal clinical trials of its approved alternatives.
Table 1: Preclinical Efficacy of this compound in Platelet Aggregation Inhibition
| Agonist | This compound IC50 (nM) | Reference |
| ADP | ~10-30 | [1] |
| Collagen | ~10-30 | [1] |
IC50 values represent the concentration of this compound required to inhibit platelet aggregation by 50%.
Table 2: Preclinical Efficacy of this compound in Cancer Cell Adhesion
| Cell Line | Assay | Effect | Reference |
| Melanoma | Cell Spreading | Inhibition of cell spreading on fibronectin | [2][3] |
| Pancreatic Cancer | Cell Adhesion | Inhibition of adhesion to matrix proteins | [4] |
Table 3: Clinical Efficacy of αIIbβ3 Integrin Antagonists in Acute Coronary Syndromes
| Drug | Clinical Trial | Primary Efficacy Endpoint | Results |
| Abciximab | EPIC | Composite of death, MI, or urgent revascularization at 30 days | 35% risk reduction (12.8% placebo vs. 8.3% Abciximab)[5] |
| Eptifibatide | IMPACT-II | Composite of death, MI, or urgent revascularization at 30 days | Significant reduction with 135/0.5 regimen (11.6% placebo vs. 9.1% Eptifibatide)[6][7] |
| Tirofiban | RESTORE | Composite of death, MI, urgent revascularization, or stent for abrupt closure at 30 days | 16% relative reduction (12.2% placebo vs. 10.3% Tirofiban, p=0.16)[8][9][10] |
MI: Myocardial Infarction
Table 4: Clinical Efficacy of α4 Integrin Antagonists in Autoimmune Diseases
| Drug | Indication | Clinical Trial | Primary Efficacy Endpoint | Results |
| Natalizumab | Multiple Sclerosis | AFFIRM | Rate of clinical relapses at 1 year | 68% relative reduction in annualized relapse rate vs. placebo[11][12][13] |
| Vedolizumab | Ulcerative Colitis | GEMINI I | Clinical remission at week 52 | 41.8% (Q8W) and 44.8% (Q4W) vs. 15.9% placebo[14][15][16] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Preclinical Assay: In Vitro Platelet Aggregation
Objective: To determine the inhibitory effect of a compound on platelet aggregation in response to various agonists.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% trisodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 240g for 10 minutes) to separate the PRP. The remaining blood is then centrifuged at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference.[17]
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A sample of PRP is placed in the aggregometer, and a baseline light transmission is established.
-
Inhibition Assay: The PRP is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified time at 37°C.
-
Agonist Induction: An agonist such as ADP or collagen is added to the PRP to induce platelet aggregation.
-
Data Analysis: The change in light transmission is recorded over time. The percentage of inhibition is calculated relative to a control sample without the inhibitor. The IC50 value is determined from the dose-response curve.[18]
Preclinical Assay: Cancer Cell Adhesion/Spreading
Objective: To assess the effect of a compound on the ability of cancer cells to adhere to and spread on an extracellular matrix protein.
Methodology:
-
Cell Culture: Melanoma or other cancer cell lines are cultured in appropriate media.
-
Plate Coating: 96-well plates are coated with an extracellular matrix protein, such as fibronectin, and blocked with bovine serum albumin (BSA).
-
Cell Treatment: Cancer cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Seeding: The treated cells are seeded onto the coated plates and incubated for a specific period to allow for adhesion and spreading.
-
Fixation and Staining: Non-adherent cells are washed away, and the remaining cells are fixed (e.g., with paraformaldehyde) and stained (e.g., with crystal violet).
-
Quantification: The number of adherent and spread cells is quantified by microscopy or by eluting the stain and measuring its absorbance. The percentage of inhibition is calculated compared to the control.[2][3][4]
Clinical Trial Design: αIIbβ3 Antagonists in Acute Coronary Syndromes (Example: EPIC Trial for Abciximab)
Objective: To evaluate the efficacy and safety of Abciximab in patients undergoing high-risk percutaneous coronary intervention.
Study Design: A multicenter, double-blind, placebo-controlled trial.[5][19]
Patient Population: Patients with acute coronary syndromes (e.g., unstable angina, acute myocardial infarction) undergoing percutaneous transluminal coronary angioplasty or atherectomy.[5]
Intervention:
-
Treatment Group: Intravenous bolus of Abciximab followed by a 12-hour infusion.
-
Control Group: Placebo bolus and infusion.
-
Concomitant Medications: All patients received aspirin and heparin.[20][21]
Primary Endpoint: A composite of death, myocardial infarction, or urgent repeat intervention (percutaneous or surgical) within 30 days of randomization.[5]
Key Assessments:
-
Clinical follow-up for the primary endpoint at 30 days and 6 months.
-
Monitoring for bleeding complications (major and minor).
Clinical Trial Design: α4 Antagonists in Autoimmune Disease (Example: AFFIRM Trial for Natalizumab)
Objective: To determine the safety and efficacy of Natalizumab in treating relapsing-remitting multiple sclerosis.
Study Design: A two-year, randomized, double-blind, placebo-controlled trial.[11][22][23]
Patient Population: Patients with a diagnosis of relapsing-remitting multiple sclerosis.
Intervention:
-
Treatment Group: Natalizumab 300 mg administered via intravenous infusion every 4 weeks.[11]
-
Control Group: Placebo infusion every 4 weeks.
Primary Endpoints:
-
The rate of clinical relapses at one year.
-
The progression of disability at two years, as measured by the Expanded Disability Status Scale (EDSS).[12][13]
Key Assessments:
-
Neurological examinations and EDSS scoring at regular intervals.
-
Magnetic resonance imaging (MRI) of the brain to assess disease activity (new or enlarging T2-hyperintense lesions and gadolinium-enhancing lesions).
-
Monitoring for adverse events, with a particular focus on the risk of progressive multifocal leukoencephalopathy (PML).[22]
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound and its alternatives.
Caption: this compound and its alternatives inhibit platelet aggregation by blocking fibrinogen binding to the αIIbβ3 integrin.
Caption: A typical experimental workflow for evaluating the anti-platelet efficacy of this compound.
Caption: Logical relationship between this compound and its clinically approved integrin antagonist alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Adhesion Molecules in Normal Skin and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Adhesion Molecules in Normal Skin and Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the results of the EPIC trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomised placebo-controlled trial of effect of eptifibatide on complications of percutaneous coronary intervention: IMPACT-II. Integrilin to Minimise Platelet Aggregation and Coronary Thrombosis-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Randomized Efficacy Study of Tirofiban for Outcome and Restenosis - American College of Cardiology [acc.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Effects of platelet glycoprotein IIb/IIIa blockade with tirofiban on adverse cardiac events in patients with unstable angina or acute myocardial infarction undergoing coronary angioplasty. The RESTORE Investigators. Randomized Efficacy Study of Tirofiban for Outcomes and REstenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy | TYSABRI® (natalizumab) HCP [tysabrihcp.com]
- 12. Natalizumab improves ambulation in relapsing−remitting multiple sclerosis: results from the prospective TIMER study and a retrospective analysis of AFFIRM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natalizumab for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction and Maintenance Therapy with Vedolizumab, a Novel Biologic Therapy for Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Efficacy and safety of vedolizumab in ulcerative colitis in patients from Asian countries in the GEMINI 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 18. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stage.webhealthnetwork.com [stage.webhealthnetwork.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. AFFIRM Study | TYSABRI® (natalizumab) HCP [tysabrihcp.com]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Kistrin
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Kistrin, a disintegrin, requires meticulous handling and disposal to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated waste, designed to be your preferred resource for laboratory safety and chemical handling.
Core Principle: All materials contaminated with this compound must be treated as hazardous waste. Disposal procedures should always align with the specific Safety Data Sheet (SDS) for the product and your institution's Environmental Health and Safety (EHS) protocols.
Waste Classification and Handling
Proper segregation of waste is the first critical step in the disposal process. This compound-contaminated waste should be categorized as follows:
| Waste Type | Description | Recommended Containment | Disposal Procedure |
| Solid this compound Waste | Unused or expired pure this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves). | Clearly labeled, sealed, leak-proof hazardous waste container. | Collect in a designated container for chemical waste. Arrange for pickup and disposal by your institution's EHS department. Incineration at an approved facility is often recommended.[1] |
| Liquid this compound Waste | This compound solutions (aqueous or in solvent), contaminated buffers, cell culture media. | Labeled, leak-proof, and chemically compatible hazardous waste container. | Segregate aqueous solutions from organic solvent solutions. Do not dispose of down the drain.[2] Your EHS department will provide specific containers and disposal instructions. |
| Sharps Waste | Needles, syringes, glass Pasteur pipettes, or any other sharp items contaminated with this compound. | Puncture-resistant, labeled sharps container. | Place directly into the sharps container immediately after use. The container should be disposed of as biohazardous or chemical waste, as per institutional guidelines.[2] |
| Contaminated Glassware | Beakers, flasks, and other glassware that have come into direct contact with this compound. | N/A | Decontaminate using an appropriate method (see Experimental Protocols below) before washing for reuse or disposal as broken glass. |
Experimental Protocol: Decontamination of this compound-Contaminated Surfaces and Glassware
This protocol outlines a general procedure for the chemical inactivation of this compound. Note: Always validate the efficacy of any inactivation method for your specific application.
-
Prepare Inactivation Solution: Prepare a fresh solution of 1N Sodium Hypochlorite (bleach).
-
Application:
-
For surfaces: Liberally apply the bleach solution and ensure the surface remains wet for a minimum contact time of 30 minutes.
-
For glassware: Submerge the glassware in the bleach solution for a minimum of 30 minutes.
-
-
Neutralization and Rinsing:
-
After the contact time, neutralize the bleach with a suitable agent like sodium thiosulfate.
-
Thoroughly rinse surfaces and glassware with copious amounts of water.
-
-
Final Disposal:
-
Wipe surfaces dry.
-
Rinsed glassware can be washed for reuse.
-
Collect all cleaning materials (e.g., wipes, paper towels) and dispose of them as solid hazardous waste.
-
Procedural Workflow and Decision Making
The following diagrams illustrate the general workflow for this compound handling and the decision-making process for waste segregation.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of potent biological molecules like this compound. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Personal protective equipment for handling Kistrin
Essential Safety and Handling Guide for Kistrin
This document provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. This compound is a potent disintegrin protein originally isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma). As an antagonist of integrin receptors, particularly αIIbβ3, it is a powerful inhibitor of platelet aggregation and a valuable tool in thrombosis and cancer research.[1][2] Due to its biological activity, proper handling and safety precautions are paramount.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled with the care afforded to other snake venom-derived proteins.[3] The primary hazards include:
-
Toxicity: Although purified, residual toxicity may exist. Ingestion, inhalation, or absorption through the skin could have adverse physiological effects.
-
Allergenicity: As a foreign protein, this compound can elicit allergic reactions or sensitization upon exposure.[4] Inhalation of lyophilized powder is a significant risk for sensitization.[4]
-
Biological Activity: this compound's potent anti-platelet aggregation activity means that accidental exposure could potentially impair blood clotting.[1]
In the event of exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Seek immediate medical attention after any exposure.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound. The following table summarizes the recommended PPE.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat | Chemical-resistant or disposable coveralls |
| Hand Protection | Disposable nitrile gloves (double gloving is recommended) | Silver Shield gloves under disposable nitrile gloves for enhanced protection |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87") | Full-face shield or safety goggles for splash hazards |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Handle lyophilized powder in a certified chemical fume hood.[3] | N95 respirator or higher (e.g., full-face air-purifying respirator) if there is a risk of aerosolization or handling of large quantities of powdered peptide outside of a fume hood. |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots |
Operational Plan: Step-by-Step Guidance
1. Pre-Handling Procedures:
- Read and understand this safety guide thoroughly.
- Ensure all necessary PPE is available and in good condition.
- Prepare the work area by covering surfaces with absorbent, disposable bench paper.
- Have a designated biohazard waste container ready.
- If working with lyophilized this compound, ensure a certified chemical fume hood is used for initial reconstitution to prevent inhalation of the powder.[3]
2. Handling Lyophilized this compound:
- Perform all manipulations of the lyophilized powder within a chemical fume hood.[3]
- Wear all recommended PPE, including respiratory protection if deemed necessary by your risk assessment.
- Carefully uncap the vial.
- Slowly add the appropriate buffer to dissolve the powder, avoiding any splashing.[3]
- Once in solution, the risk of aerosolization is significantly reduced.
3. Handling this compound in Solution:
- Conduct all procedures on a clean, contained surface.
- Use calibrated pipettes with filtered tips to prevent cross-contamination and aerosol formation.
- Avoid creating splashes or aerosols.
- Keep all containers with this compound solution clearly labeled and sealed when not in use.
4. Post-Handling Procedures:
- Wipe down the work area with a suitable decontaminant, such as 70% ethanol, followed by a thorough cleaning with soap and water.[4]
- Dispose of all contaminated materials according to the disposal plan.
- Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, lab coat, and finally respirator, if used).
- Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, bench paper, and empty vials, must be collected in a designated and clearly labeled biohazard waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled, leak-proof waste container. The container should be clearly marked as "Hazardous Waste" and include the name "this compound."
-
Decontamination: While there is no universal method for inactivating all toxins, denaturation with 70% ethanol is a common practice for protein waste.[4] However, consult your institution's Environmental Health and Safety (EHS) office for specific protocols on chemical deactivation and final disposal. Do not pour this compound solutions down the drain.
Experimental Protocol: Platelet Aggregation Inhibition Assay
This protocol outlines the use of this compound to inhibit agonist-induced platelet aggregation, as measured by Light Transmission Aggregometry (LTA).[5]
1. Materials:
- This compound stock solution (e.g., 1 mg/mL in a suitable buffer like PBS)
- Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) from human donors
- Platelet agonist (e.g., Adenosine Diphosphate - ADP, or Collagen)
- Aggregometer and cuvettes with stir bars
- Calibrated pipettes and filtered tips
2. Preparation of Platelet Suspensions:
- Follow standard laboratory procedures for the preparation of PRP and PPP from whole blood.
3. Assay Procedure:
- Turn on the aggregometer and allow it to warm up to 37°C.
- Pipette PPP into a cuvette to set the 100% aggregation baseline (maximum light transmission).
- Pipette PRP into a cuvette with a stir bar and place it in the aggregometer to set the 0% aggregation baseline.
- For the inhibition assay, pre-incubate PRP with various concentrations of this compound (e.g., 1-100 nmol/L) or a vehicle control for a specified time (e.g., 5 minutes) at 37°C.[6]
- Add a specific concentration of the platelet agonist (e.g., 10 µM ADP) to the cuvette to induce aggregation.
- Record the change in light transmission for a set period (e.g., 5-10 minutes).
4. Data Analysis:
- The extent of inhibition is calculated as the percentage decrease in the maximum aggregation observed in the presence of this compound compared to the vehicle control.
- Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits platelet aggregation by 50%).
Visualizations
Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
